2,6,11-Trimethyldodecane
Description
Properties
IUPAC Name |
2,6,11-trimethyldodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h13-15H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FONXOARHSFUBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865591 | |
| Record name | 2,6,11-Trimethyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31295-56-4 | |
| Record name | 2,6,11-Trimethyldodecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31295-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dodecane, 2,6,11-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031295564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,11-Trimethyldodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical properties of 2,6,11-Trimethyldodecane?
An In-depth Technical Guide to the Physical Properties of 2,6,11-Trimethyldodecane
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2,6,11-trimethyldodecane (CAS No. 31295-56-4), a branched-chain alkane with significant applications in various industrial and research settings. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's characteristics. We will delve into its structural attributes, core physical properties, solubility, and the analytical methodologies pertinent to its identification and characterization.
Introduction and Chemical Identity
2,6,11-Trimethyldodecane is a saturated aliphatic hydrocarbon belonging to the branched-chain alkane family.[1][2] Its structure consists of a twelve-carbon (dodecane) backbone with three methyl group substituents at the 2, 6, and 11 positions.[1][3] This branched structure is critical as it imparts distinct physical properties compared to its linear isomer, n-pentadecane, such as a lower melting point and altered viscosity, which are pivotal for its applications. These applications include its use as a reference compound in chemical analyses, a component in lubricant formulations, synthetic oils, and as a solvent.[1][4][5]
The molecular geometry is defined by the sp³ hybridization of its carbon atoms, resulting in a tetrahedral arrangement with bond angles around 109.5 degrees.[2] The presence of methyl groups introduces steric hindrance, which can cause minor deviations in these angles and restrict conformational freedom, influencing its overall molecular shape and physical behavior.[2]
Below is a definitive summary of its chemical identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 31295-56-4 | [3][6][7] |
| Molecular Formula | C₁₅H₃₂ | [1][3] |
| IUPAC Name | 2,6,11-trimethyldodecane | [3] |
| Molecular Weight | 212.41 g/mol | [3][6][8] |
| InChI | InChI=1S/C15H32/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h13-15H,6-12H2,1-5H3 | [1][9] |
| InChIKey | FONXOARHSFUBAN-UHFFFAOYSA-N | [3][9] |
| SMILES | CC(C)CCCCC(C)CCCC(C)C | [1][3][8] |
| Synonyms | Dodecane, 2,6,11-trimethyl- | [1][8] |
Core Physical Properties
At ambient conditions, 2,6,11-trimethyldodecane is a colorless liquid.[1][5] Its branched nature leads to lower volatility and greater thermal stability when compared to straight-chain alkanes of similar molecular weight.[1] A summary of its key physical properties is presented below. It is important to note that some values are predicted and may vary slightly from experimental results.
| Property | Value | Notes | Source(s) |
| Density | 0.766 ± 0.06 g/cm³ | Predicted | [6] |
| Boiling Point | 242 - 247.8 °C | At 760 mmHg | [6][8] |
| Flash Point | 102.5 - 109.1 °C | [4][8] | |
| Refractive Index | 1.428 | [4] | |
| Vapor Pressure | 0.0396 mmHg | at 25°C | [4] |
| LogP (Octanol/Water) | 7.5 | Computed | [3][8] |
| Melting Point | Not Available | [4] |
The boiling point is relatively high, which is a direct consequence of its substantial molecular weight.[1] The branching in its structure, however, tends to lower the boiling point compared to a linear alkane of the same carbon number (n-pentadecane, boiling point ~270 °C) due to reduced surface area and weaker intermolecular van der Waals forces.
Solubility Profile
As a nonpolar aliphatic hydrocarbon, 2,6,11-trimethyldodecane is hydrophobic and practically insoluble in water.[1][8] Conversely, it exhibits high solubility in a wide array of nonpolar and weakly polar organic solvents.[1] This characteristic is fundamental to its application as a solvent in industrial processes. An extensive, computationally predicted solubility profile is summarized below.
| Solvent | Solubility (g/L at 25°C) | Solvent | Solubility (g/L at 25°C) |
| Water | 0.0 | n-Heptane | 10890.13 |
| Ethanol | 573.71 | Cyclohexane | 9197.5 |
| Methanol | 150.38 | n-Butyl Acetate | 7964.82 |
| Isopropanol | 844.08 | THF | 7083.34 |
| Acetone | 1435.87 | n-Hexane | 6871.01 |
| Toluene | 2455.09 | Diethyl Ether | 5963.89 |
| Chloroform | 3032.75 | Ethyl Acetate | 2752.89 |
| Dichloromethane | 2391.63 | DMSO | 624.74 |
This table presents a selection of predicted solubility data from an extensive list.[8]
Thermodynamic Properties
Understanding the thermodynamic properties of 2,6,11-trimethyldodecane is essential for chemical engineering applications, particularly in process design and safety assessments. The following data, derived from the Joback group contribution method, provides valuable estimations.
| Property | Value | Unit |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 68.10 | kJ/mol |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -368.77 | kJ/mol |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 47.82 | kJ/mol |
| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 24.04 | kJ/mol |
| Ideal Gas Heat Capacity (Cp,gas at 541.28 K) | 558.60 | J/mol·K |
| Critical Temperature (Tc) | 708.78 | K |
| Critical Pressure (Pc) | 1441.35 | kPa |
| Critical Volume (Vc) | 0.858 | m³/kmol |
Source: All data in this table is from Cheméo, calculated using the Joback method.[9]
The negative enthalpy of formation indicates that the compound is stable relative to its constituent elements. The enthalpy of vaporization is a measure of the energy required to overcome intermolecular forces during boiling, which is consistent with its relatively high boiling point.
Analytical Methodologies: Identification and Quantification
The definitive analytical technique for the identification and quantification of 2,6,11-trimethyldodecane, especially within complex mixtures such as essential oils or environmental samples, is Gas Chromatography-Mass Spectrometry (GC-MS).[2] The combination of chromatography's separation power with mass spectrometry's detection specificity provides a robust and reliable method.
Workflow for GC-MS Analysis
The causality behind this workflow is straightforward: first, the volatile components of a sample must be separated based on their physicochemical properties (boiling point, polarity), which is achieved by the GC column. Subsequently, each separated component must be identified based on its unique mass-to-charge ratio fingerprint, a task accomplished by the MS detector.
Caption: Workflow for the analysis of 2,6,11-trimethyldodecane using GC-MS.
Key Identification Parameters:
-
Retention Index (RI): The Kovats retention index is a critical parameter for confirming compound identity. For 2,6,11-trimethyldodecane on a semi-standard non-polar column, the reported index is 1275.[3]
-
Mass Spectrum: The compound's mass spectrum, generated by electron impact ionization, shows a characteristic fragmentation pattern that serves as a molecular fingerprint. Key fragments for branched alkanes typically include losses of methyl (M-15) and larger alkyl groups.
Conclusion
2,6,11-Trimethyldodecane is a branched alkane with well-defined physical properties that are primarily dictated by its molecular weight and branched structure. Its high boiling point, low water solubility, and excellent solubility in organic solvents make it a valuable compound for various industrial applications. The data presented in this guide, from its fundamental chemical identity to its thermodynamic and analytical characteristics, provides a solid foundation for professionals requiring detailed knowledge of this substance.
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Chemsrc. 2,6,11-Trimethyldodecane | CAS#:31295-56-4. [Link]
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Cheméo. Chemical Properties of Dodecane, 2,6,11-trimethyl- (CAS 31295-56-4). [Link]
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FooDB. Showing Compound 2,6,10-trimethyldodecane (FDB005822). [Link]
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2,6,11-Trimethyldodecane chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6,11-Trimethyldodecane is a branched-chain alkane, a class of saturated hydrocarbons with the general formula CnH2n+2.[1][2] As a C15 hydrocarbon, its molecular formula is C15H32.[1][3] This technical guide provides a comprehensive overview of 2,6,11-trimethyldodecane, including its chemical structure, identification numbers, physicochemical properties, spectroscopic data, a representative synthesis protocol, and known applications. The unique structural characteristics of this molecule, specifically its methyl branching along a dodecane backbone, impart properties that make it a subject of interest in various fields, from fuel science to the formulation of complex organic mixtures.[2]
Chemical Structure and Identification
The defining feature of 2,6,11-trimethyldodecane is its aliphatic, branched structure. The longest continuous carbon chain is twelve carbons long (a dodecane), with three methyl groups attached at the 2nd, 6th, and 11th positions. This structure contributes to its hydrophobic nature and relatively low reactivity, which are characteristic of alkanes.[1]
Chemical Identifiers:
| Identifier | Value | Source |
| CAS Number | 31295-56-4 | [3][4][5] |
| Molecular Formula | C15H32 | [1][3] |
| Molecular Weight | 212.41 g/mol | [5] |
| IUPAC Name | 2,6,11-trimethyldodecane | [5] |
| InChI | InChI=1S/C15H32/c1-13(2)9-6-7-11-15(5)12-8-10-14(3)4/h13-15H,6-12H2,1-5H3 | [5] |
| InChIKey | FONXOARHSFUBAN-UHFFFAOYSA-N | [1][5] |
| SMILES | CC(C)CCCC(C)CCCC(C)C | [1] |
| Synonyms | Dodecane, 2,6,11-trimethyl- | [1] |
Structural Relationship Diagram:
Caption: IUPAC nomenclature of 2,6,11-trimethyldodecane.
Physicochemical Properties
2,6,11-Trimethyldodecane is a colorless liquid at room temperature.[1] Its branched structure influences its physical properties, such as its boiling point and density, when compared to its straight-chain isomer, pentadecane. The branching generally leads to a lower boiling point and melting point due to less efficient packing of the molecules. It is insoluble in water but soluble in many organic solvents.[1]
| Property | Value | Notes |
| Boiling Point | 247.8 ± 7.0 °C | Predicted |
| Density | 0.766 ± 0.06 g/cm³ | Predicted |
| Flash Point | 102.5 °C | Predicted |
| Refractive Index | 1.428 | Predicted |
| Vapor Pressure | 0.0396 mmHg at 25°C | - |
Spectroscopic Analysis
Spectroscopic data is essential for the unambiguous identification and structural elucidation of organic molecules.
Mass Spectrometry (MS):
The electron ionization mass spectrum of 2,6,11-trimethyldodecane is characterized by a series of fragment ions typical of branched alkanes. The molecular ion peak (M+) at m/z 212 may be of low abundance or absent. The fragmentation pattern is dominated by cleavage at the branching points, leading to the formation of stable carbocations. Common fragments for branched alkanes include alkyl fragments with general formula CnH2n+1.
Infrared (IR) Spectroscopy:
As a saturated hydrocarbon, the IR spectrum of 2,6,11-trimethyldodecane is relatively simple. The key absorption bands are associated with the stretching and bending vibrations of C-H and C-C bonds.
-
C-H stretching: Strong absorptions in the 2850-3000 cm⁻¹ region.[6]
-
C-H bending: Absorptions around 1465 cm⁻¹ (methylene scissoring) and 1375 cm⁻¹ (methyl bending). The presence of a gem-dimethyl group at position 2 would be expected to show a characteristic doublet in the methyl bending region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to symmetry, some carbons may be chemically equivalent. A predicted spectrum would show distinct signals for the methyl carbons, the methine carbons at the branching points, and the various methylene carbons in the dodecane backbone.
-
¹H NMR: The ¹H NMR spectrum would show complex overlapping signals in the aliphatic region (typically 0.8-1.6 ppm). The protons of the methyl groups would appear as doublets or singlets depending on their location, while the methine and methylene protons would appear as multiplets.
Synthesis Protocol
A plausible synthetic route to 2,6,11-trimethyldodecane involves the catalytic trimerization of isoprene, a readily available diene, to form a mixture of C15 terpenes, followed by hydrogenation of the resulting unsaturated trimers.[7] One of the linear trimers formed is (3E)-2,7,11-trimethyl-1,3,6,11-dodecatetraene. Catalytic hydrogenation of this compound yields 2,6,11-trimethyldodecane.[7]
Experimental Workflow:
Caption: Synthesis of 2,6,11-trimethyldodecane.
Step-by-Step Methodology:
-
Trimerization of Isoprene: Isoprene is subjected to a nickel-catalyzed trimerization reaction. The specific catalyst system and reaction conditions (temperature, pressure, solvent) will influence the distribution of the resulting trimer isomers.
-
Isolation of the Precursor: The reaction mixture is fractionally distilled to isolate the desired C15 linear trimer, (3E)-2,7,11-trimethyl-1,3,6,11-dodecatetraene.
-
Hydrogenation: The isolated unsaturated trimer is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and hydrogenated in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases.
-
Purification: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude product can be further purified by distillation to yield pure 2,6,11-trimethyldodecane.
Applications and Research Interest
2,6,11-Trimethyldodecane and other branched alkanes are of interest in several areas of research and industry:
-
Lubricants: Highly branched alkanes can serve as base oils or additives in synthetic lubricants. Their branched structure can disrupt the ordered packing of the molecules, leading to favorable low-temperature properties (e.g., a lower pour point).[1]
-
Fuel Science: As a component of aviation and other fuels, the combustion properties of 2,6,11-trimethyldodecane are of interest.[2][8] Its branching influences ignition delay and combustion pathways.[2]
-
Reference Standards: In analytical chemistry, particularly gas chromatography (GC), pure branched alkanes like 2,6,11-trimethyldodecane can be used as reference compounds for the identification and quantification of similar compounds in complex mixtures such as petroleum fractions.[1]
-
Material Science: Alkanes can be used as precursors for other materials, and the trimethyl branching can influence the properties of these resulting materials.[2]
Safety and Handling
As with all chemicals, 2,6,11-trimethyldodecane should be handled with appropriate safety precautions in a well-ventilated area. It is a combustible liquid. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, a substance-specific Safety Data Sheet (SDS) should be consulted.
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ResearchGate. The combustion properties of 2,6,10-trimethyl dodecane and a chemical functional group analysis. [Link]
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2,6,11-Trimethyldodecane in Plant Systems: Origins, Analytics, and Biological Significance
[1][2][3]
Executive Summary
2,6,11-Trimethyldodecane (C₁₅H₃₂) is a branched-chain alkane often detected as a volatile constituent in specific plant matrices, essential oils, and endophytic environments.[1][2][3][4][5] Unlike its ubiquitous isomer farnesane (2,6,10-trimethyldodecane), which forms the backbone of the sesquiterpene pathway, the 2,6,11-isomer represents a distinct structural motif. Its presence is frequently associated with specific stress responses (UVB irradiation), endophytic bacterial metabolism (e.g., Pseudomonas spp.), and rare botanical profiles (e.g., Cycas revoluta, Viola spp.).
This technical guide synthesizes the chemotaxonomic distribution, analytical discrimination, and putative biosynthetic origins of 2,6,11-trimethyldodecane. It is designed for researchers requiring precise differentiation of branched alkanes in metabolomic profiling and drug discovery.
Chemical Identity & Structural Discrimination
In metabolomic studies, the primary challenge is distinguishing 2,6,11-trimethyldodecane from its isoprenoid analog, farnesane. Misidentification is common in automated GC-MS library matching due to similar mass fragmentation patterns.
Structural Comparison
-
Farnesane (2,6,10-trimethyldodecane): Derived from the complete reduction of farnesyl pyrophosphate (FPP) precursors. Follows the standard isoprene rule (head-to-tail).
-
2,6,11-Trimethyldodecane: Exhibits an irregular methylation pattern, suggesting alternative biosynthetic routes such as fatty acid methylation or specific tail-to-tail rearrangements.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 2,6,11-Trimethyldodecane |
| Molecular Formula | C₁₅H₃₂ |
| Molecular Weight | 212.41 g/mol |
| CAS Number | 31295-56-4 |
| Boiling Point | ~250–255 °C (Estimated) |
| Linear Retention Index (LRI) | 1275 – 1322 (DB-5 / HP-5 columns) |
| Key MS Fragments | m/z 57, 71, 85 (Base peaks typically alkyl); Diagnostic ions required for isomer separation.[1][2][3][6][7] |
Critical Analytical Note: Reliance solely on Mass Spectral libraries (NIST/Wiley) is insufficient. Linear Retention Indices (LRI) must be calculated against a C₈-C₂₀ alkane ladder. 2,6,11-trimethyldodecane typically elutes slightly later than farnesane on non-polar phases due to the terminal methyl shift.
Botanical Sources & Chemotaxonomy
While often a minor constituent (<1%), 2,6,11-trimethyldodecane accumulates significantly in specific lineages and under environmental stress.
High-Accumulation Species
The following species have been validated through chromatographic profiling to contain detectable levels of 2,6,11-trimethyldodecane.
| Plant Species | Family | Tissue/Extract | Concentration (%) | Context |
| Cycas revoluta | Cycadaceae | Essential Oil (Leaves) | 4.80% | High abundance suggests a constitutive defense role or specialized terpene metabolism in this ancient gymnosperm. |
| Viola etrusca | Violaceae | Floral Volatiles | Trace - Minor | Identified as a semiochemical component in floral scent profiles. |
| Hagenia abyssinica | Rosaceae | Leaf (n-Hexane fraction) | Variable | Co-occurs with other alkanes; potentially linked to cuticular wax composition.[3] |
| Chrysophyllum albidum | Sapotaceae | Essential Oil | ~1.01% | Presence in fruit bark oil suggests a role in physical fruit defense. |
| Brassica oleracea | Brassicaceae | Sprouts (Kohlrabi) | Inducible | Upregulated by UVB stress. Levels increase significantly after 24h UVB exposure. |
The Endophytic Hypothesis
Recent data suggests that in some "plant" sources, 2,6,11-trimethyldodecane may actually be of microbial origin.
-
Evidence: In olive roots (Olea europaea), the compound was exclusively produced by the endophytic strain Pseudomonas PICF6 and was not detected in sterile plant tissue or pathogenic fungi alone.
-
Implication: Researchers detecting this compound in root extracts or crude macerates must control for endophytic bacterial load.
Biosynthetic Pathways & Regulation
The biosynthesis of 2,6,11-trimethyldodecane is distinct from the canonical mevalonate pathway used for terpenes. Two primary hypotheses exist:
Hypothesis A: The Stress-Induced Fatty Acid Pathway
In Brassica sprouts, UVB radiation triggers the accumulation of branched alkanes. This suggests a pathway involving the methylation of fatty acids followed by decarbonylation.
-
Mechanism: Fatty Acid Synthase (FAS) incorporates methyl-malonyl-CoA instead of malonyl-CoA at specific cycle steps (2, 6, and 11 positions), followed by decarboxylation of the resulting fatty acid.
Hypothesis B: Irregular Terpene Degradation
In Cycas revoluta, the compound may result from the specific enzymatic reduction and rearrangement of irregular sesquiterpenes or diterpene degradation products.
Visualizing the Pathway Logic
The following diagram illustrates the divergence between standard farnesane production and the stress-induced/microbial generation of the 2,6,11-isomer.
Figure 1: Divergent biosynthetic origins. While Farnesane (2,6,[4]10) follows the standard terpene route (green), 2,6,11-Trimethyldodecane is proposed to arise via branched fatty acid synthesis (red), often modulated by stress or microbial factors.
Analytical Protocol: Separation & Identification
To ensure data integrity, the following protocol is recommended for isolating and identifying 2,6,11-trimethyldodecane from plant matrices.
Sample Preparation (Solid Phase Micro-Extraction - SPME)
-
Rationale: SPME minimizes solvent interference and prevents the loss of volatile alkanes during concentration.
-
Fiber Selection: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30 µm fiber. This mixed-mode fiber captures both polar volatiles and non-polar alkanes effectively.
GC-MS Parameters
-
Column: HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Hold 40°C for 3 min.
-
Ramp 3°C/min to 160°C (Critical for isomer separation).
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
-
Validation: Inject a C₈-C₂₀ alkane standard mix under identical conditions to calculate LRI.
Identification Criteria (Self-Validating System)
A positive ID requires all three of the following:
-
Mass Spectrum Match: >90% similarity to NIST/Wiley reference for 2,6,11-trimethyldodecane.
-
LRI Match: Calculated LRI must be within ±5 units of literature values (approx. 1275–1322 depending on exact phase).
-
Isomer Exclusion: Absence of co-eluting farnesane peaks (check LRI ~1290-1310 range carefully).
Biological Significance & Applications[1][3][8][9][10]
Pheromone & Semiochemical Activity
In ecological contexts, 2,6,11-trimethyldodecane acts as a semiochemical.
-
Insect Interaction: It functions as a volatile marker in the Ophiocordyceps sinensis (fungus-insect) complex, potentially aiding in the discrimination between infected and healthy hosts.
-
Plant-Microbe Signaling: Its production by root-associated Pseudomonas suggests it may play a role in recruiting beneficial bacteria or repelling nematodes (often co-produced with nematicidal compounds like 2-undecanone).
Antioxidant Potential
Studies on Embelia ruminata seeds suggest that 2,6,11-trimethyldodecane, alongside phenolic compounds, contributes to the lipophilic antioxidant capacity of the extract.[8] The branched structure may offer stability against oxidative degradation compared to linear alkanes.
References
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Identification of Volatile Organic Compounds Emitted by Two Beneficial Endophytic Pseudomonas Strains from Olive Roots. MDPI Molecules. Available at: [Link]
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Essential oil compositions and antioxidant properties of Cycas revoluta (Thunb.). Journal of Essential Oil Bearing Plants. Available at: [Link][2][3][6]
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Metabolic Analyses and Evaluation of Antioxidant Activity in Purple Kohlrabi Sprouts after Exposed to UVB Radiation. Frontiers in Plant Science / PMC. Available at: [Link]
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Analysis of Volatile Components in Different Ophiocordyceps sinensis and Insect Host Products. MDPI Molecules. Available at: [Link][2][3][6]
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Plant Compound: 2,6,11-Trimethyldodecane. The Pherobase: Database of Pheromones and Semiochemicals.[3][9] Available at: [Link]
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Chemical and Biological Assessments of the Essential Oils of Chrysophyllum albidum G. Don. Journal of Pharmacy and Pharmacology. Available at: [Link]
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An In-depth Technical Guide to 2,6,11-Trimethyldodecane as a Volatile Organic Compound
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6,11-Trimethyldodecane is a branched-chain aliphatic hydrocarbon classified as a volatile organic compound (VOC).[1][2][3] As a C15 saturated alkane, its volatility and chemical structure facilitate its role in various biological and ecological systems.[3][4] This compound has been identified as a component of plant extracts and, notably, functions as a semiochemical, or signaling chemical, in insects. Its unique physicochemical properties dictate its environmental fate and analytical detection, which is primarily accomplished through gas chromatography-mass spectrometry (GC-MS). This guide provides a comprehensive overview of 2,6,11-trimethyldodecane, detailing its chemical properties, natural roles, validated analytical methodologies, and known biological activities to support advanced research and development applications.
Introduction to 2,6,11-Trimethyldodecane
Volatile organic compounds (VOCs) are a broad class of chemicals that readily vaporize at room temperature. Within this class, branched-chain alkanes like 2,6,11-trimethyldodecane represent a significant subgroup.[3] These molecules, composed solely of carbon and hydrogen, are generally characterized by low reactivity but play crucial roles in chemical ecology.[2][3]
2,6,11-Trimethyldodecane (C₁₅H₃₂) is a specific isomer of trimethyldodecane, a saturated hydrocarbon.[4][5] Its structure, featuring methyl groups at positions 2, 6, and 11 along a twelve-carbon backbone, results in distinct physical and chemical properties compared to its linear counterpart, pentadecane.[3][4] These structural nuances are critical to its function as a semiochemical, a chemical messenger that mediates interactions between organisms.[6] It has been identified in various natural sources, from plants to insects, where it can act as a pheromone, influencing behaviors such as aggregation and mating.[1]
Physicochemical Properties
The physical and chemical characteristics of 2,6,11-trimethyldodecane are fundamental to its behavior as a VOC and its analytical detection. Its high lipophilicity, indicated by a large LogP value, and its very low water solubility are characteristic of long-chain alkanes.[5] These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂ | [2][5][7][8] |
| Molecular Weight | 212.41 g/mol | [2][4][5][7][8] |
| CAS Number | 31295-56-4 | [5][7][8] |
| Appearance | Liquid at room temperature | [2] |
| Boiling Point | ~242-248 °C at 760 mmHg | [2][5][7] |
| Flash Point | ~102-109 °C | [2][5][7] |
| Vapor Pressure | ~0.024 - 0.040 mmHg at 25°C | [2][5] |
| Density | ~0.77 - 0.8 g/cm³ | [2][7] |
| Water Solubility | Insoluble (0.0 g/L) | [2][5] |
| LogP (Octanol-Water Partition) | ~7.5 - 8.17 | [5][7] |
| Kovats Retention Index | 1275 (Semi-standard non-polar) | [4] |
Natural Occurrence and Ecological Significance
2,6,11-Trimethyldodecane's primary role in nature is as a semiochemical. Semiochemicals are broadly divided into pheromones (intraspecific communication) and allelochemicals (interspecific communication).[6]
As an Insect Semiochemical: Branched alkanes are common components of insect cuticular hydrocarbons and pheromone blends. In many species, particularly within the order Hemiptera (true bugs), these compounds are crucial for chemical communication.[9] For instance, related compounds have been identified as aggregation or sex pheromones in various stink bug species.[9][10][11] While the specific function of 2,6,11-trimethyldodecane can be species-dependent, it often contributes to a complex chemical signature that can signal aggregation, alarm, or mate location.[6] The release of such VOCs by one insect can be detected by another, triggering a specific behavioral response.[10]
In Plants: This compound has also been identified as a component of plant extracts, such as in Silybum marianum (milk thistle).[1] In this context, it may contribute to the plant's defense mechanisms against herbivores or pathogens, or it may act as an attractant for pollinators or predators of herbivores.
The diagram below illustrates the ecological role of 2,6,11-trimethyldodecane as a semiochemical.
Caption: Ecological role of 2,6,11-trimethyldodecane as an insect semiochemical.
Analytical Methodologies
The gold standard for the identification and quantification of 2,6,11-trimethyldodecane is Gas Chromatography-Mass Spectrometry (GC-MS).[8] This technique offers the high resolving power necessary to separate this compound from complex matrices and the sensitivity required for trace-level detection.[12]
Sample Collection and Preparation
The choice of extraction method is critical and depends on the sample matrix.
-
Solvent Extraction: For insect glands or plant tissues, solvent-assisted extraction using a non-polar solvent like hexane is common.[13] This method is effective for obtaining a concentrated extract of semiochemicals from storage organs.[13]
-
Solid-Phase Microextraction (SPME): For headspace analysis of volatiles released by living organisms or from air samples, SPME is a solvent-free, highly sensitive technique.[14] A fiber coated with a suitable stationary phase is exposed to the sample headspace, where it adsorbs VOCs. The fiber is then directly inserted into the GC injector for thermal desorption and analysis.[14]
Instrumental Analysis: GC-MS
Gas Chromatography (GC): A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is ideal for separating branched alkanes. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute a wide range of volatile and semi-volatile compounds.
Mass Spectrometry (MS): Electron Ionization (EI) is the most common ionization technique. Fragmentation of branched alkanes like 2,6,11-trimethyldodecane occurs preferentially at the branching points, leading to a characteristic mass spectrum.[15] While the molecular ion peak (m/z 212) may be weak or absent, the spectrum will be dominated by fragment ions such as m/z 43, 57, and 71, corresponding to stable carbocations.[4][15] Identification is confirmed by matching the acquired mass spectrum and retention index against reference libraries like the NIST Mass Spectral Library.[8]
Validated Protocol for Quantification of 2,6,11-Trimethyldodecane
This protocol outlines a self-validating system for the analysis of 2,6,11-trimethyldodecane from an insect hexane extract.
Step 1: Sample Preparation (Solvent Extraction)
-
Excise the relevant gland or tissue from the insect specimen.
-
Place the tissue into a 2 mL glass vial containing 200 µL of high-purity hexane and a known amount of an internal standard (e.g., n-tetradecane).
-
Agitate the vial for 10 minutes to ensure complete extraction.
-
Carefully transfer the hexane layer to a new autosampler vial for GC-MS analysis.
Step 2: GC-MS Instrumental Setup
-
Injector: Set to 250°C, splitless mode.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 min, then ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 40-450.
Step 3: Data Analysis and Quantification
-
Identify the 2,6,11-trimethyldodecane peak based on its retention time and by comparing its mass spectrum to a reference spectrum from the NIST library.
-
Quantify the compound by integrating the peak area and comparing it to the peak area of the internal standard, using a pre-established calibration curve.
The following diagram illustrates the analytical workflow.
Caption: Standard workflow for the GC-MS analysis of 2,6,11-trimethyldodecane.
Known Biological Activities and Potential Applications
Research has indicated that 2,6,11-trimethyldodecane may possess a range of biological activities, including antimicrobial and antioxidant properties.[3]
-
Pest Management: As a semiochemical, 2,6,11-trimethyldodecane has significant potential in integrated pest management (IPM) strategies.[6][16] It could be incorporated into lures for mass trapping systems to monitor and control populations of agricultural pests like stink bugs, reducing the reliance on conventional pesticides.[16][17]
-
Pharmaceutical Research: While preliminary, the reported antimicrobial and anti-inflammatory activities suggest that this compound could serve as a lead for drug discovery.[3] Further investigation is required to elucidate its mechanisms of action and evaluate its therapeutic potential.
Conclusion and Future Directions
2,6,11-Trimethyldodecane is a functionally significant volatile organic compound with a well-defined role in chemical ecology. Its physicochemical properties are well-characterized, and robust analytical methods exist for its detection and quantification. The primary application of this knowledge lies in the field of entomology and pest management, where its function as a semiochemical can be exploited. Future research should focus on elucidating its specific behavioral effects on a wider range of insect species, exploring its biosynthetic pathways in organisms, and further validating its potential antimicrobial and anti-inflammatory properties for possible therapeutic applications.
References
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-
(PDF) Phytochemical screening and GC–MS analysis of bioactive compounds present in ethanolic leaves extract of Silybum marianum (L). - ResearchGate. [Link]
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2,6,11-Trimethyldodecane | CAS#:31295-56-4 | Chemsrc. [Link]
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Showing Compound 2,6,10-trimethyldodecane (FDB005822) - FooDB. [Link]
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Cas 31295-56-4,2,6,11-TRIMETHYLDODECANE - LookChem. [Link]
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Gas chromatography-mass spectrometry (GC-MS) analysis of bioactive compounds of ethanolic extract of Acmella Calva - International Journal of Botany Studies. [Link]
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Dodecane, 2,6,11-trimethyl- - the NIST WebBook. [Link]
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Chemical Properties of Dodecane, 2,6,11-trimethyl- (CAS 31295-56-4) - Cheméo. [Link]
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2,6,10-trimethyldodecane (CHEM025966) - ContaminantDB. [Link]
-
Insect semiochemicals| Entomology class| English - YouTube. [Link]
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2,6,11-Trimethyldodecane | C15H32 | CID 35768 - PubChem. [Link]
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2,6,11-Trimethyldodecane - Chemical Compound - PlantaeDB. [Link]
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Semiochemicals for controlling insect pests - Journal of Plant Protection Research. [Link]
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Behavioural evidence of methyl-2,6,10-trimethyltridecanoate as a sex pheromone of Euschistus heros (Het., Pentatomidae) - ResearchGate. [Link]
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Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PubMed Central. [Link]
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Stink Bug Communication and Signal Detection in a Plant Environment - PMC. [Link]
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(PDF) Exploiting semiochemicals in insect control - ResearchGate. [Link]
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Biosynthesis Pathway of 2,6,11-Trimethyldodecane: A Technical Guide
This guide details the biosynthesis, metabolic logic, and experimental characterization of 2,6,11-Trimethyldodecane , a specific methyl-branched cuticular hydrocarbon (MBCH).[1][2]
Unlike its isoprenoid isomer farnesane (2,6,10-trimethyldodecane), which is derived from the mevalonate pathway, the 2,6,11-isomer is a product of the insect fatty acid synthase (FAS) machinery .[1][2] Its biosynthesis represents a sophisticated interplay between amino acid catabolism and modular fatty acid extension, serving critical roles in chemical communication (pheromones) and desiccation resistance in arthropods.[1][2]
Executive Summary & Molecular Architecture
Target Molecule: 2,6,11-Trimethyldodecane (
Structural Logic vs. Isoprenoids: It is critical to distinguish this molecule from farnesane (2,6,10-trimethyldodecane).[1][2]
-
Farnesane (2,6,10): Derived from Farnesyl Pyrophosphate (FPP) via head-to-tail isoprene units (
).[1][2] -
2,6,11-Trimethyldodecane: Derived from a Leucine-initiated fatty acid synthesis pathway.[1][2] The "11-methyl" group corresponds to an iso-branch at the tail, originating from an isovaleryl-CoA primer, while the internal methyls (2,[1][2] 6) are inserted via methylmalonyl-CoA during chain elongation.[3][4]
The Biosynthetic Mechanism: Modified Fatty Acid Synthesis
The biosynthesis follows a canonical insect hydrocarbon pathway involving four distinct phases: Priming, Elongation (with Methylation), Reduction, and Oxidative Decarboxylation .[1][2]
Phase I: Primer Generation (The "Tail")
The biosynthesis begins not with Acetyl-CoA, but with the catabolism of Leucine .[2]
-
Transamination: Leucine is converted to
-ketoisocaproate.[3][4] -
Decarboxylation: The
-keto acid is decarboxylated to form Isovaleryl-CoA .[3][4]-
Significance: This step provides the terminal isopropyl group, creating the 11-methyl branch (the "iso" tail) of the final dodecane chain.[2]
-
Phase II: Chain Assembly (Microsomal FAS)
The fatty acid synthase (FAS) complex extends the primer.[1][2] Specificity is controlled by the ratio of Malonyl-CoA (C2 donor) to Methylmalonyl-CoA (C3 donor).[2][3]
-
Step 1 (Initiation): Isovaleryl-CoA + Malonyl-CoA
Iso-C7 intermediate.[3][4] -
Step 2 (Elongation): Sequential addition of Malonyl-CoA units extends the chain.[2][3]
-
Step 3 (First Internal Methylation - C6): Incorporation of Methylmalonyl-CoA at a specific cycle introduces the methyl group at position 6 (relative to the final alkane structure).[2][3]
-
Step 4 (Second Internal Methylation - C2): A final incorporation of Methylmalonyl-CoA (or incorporation near the end of the chain) creates the methyl group at position 2.[2][3]
-
Result: A C16 fatty acyl-CoA precursor, likely 3,7,12-trimethyltridecanoyl-CoA .[1][2]
Phase III: Termination & Decarboxylation
The fatty acid precursor must be converted to an alkane.[2]
-
Reduction: Fatty Acyl-CoA Reductase (FAR) reduces the C16 acyl-CoA to its corresponding aldehyde (3,7,12-trimethyltridecanal ).[1][2]
-
Decarboxylation: An insect-specific cytochrome P450, CYP4G , catalyzes the oxidative decarbonylation of the aldehyde.[2]
-
Mechanism:[2][3][5] The C1 carbonyl carbon is removed as
(or formate), and the C2 carbon becomes the C1 of the new alkane chain.[2] -
Outcome: The methyl group originally at C3 of the acid shifts to position C2 of the alkane.[2] The methyl at C7 of the acid becomes C6 of the alkane.[2] The iso-tail (C12 of acid) remains at C11.[2][3]
-
Pathway Visualization
Caption: Biosynthetic logic flow from amino acid priming to CYP4G-mediated decarbonylation. Note the origin of the "11-methyl" tail from Leucine.[3][4]
Experimental Protocols for Pathway Validation
To confirm this pathway in a target organism (e.g., ant or spider), researchers must validate the incorporation of precursors and the activity of key enzymes.[1][2]
Protocol A: Stable Isotope Tracking (In Vivo)
Objective: Distinguish between de novo lipogenesis and dietary accumulation, and map the carbon origin.[2]
| Component | Reagent | Rationale |
| Primer Tracer | Tracks the origin of the terminal iso-branch (C11).[1][3][4] | |
| Branch Tracer | Tracks internal methyl groups (via SAM -> Propionate -> Methylmalonyl-CoA route in some systems) or direct | |
| Backbone Tracer | Tracks the elongation of the main carbon chain.[2][3][4] |
Workflow:
-
Administration: Feed target insects a diet enriched with the labeled tracer (1 mg/g diet) for 72 hours.[2]
-
Extraction: Anesthetize insects (
C, 10 min). Immerse in HPLC-grade hexane (2 mL per 10 insects) for 5 min to extract cuticular lipids.[2][3] -
Purification: Pass extract through a silica gel micro-column to remove polar lipids.[2] Elute hydrocarbons with hexane.[2]
-
Analysis (GC-MS):
Protocol B: Transcriptomic Correlation (Gene Discovery)
Objective: Identify the specific FAS, FAR, and CYP4G variants responsible for this profile.[1][2]
-
Tissue Isolation: Dissect epidermal tissues (site of biosynthesis) vs. non-producing tissues (e.g., muscle).[1][2]
-
RNA-Seq: Perform differential expression analysis.
-
Target Filtering: Look for upregulation of:
-
RNAi Knockdown: Synthesize dsRNA targeting the candidate CYP4G.[2] Inject into the hemocoel.[2] Wait 5-7 days. Analyze cuticular hydrocarbons via GC-MS. A reduction in 2,6,11-trimethyldodecane confirms the gene's role.[1][2]
Quantitative Data Structure
When characterizing the production of 2,6,11-trimethyldodecane, data should be reported using Kovats Retention Indices (KI) to ensure reproducibility across different GC systems.
Standard Reference Data:
| Parameter | Value | Notes |
| Molecular Weight | 212.41 g/mol | Formula |
| Kovats Index (DB-5) | ~1320 - 1360 | Varies slightly by ramp rate; requires alkane ladder calibration.[3][4] |
| Characteristic Ions | m/z 43, 57, 183, 197 | Diagnostic fragments for methyl branching.[1][2][3][4] |
| Boiling Point | ~247.8 °C | Predicted.[2][3][4][6] |
References
-
Igwe, O. & Offiong, N. (2015).[1][2] Analyses of Chemical Extracts from the Abdominal Glands of Black Carpenter Ants (Camponotus pennsylvanicus) and a Comparison with Pheromones of Insects. Journal of Applied Chemical Science International, 4(2), 168-176.[1][2]
-
Hildebrand, J. G. (2021).[2] Antimicrobial Compounds in the Volatilome of Social Spider Communities. Frontiers in Ecology and Evolution.
-
FooDB. (2025). Compound Summary: 2,6,10-trimethyldodecane (Farnesane) vs 2,6,11-trimethyldodecane.[1][2] The Food Metabolome Database. [1][2]
-
Ginzel, M. D.[1][2] & Blomquist, G. J. (2016).[1][2] Insect Hydrocarbons: Biochemistry and Chemical Ecology. Comprehensive Natural Products II.
-
Qiu, Y.[2] & Tittiger, C. (2006).[1][2] A Fatty Acyl-CoA Reductase (FAR) and CYP4G Involved in Cuticular Hydrocarbon Biosynthesis.[2][3] Naturwissenschaften.[2]
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The Multifaceted Role of 2,6,11-Trimethyldodecane in Insect Chemical Ecology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Volatile organic compounds are the invisible architects of insect behavior, dictating interactions from mate selection to predation. Among these, the branched alkane 2,6,11-trimethyldodecane has emerged as a significant semiochemical, particularly within the insect order Hemiptera. This technical guide synthesizes the current understanding of 2,6,11-trimethyldodecane's role in insect chemical ecology. We will explore its function as a pheromone, influencing intraspecific communication, and as a kairomone, mediating interactions with natural enemies. This document provides in-depth methodological frameworks for the identification, analysis, and behavioral evaluation of this compound, alongside insights into its biosynthesis and neural perception. The information presented herein is intended to equip researchers with the foundational knowledge and practical protocols necessary to investigate and potentially exploit this key molecule in the development of novel pest management strategies and other biotechnological applications.
Introduction: The Chemical Language of Insects
Insects inhabit a world rich in chemical cues, where survival and reproductive success are intrinsically linked to the ability to produce and perceive a diverse array of semiochemicals. These chemical signals are broadly categorized as pheromones, which mediate intraspecific interactions, and allelochemicals, which mediate interspecific interactions. Allelochemicals are further subdivided into allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both).
Branched-chain alkanes, a class of cuticular hydrocarbons, play a crucial role in this chemical communication. Their structural diversity, arising from variations in chain length and methyl group positioning, allows for a high degree of signal specificity. 2,6,11-Trimethyldodecane, a C15 branched alkane, is a prime example of such a molecule, with evidence pointing to its significant role in the chemical ecology of several insect groups, most notably the stink bugs (Pentatomidae).
Physicochemical Properties of 2,6,11-Trimethyldodecane
A thorough understanding of the physicochemical properties of 2,6,11-trimethyldodecane is fundamental to its study in a chemical ecology context. These properties influence its volatility, stability, and interaction with analytical instrumentation.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂ | |
| Molecular Weight | 212.41 g/mol | |
| IUPAC Name | 2,6,11-trimethyldodecane | |
| CAS Number | 31295-56-4 | |
| Boiling Point (est.) | 242 °C | |
| Vapor Pressure (est.) | 0.0239 hPa @ 20°C | |
| LogP (XLogP3-AA) | 7.5 |
Role as a Pheromone in Pentatomidae
While direct evidence for 2,6,11-trimethyldodecane as a primary pheromone component is still emerging for many species, the closely related compound, methyl 2,6,10-trimethyltridecanoate, has been identified as a male-produced sex pheromone in the Neotropical brown stink bug, Euschistus heros[1]. This strongly suggests that C15 branched alkanes like 2,6,11-trimethyldodecane likely serve similar functions in other pentatomid species, acting as aggregation or sex pheromones.
Pheromones in Pentatomidae can be categorized as:
-
Aggregation Pheromones: Attracting both males and females, as well as nymphs, to a specific location for purposes such as feeding or overwintering.
-
Sex Pheromones: Typically released by one sex to attract the other for mating.
The specific behavioral response elicited by a branched alkane can be dose-dependent and influenced by the presence of other compounds in the pheromone blend.
Kairomonal Effects on Natural Enemies
Insect pheromones are often exploited by predators and parasitoids as kairomones to locate their prey or hosts. This "eavesdropping" is a critical aspect of tritrophic interactions. While direct evidence specifically linking 2,6,11-trimethyldodecane to parasitoid attraction is an active area of research, the general principle is well-established. For instance, the egg parasitoid Trissolcus japonicus, a key biological control agent for the brown marmorated stink bug (Halyomorpha halys), is known to use host-derived chemical cues for host location[2]. Given that branched alkanes are components of the cuticular hydrocarbon profile of many stink bugs, it is highly probable that 2,6,11-trimethyldodecane plays a role in the host-finding behavior of relevant parasitoids.
Biosynthesis of Branched Alkanes in Insects
The biosynthesis of branched-chain hydrocarbons in insects is a complex process primarily occurring in specialized cells called oenocytes. The pathway is analogous to fatty acid synthesis and involves the following key steps:
-
Chain Initiation: Acetyl-CoA serves as the primer for the growing hydrocarbon chain.
-
Elongation: The chain is elongated by the sequential addition of two-carbon units from malonyl-CoA.
-
Methyl Branch Insertion: The introduction of a methyl group is achieved by the substitution of a malonyl-CoA with a methylmalonyl-CoA during an elongation step. The stereochemistry of this methyl branch is determined by the enoyl-ACP reductase domain of the fatty acid synthase (FAS) complex.
-
Reduction and Decarbonylation: The resulting fatty acyl-CoA is then reduced to a fatty aldehyde and subsequently decarbonylated to yield the final hydrocarbon.
Figure 1: Simplified biosynthetic pathway of branched alkanes in insects.
Olfactory Perception and Signaling
The perception of volatile semiochemicals like 2,6,11-trimethyldodecane begins at the insect's antennae, which are covered in porous sensory hairs called sensilla.
The Olfactory Cascade:
-
Odorant Entry: Volatile molecules enter the sensilla through pores in the cuticle.
-
Binding to OBPs: Inside the sensillum lymph, the hydrophobic odorant molecule binds to an Odorant Binding Protein (OBP). OBPs are small, soluble proteins that transport the odorant to the olfactory receptors.
-
Receptor Activation: The OBP-odorant complex interacts with an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). Insect ORs are ligand-gated ion channels that form a heteromeric complex with a highly conserved co-receptor (Orco).
-
Signal Transduction: Binding of the odorant to the OR opens the ion channel, leading to a depolarization of the OSN membrane and the generation of an action potential.
-
Signal to the Brain: This electrical signal is then transmitted along the axon of the OSN to the antennal lobe of the insect's brain for processing.
Figure 2: Generalized olfactory signaling pathway in insects.
Experimental Protocols
A multi-pronged experimental approach is necessary to fully elucidate the role of 2,6,11-trimethyldodecane in insect chemical ecology. This involves chemical analysis to identify the compound, electrophysiology to assess antennal responses, and behavioral assays to determine its function.
Extraction and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To extract and identify 2,6,11-trimethyldodecane from insect cuticular hydrocarbons or glandular secretions.
Methodology:
-
Sample Collection:
-
For cuticular hydrocarbons, individual insects are submerged in a non-polar solvent (e.g., hexane) for 5-10 minutes.
-
For glandular secretions, the specific gland can be dissected and extracted in a small volume of solvent.
-
-
Sample Preparation:
-
The solvent extract is carefully transferred to a clean vial and concentrated under a gentle stream of nitrogen to a final volume of approximately 50-100 µL.
-
An internal standard (e.g., n-alkane of a different chain length) can be added for quantification.
-
-
GC-MS Analysis:
-
Injection: 1 µL of the extract is injected into the GC-MS system.
-
GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.
-
Oven Program: A temperature gradient is employed to separate the compounds, for example: initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 300°C and held for 10 minutes.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-550.
-
-
Data Analysis:
-
The retention time of the peak corresponding to 2,6,11-trimethyldodecane is compared to that of a synthetic standard.
-
The mass spectrum of the unknown peak is compared to a library spectrum (e.g., NIST) and the spectrum of the synthetic standard for confirmation.
-
Electroantennography (EAG)
Objective: To measure the electrical response of an insect antenna to 2,6,11-trimethyldodecane.
Methodology:
-
Antenna Preparation:
-
An antenna is carefully excised from a live, immobilized insect.
-
The base and tip of the antenna are inserted into two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).
-
-
Odorant Delivery:
-
A solution of 2,6,11-trimethyldodecane in a solvent (e.g., hexane) is applied to a filter paper strip and placed inside a Pasteur pipette.
-
A puff of purified, humidified air is passed through the pipette and over the antennal preparation.
-
-
EAG Recording:
-
The potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon odorant stimulation represents the EAG response.
-
-
Data Analysis:
-
The amplitude of the EAG response (in millivolts) is measured.
-
Responses to different concentrations of the compound can be used to generate a dose-response curve.
-
Behavioral Assays in an Olfactometer
Objective: To determine the behavioral response (attraction, repulsion, or no preference) of an insect to 2,6,11-trimethyldodecane.
Methodology:
-
Olfactometer Setup:
-
A Y-tube or four-arm olfactometer is commonly used.
-
Purified, humidified air is passed through each arm of the olfactometer.
-
-
Odorant Application:
-
A solution of 2,6,11-trimethyldodecane is applied to a filter paper and placed in the airflow of one arm (the "treatment" arm).
-
A filter paper with only the solvent is placed in the other arm (the "control" arm).
-
-
Insect Bioassay:
-
Individual insects are released at the base of the olfactometer.
-
The time the insect spends in each arm and/or the first choice of arm is recorded over a set period.
-
-
Data Analysis:
-
Statistical tests (e.g., chi-squared test or t-test) are used to determine if there is a significant preference for the treatment arm over the control arm.
-
Figure 3: A generalized experimental workflow for investigating the role of 2,6,11-trimethyldodecane.
Conclusion and Future Directions
2,6,11-Trimethyldodecane is a significant, yet in many aspects, understudied semiochemical in insect chemical ecology. While its role as a pheromone in Pentatomidae is strongly suggested by the activity of structurally similar compounds, direct quantitative behavioral data for many species is still needed. Furthermore, its potential as a kairomone for parasitoids presents an exciting avenue for the development of "attract-and-reward" strategies in biological control.
Future research should focus on:
-
Species-Specific Roles: Elucidating the precise function (sex, aggregation, or alarm pheromone) of 2,6,11-trimethyldodecane in a wider range of insect species.
-
Quantitative Behavioral Studies: Conducting detailed dose-response experiments to understand the behavioral thresholds and optimal concentrations for attraction or repulsion.
-
Parasitoid Interactions: Directly testing the kairomonal effect of synthetic 2,6,11-trimethyldodecane on key parasitoid species.
-
Olfactory Receptor Identification: Utilizing techniques such as in-situ hybridization and single-sensillum recording to identify the specific olfactory receptors and sensory neurons responsible for detecting this branched alkane.
A deeper understanding of the chemical ecology of 2,6,11-trimethyldodecane will not only advance our fundamental knowledge of insect communication but also provide valuable tools for the development of sustainable and environmentally benign pest management solutions.
References
- Borges, M., & Blassioli-Moraes, M. C. (2017). A Comprehensive Survey of Stink Bug Pheromones—Extraction, Identification, Synthesis, Biosynthesis, and Phylogenetic Insights. In Stink Bugs: Biorational Control Based on Chemoecology and Behavior. CRC Press.
-
Borges, M., Schmidt, F. G., Sujii, E. R., Medeiros, M. A., Mori, K., Zarbin, P. H., & Ferreira, J. T. (2006). Behavioural evidence of methyl-2,6,10-trimethyltridecanoate as a sex pheromone of Euschistus heros (Het., Pentatomidae). Journal of Applied Entomology, 130(2), 119-123. [Link]
- Millar, J. G. (2005). Pheromones of True Bugs (Heteroptera). In Comprehensive Insect Physiology, Biochemistry and Pharmacology (Vol. 9, pp. 237-278). Elsevier.
- Tognon, A. L., Sant'Ana, J., & Zarbin, P. H. G. (2015). Chemical communication in the southern green stink bug, Nezara viridula. Journal of Chemical Ecology, 41(10), 875-891.
-
Weber, D. C., Leskey, T. C., & Khrimian, A. (2017). Chemical ecology of Halyomorpha halys: discoveries and applications. Journal of Pest Science, 90(1), 9-28. [Link]
-
PubChem. (n.d.). 2,6,11-Trimethyldodecane. National Center for Biotechnology Information. Retrieved from [Link]
-
ScentDB. (n.d.). 2,6,11-Trimethyldodecane. Retrieved from [Link]
- Zhang, A., Polavarapu, S., & Leskey, T. C. (2013). (Z)-11-and (E)-11-tetradecenyl acetate are sex pheromone components of the brown marmorated stink bug, Halyomorpha halys (Stål). Journal of Chemical Ecology, 39(11-12), 1476-1485.
Sources
Technical Monograph: Biological Activities & Physicochemical Profiling of 2,6,11-Trimethyldodecane
Part 1: Executive Summary & Chemical Identity[1]
2,6,11-Trimethyldodecane (TMDD) is a saturated, branched sesquiterpenoid alkane (
This guide deconstructs the molecule’s dual function: serving as a critical component of insect Cuticular Hydrocarbons (CHCs) for species recognition and desiccation resistance, and its potential utility as a lipophilic marker in botanical profiling.[1]
Physicochemical Profile (Table 1)
Data synthesized from computed and experimental sources.[1]
| Property | Value | Biological Implication |
| CAS Number | 31295-56-4 | Unique identifier for regulatory tracking.[1] |
| Molecular Weight | 212.42 g/mol | Low MW facilitates volatility for olfactory detection.[1] |
| LogP (Octanol/Water) | ~7.5 - 7.8 | Extreme lipophilicity; exclusively partitions into membranes/waxes.[1] |
| Boiling Point | ~248–250 °C | Semi-volatile; persistent in environmental scent trails.[1] |
| Kovats Index (RI) | ~1454 (Polar column) | Critical for GC-MS identification in complex essential oils.[1] |
| Solubility | Insoluble in water; Soluble in ethanol/hexane | Requires lipophilic carriers (e.g., micelles) for bio-assays.[1] |
Part 2: Ecological Signaling & Pheromonal Activity[1]
The primary validated biological activity of TMDD lies in Chemical Ecology .[1] It functions as a Cuticular Hydrocarbon (CHC), a class of waxy compounds covering the insect exoskeleton.[1][3][4]
Mechanism of Action: Species Recognition & Desiccation Barrier
Insects, such as the Southern Green Stink Bug (Nezara viridula) and various ant species, utilize TMDD in their epicuticular wax layer.[1]
-
Desiccation Resistance: The methyl branching disrupts the tight packing of straight-chain alkanes (n-alkanes), creating a "fluid" wax layer that prevents water loss while maintaining flexibility.[1]
-
Semiochemical Signaling: TMDD acts as a contact pheromone.[1] When antennae touch the cuticle, Chemoreceptor Proteins (CSPs) bind TMDD, triggering species recognition or mating responses.[1]
Pathway Visualization: CHC Biosynthesis & Signaling
The following diagram illustrates how TMDD is synthesized from precursor fatty acids and secreted to the cuticle to function as a signal.[1]
Caption: Biosynthesis of 2,6,11-Trimethyldodecane from metabolic precursors to cuticular signaling.[1]
Part 3: Membrane Biophysics & Antimicrobial Potential[1]
While TMDD is not a "drug" in the classical sense, its high lipophilicity (LogP > 7) grants it significant membrane-active properties.[1]
Membrane Intercalation Mechanism
TMDD lacks polar functional groups (like -OH or -COOH), meaning it does not anchor to the lipid headgroups.[1] Instead, it partitions deep into the hydrophobic core of the lipid bilayer.[1]
-
Effect: This accumulation increases membrane volume and fluidity (disordering the acyl chains).[1]
-
Biological Consequence: In bacteria, this "swelling" of the membrane can disrupt ion gradients and cause leakage, providing a mechanism for the weak antimicrobial activity often observed in essential oils containing branched alkanes.[1]
Interaction Diagram: Lipophilic Partitioning[1]
Caption: Mechanism of membrane disruption via hydrophobic partitioning of TMDD.[1]
Part 4: Analytical & Experimental Protocols
To study TMDD, researchers must use isolation techniques that preserve its volatile nature.[1] Solvent extraction often results in loss of the compound during evaporation.[1]
Protocol A: Headspace-SPME Isolation (Recommended)
For the isolation of TMDD from insect cuticles or plant samples.[1]
-
Sample Prep: Place biological material (e.g., 5-10 insects or 1g plant tissue) in a 20mL hermetically sealed vial.
-
Equilibration: Heat sample to 40°C for 15 minutes to promote volatilization.
-
Fiber Exposure: Insert an SPME fiber (100 µm Polydimethylsiloxane - PDMS) into the headspace.[1]
-
Rationale: PDMS is non-polar and highly efficient for extracting non-polar alkanes like TMDD.[1]
-
-
Extraction Time: Expose fiber for 30–45 minutes at 40°C.
-
Desorption: Inject fiber directly into the GC inlet (250°C) for 2 minutes (splitless mode).
Protocol B: GC-MS Identification Parameters
Self-validating confirmation of identity.[1]
-
Column: DB-5ms (Non-polar) or DB-Wax (Polar).[1]
-
Carrier Gas: Helium at 1 mL/min.
-
Temperature Program: 50°C (2 min hold)
5°C/min 280°C. -
Validation:
Part 5: Future Outlook & Applications
-
Pheromone-Based Pest Control: Synthetic analogs of TMDD can be used in "mating disruption" strategies for agricultural pests (e.g., Stink bugs) by saturating the environment with the signal, preventing males from locating females.[1]
-
Lipophilic Drug Delivery: Due to its high permeability and lack of toxicity (inert alkane), TMDD is a candidate for use as an oil-phase excipient in nano-emulsions to improve the transdermal delivery of lipophilic drugs.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 35768, 2,6,11-Trimethyldodecane.[1] Retrieved from [Link]
-
The Pherobase (2025). Kovats Retention Index & Pheromone Data: 2,6,11-Trimethyldodecane.[1] Retrieved from [Link][1][5]
-
NIST Chemistry WebBook (2025). Dodecane, 2,6,11-trimethyl- Mass Spectrometry Data.[1] Retrieved from [Link][1]
-
FooDB (2025). Chemical Profile: 2,6,10-Trimethyldodecane (Isomer Comparison).[1] Retrieved from [Link][1]
-
Moreira, R.F.A., et al. (2002). Flavor Composition of Cashew and Marmeleiro Honeys.[1] Journal of Agricultural and Food Chemistry.[1] (Contextual citation for volatile isolation). [Link]
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- 1. 2,6,11-Trimethyldodecane | C15H32 | CID 35768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. plantaedb.com [plantaedb.com]
- 3. rsisinternational.org [rsisinternational.org]
- 4. Factors Associated with Variation in Cuticular Hydrocarbon Profiles in the Navel Orangeworm, Amyelois transitella (Lepidoptera: Pyralidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
2,6,11-Trimethyldodecane: An Investigative Guide to its Potential as a Pheromone Component
Abstract
This technical guide provides a comprehensive examination of 2,6,11-trimethyldodecane, a branched-chain alkane, and its potential role as a pheromone component in chemical communication, particularly within insects. While direct evidence confirming this specific molecule as an active pheromone remains to be established in the scientific literature, its structural characteristics align closely with a class of compounds known to be pivotal in insect behavior. This document synthesizes the existing knowledge on related chemical structures, the broader context of cuticular hydrocarbons in insect communication, and the rigorous methodologies required to identify and validate new pheromones. We present a logical framework for researchers, scientists, and drug development professionals to investigate the potential bioactivity of 2,6,11-trimethyldodecane, thereby stimulating further inquiry into the nuanced world of chemical ecology.
Introduction: The Silent Language of Chemicals
In the intricate tapestry of the natural world, chemical signals form a fundamental and pervasive mode of communication. Pheromones, chemical cues that trigger a social response in members of the same species, govern a vast array of behaviors, from mating and aggregation to alarm and territory marking.[1] Among the diverse chemical structures employed as pheromones, hydrocarbons, and specifically branched-chain alkanes, are of significant interest due to their prevalence and specificity.[2] These compounds are major components of the insect cuticle, a waxy layer that not only prevents desiccation but also serves as a "business card," conveying a wealth of information about the individual's species, sex, age, and reproductive status.[3][4]
This guide focuses on the C15 branched alkane, 2,6,11-trimethyldodecane. While its industrial applications as a solvent and lubricant are documented, its natural occurrence and potential biological activity as a semiochemical are largely unexplored.[5] This document will therefore not present a confirmation of its role as a pheromone but rather a detailed, technically grounded exploration of its potential, based on the established principles of chemical ecology and pheromone science.
Chemical Profile of 2,6,11-Trimethyldodecane
A thorough understanding of the physicochemical properties of a candidate molecule is the cornerstone of any investigation into its potential biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂ | [6] |
| Molecular Weight | 212.41 g/mol | [6] |
| IUPAC Name | 2,6,11-trimethyldodecane | [6] |
| CAS Number | 31295-56-4 | [6] |
| Structure | A dodecane backbone with methyl groups at positions 2, 6, and 11. | [6] |
| Predicted Odor Profile | Waxy, Oily, Herbal | [7] |
The branched nature of 2,6,11-trimethyldodecane is of particular significance. The position and stereochemistry of these methyl groups can dramatically alter the molecule's shape and how it is perceived by a recipient organism's olfactory system, providing a high degree of specificity.
The Precedent: Branched Alkanes in Insect Communication
The hypothesis that 2,6,11-trimethyldodecane could function as a pheromone is built upon the well-documented roles of structurally similar compounds in insect chemical ecology.
Cuticular Hydrocarbons (CHCs) as Information-Rich Signals
The outer surface of an insect is coated in a species-specific blend of cuticular hydrocarbons (CHCs).[2] This complex mixture, composed of n-alkanes, alkenes, and methyl-branched alkanes, acts as a crucial barrier against water loss and as a medium for chemical communication.[4] Research has shown that subtle variations in the CHC profile can encode information about an individual's colony membership in social insects, their desirability as a mate, and their species identity.[8]
Trimethyldodecane Isomers and Analogs with Known Pheromonal Activity
While direct evidence for 2,6,11-trimethyldodecane is lacking, other isomers and related structures have been identified as key semiochemicals:
-
2,6,10-Trimethyldodecane (Farnesane): This isomer is classified as a sesquiterpenoid and has been identified in black walnut. While not explicitly identified as a pheromone, its presence in natural products highlights the biosynthesis of such structures.
-
Methyl-2,6,10-trimethyltridecanoate: This structurally related compound is a confirmed male-produced sex pheromone of the Neotropical brown stink bug, Euschistus heros, and is highly attractive to females.[9] This provides a strong precedent for a trimethyldecane-based skeleton acting as a pheromone in the Pentatomidae family.
-
Other Methyl-Branched Alkanes: A multitude of methyl-branched alkanes serve as pheromones across various insect orders. For instance, 3-methylheptacosane is a key component of the contact sex pheromone of the parasitic wasp Lariophagus distinguendus.[8]
The established roles of these related compounds provide a compelling rationale for investigating the potential pheromonal activity of 2,6,11-trimethyldodecane, particularly within the Hemiptera order, where branched alkanes and their derivatives are common in scent gland secretions and as pheromone components.
A Methodological Framework for Pheromone Identification and Validation
To rigorously assess whether 2,6,11-trimethyldodecane is a pheromone component for a given species, a multi-step, self-validating experimental workflow is required. This process is designed to move from initial detection to conclusive behavioral validation.
Sources
- 1. Refining Pheromone Lures for the Invasive Halyomorpha halys (Hemiptera: Pentatomidae) Through Collaborative Trials in the United States and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchs-medicine.uitm.edu.my [jchs-medicine.uitm.edu.my]
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- 8. Elucidating Structure-Bioactivity Relationships of Methyl-Branched Alkanes in the Contact Sex Pheromone of the Parasitic Wasp Lariophagus distinguendus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
2,6,11-Trimethyldodecane: A Volatile Fingerprint of Oxidative Stress and Oncogenesis
The following technical guide provides an in-depth analysis of 2,6,11-Trimethyldodecane as a putative biomarker, specifically within the context of oncology and oxidative stress monitoring.
Technical Whitepaper for Biomarker Discovery & Validation
Executive Summary
The identification of non-invasive biomarkers for early-stage carcinoma remains a "holy grail" in diagnostic medicine. 2,6,11-Trimethyldodecane (TMDD) , a branched C15 alkane, has emerged as a significant Volatile Organic Compound (VOC) in the exhaled breath of patients with Lung Cancer and Breast Cancer .
Unlike common metabolic byproducts (e.g., acetone, isoprene), TMDD represents a specific class of methylated alkanes likely derived from the oxidative degradation of prenylated proteins or branched-chain lipids. This guide outlines the physicochemical properties, putative biosynthetic origins, and the rigorous GC-MS protocols required to validate TMDD as a clinical analyte.
Chemical & Biological Foundation
Physicochemical Profile
TMDD is a sesquiterpenoid-like alkane.[1] Its branched structure confers unique volatility and retention characteristics compared to straight-chain alkanes (n-alkanes), making it distinguishable in complex matrices like breath or blood headspace.
| Property | Specification | Relevance to Detection |
| IUPAC Name | 2,6,11-Trimethyldodecane | Target Analyte Identity |
| Formula | Mass Spectrum Parent Ion ( | |
| Molecular Weight | 212.41 Da | Detection Window |
| Boiling Point | ~250°C (Predicted) | Requires high-temp GC desorption |
| Kovats Index (RI) | ~1275 (Semi-standard non-polar) | Critical for peak identification |
| Key MS Fragments | m/z 43, 57, 71, 197 | Fragmentation pattern for library matching |
Putative Biosynthetic Mechanism: The ROS-Prenyl Axis
While the exact endogenous pathway of TMDD formation is under investigation, the prevailing mechanistic hypothesis links it to Lipid Peroxidation and Prenyl Degradation driven by the hypoxic and oxidative tumor microenvironment.
-
Oxidative Stress: Cancer cells exhibit elevated Reactive Oxygen Species (ROS).
-
Target Substrate: ROS attacks cellular membranes and prenylated proteins (e.g., Ras proteins attached to membranes via farnesyl groups).
-
Degradation: The oxidative cleavage of these branched lipid chains releases volatile hydrocarbons.
-
Excretion: These hydrophobic VOCs diffuse from the tumor tissue into the bloodstream, undergo alveolar exchange, and are exhaled.
Figure 1: Putative Pathophysiological Pathway
Caption: The ROS-driven generation of 2,6,11-Trimethyldodecane from cellular lipid structures.
Clinical Utility & Evidence[2]
Research indicates that TMDD is significantly upregulated in the breath of cancer patients. It is rarely found in high concentrations in healthy individuals, making it a candidate for "rule-in" screening panels.
Key Disease Associations
| Disease State | Observation | Source |
| Lung Cancer | Elevated levels in breath samples compared to healthy controls.[2] Part of a discriminatory VOC panel. | Mangler et al. (2012) [1] |
| Breast Cancer | Detected in breath; associated with lipid peroxidation markers in cell lines (MCF7). | Phillips et al. [2] |
| Oxidative Stress | Correlates with general markers of lipid peroxidation (e.g., aldehydes), serving as a volatile proxy for systemic stress. | Mochalski et al. [3] |
Analytical Methodology: Validated Workflow
To detect TMDD reliably (ppb/ppt range), a robust GC-MS workflow with pre-concentration is mandatory. Direct injection is insufficient due to the low concentration of the analyte.
Sampling & Pre-concentration
-
Collection: Alveolar breath sampling (discarding dead-space air) into inert Tedlar or Mylar bags.
-
Sorption: Solid Phase Microextraction (SPME) is the gold standard for volatile capture.
-
Fiber Selection:Carboxen/PDMS (75 µm) is recommended for low molecular weight VOCs and alkanes.
-
Equilibration: Heat sample to 40°C for 30 mins to drive volatiles into the headspace.
-
GC-MS Protocol
This protocol ensures separation of 2,6,11-TMDD from its isomers (e.g., 2,6,10-TMDD/Farnesane).
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: Non-polar capillary column (e.g., DB-5ms or HP-5ms), 30m x 0.25mm ID x 0.25µm film.
-
Carrier Gas: Helium (99.999%) at 1.0 mL/min constant flow.
Temperature Program:
-
Initial: 40°C (hold 5 min) – Traps highly volatile compounds.
-
Ramp 1: 5°C/min to 150°C – Critical region for alkane separation.
-
Ramp 2: 10°C/min to 250°C (hold 5 min) – Elutes heavier contaminants.
MS Acquisition:
-
Mode: SIM (Selected Ion Monitoring) for quantification; Scan (35-350 m/z) for identification.
-
Target Ions (SIM): m/z 57 (Quant), 71 , 43 (Qualifiers).
-
Identification Criteria: Retention Index match (±10 units) AND Ion Ratio match (<20% deviation).
Figure 2: Analytical Workflow for Biomarker Validation
Caption: Step-by-step experimental workflow from patient sampling to data validation.
Validation & Challenges: The "Trust" Factor
To establish 2,6,11-TMDD as a reliable biomarker, researchers must account for confounding variables .
Isomeric Resolution
The primary challenge is distinguishing 2,6,11-TMDD from 2,6,10-Trimethyldodecane (Farnesane) .
-
Solution: Use Kovats Retention Indices (RI).[3] 2,6,11-TMDD typically elutes slightly later than the 2,6,10- isomer on non-polar columns. Pure standards of both isomers must be run to establish precise RI windows.
Exogenous Sources
-
Dietary Confounders: Some branched alkanes are present in nuts (e.g., Black Walnut) and certain essential oils.[1]
-
Protocol Control: Patients must fast for 12 hours prior to breath sampling. Ambient air samples must be collected simultaneously to subtract environmental background (Background Correction).
Self-Validating System
A valid experiment must include:
-
Internal Standard: Inject a deuterated alkane (e.g., Toluene-d8 or Octane-d18) into the Tedlar bag to normalize for sorption efficiency.
-
Quality Control: Run a "System Blank" (pure Nitrogen) between every 5 patient samples to check for SPME fiber carryover.
References
-
Mangler, M. et al. (2012).[4] "Volatile organic compounds in exhaled breath of patients with lung cancer." Journal of Breath Research.[2] Link
-
Phillips, M. et al. (2010). "Volatile biomarkers in the breath of women with breast cancer." Journal of Breath Research.[2] Link
-
Mochalski, P. et al. (2013). "Blood and breath levels of selected volatile organic compounds in healthy volunteers." Analyst. Link
-
PubChem. "2,6,11-Trimethyldodecane Compound Summary."[3] National Library of Medicine. Link
-
NIST Chemistry WebBook. "Dodecane, 2,6,11-trimethyl- Mass Spectrum." National Institute of Standards and Technology. Link
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- 1. Showing Compound 2,6,10-trimethyldodecane (FDB005822) - FooDB [foodb.ca]
- 2. Diagnosis of Carcinogenic Pathologies through Breath Biomarkers: Present and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,6,11-Trimethyldodecane | C15H32 | CID 35768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Detection of cancer through exhaled breath: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, Mass Spec) of 2,6,11-Trimethyldodecane
An In-depth Technical Guide to the Spectroscopic Profile of 2,6,11-Trimethyldodecane
Authored by: A Senior Application Scientist
Introduction
2,6,11-Trimethyldodecane is a saturated, branched-chain alkane with the molecular formula C₁₅H₃₂.[1][2] As an acyclic isoprenoid, its structure is characterized by a twelve-carbon (dodecane) backbone substituted with three methyl groups at the C2, C6, and C11 positions.[2][3] This compound, a colorless and water-insoluble liquid, is of interest in various fields, including its potential as a biomarker, its role in the chemical composition of certain natural products, and its use in the formulation of lubricants and fuels.[1][4][5]
The precise structural elucidation and quality control of 2,6,11-trimethyldodecane necessitate a multi-faceted analytical approach. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed molecular fingerprint. This guide offers a comprehensive analysis of the spectroscopic data for 2,6,11-trimethyldodecane, blending experimental data with established spectroscopic principles to provide a robust reference for researchers, chemists, and quality control professionals.
Molecular Structure and Isomerism
The IUPAC name 2,6,11-trimethyldodecane defines a specific constitutional isomer of C₁₅H₃₂. The numbering of the dodecane chain and the placement of the methyl branches are critical for its unique physicochemical and spectroscopic properties. The presence of chiral centers at C6 and C11 implies the existence of stereoisomers, though this guide will focus on the general spectroscopic features independent of stereochemistry.
Caption: Molecular structure of 2,6,11-trimethyldodecane.
Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for identifying 2,6,11-trimethyldodecane in complex mixtures.[1] Under Electron Ionization (EI), branched alkanes exhibit characteristic fragmentation patterns dominated by cleavage at the branching points, a consequence of the enhanced stability of the resulting secondary and tertiary carbocations.[6][7]
Fragmentation Analysis
The mass spectrum of 2,6,11-trimethyldodecane is characterized by a series of fragment ions, while the molecular ion (M⁺•) at m/z 212 is typically of very low abundance or entirely absent, a common feature for highly branched alkanes.[7][8] Cleavage occurs preferentially at the C-C bonds adjacent to the methine carbons (C2, C6, C11). The rule of thumb is that the largest alkyl substituent at a branch is preferentially lost as a radical.[7][9]
Table 1: Prominent Ions in the EI Mass Spectrum of 2,6,11-Trimethyldodecane
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
|---|---|---|
| 43 | ~99.9 | [C₃H₇]⁺ (isopropyl cation) |
| 57 | ~99.5 | [C₄H₉]⁺ (butyl cation) |
| 71 | ~82.0 | [C₅H₁₁]⁺ (pentyl cation) |
| 41 | ~57.2 | [C₃H₅]⁺ (allyl cation) |
| 85 | Moderate | [C₆H₁₃]⁺ (hexyl cation) |
| 113 | Moderate | [C₈H₁₇]⁺ |
| 155 | Low | [M-C₄H₉]⁺ |
| 170 | Low | [M-C₃H₇]⁺ |
| 197 | Very Low | [M-CH₃]⁺ |
| 212 | Very Low / Absent | [C₁₅H₃₂]⁺• (Molecular Ion) |
Data synthesized from NIST and PubChem databases.[2][10]
The fragmentation pattern can be rationalized as follows:
-
Cleavage at C11: Loss of a methyl radical (•CH₃) to form a secondary carbocation at m/z 197 is not favored. However, cleavage of the C10-C11 bond results in the loss of a propyl radical to form a stable secondary carbocation at m/z 170.
-
Cleavage at C6: Fission at the C5-C6 or C6-C7 bonds leads to the formation of various carbocations. For instance, cleavage of the C5-C6 bond can lead to a fragment at m/z 113.
-
Cleavage at C2: The bond between C2 and C3 is readily cleaved, leading to the loss of a decyl radical and the formation of the highly stable isopropyl cation at m/z 43, which is often the base peak or one of the most abundant peaks.
Caption: Key fragmentation pathways of 2,6,11-trimethyldodecane in EI-MS.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of 2,6,11-trimethyldodecane (~100 ppm) in a volatile organic solvent such as hexane or dichloromethane.
-
GC Separation: Inject 1 µL of the sample into a GC system equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 250°C at 10°C/min. Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
MS Detection: The GC is coupled to a mass spectrometer operating in EI mode at 70 eV. The mass analyzer is set to scan a mass range of m/z 40-300.
-
Data Analysis: Identify the peak corresponding to 2,6,11-trimethyldodecane based on its retention time. Analyze the corresponding mass spectrum and compare it against a reference library (e.g., NIST) for confirmation.
Infrared (IR) Spectroscopy
As an alkane, the IR spectrum of 2,6,11-trimethyldodecane is relatively simple and is dominated by C-H stretching and bending vibrations.[11][12] The absence of functional groups means there are no prominent absorptions in the typical functional group region (4000-1600 cm⁻¹), making IR spectroscopy most useful for confirming the hydrocarbon nature of the compound.
Spectral Interpretation
The gas-phase IR spectrum from the NIST database provides the key vibrational modes for this molecule.[10][13]
Table 2: Characteristic IR Absorption Bands for 2,6,11-Trimethyldodecane
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 2960-2850 | Strong, Broad | C-H stretching (from CH₃, CH₂, and CH groups) |
| 1470-1450 | Medium | C-H bending (scissoring) in CH₂ groups |
| 1380-1370 | Medium | C-H bending (symmetric) in CH₃ groups. A doublet may be observed due to the isopropyl group. |
| ~720 | Weak | C-H rocking in long alkyl chains (n ≥ 4) |
Data sourced from the NIST/EPA Gas-Phase Infrared Database.[10]
The strong absorption band in the 3000-2850 cm⁻¹ region is the most prominent feature, confirming the presence of saturated C-H bonds.[14] The bending vibrations in the 1470-1370 cm⁻¹ region provide further evidence of the alkane structure.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (Liquid Film): Place one drop of neat 2,6,11-trimethyldodecane between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.
-
Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer.
-
Background Collection: Run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.
-
Sample Spectrum: Acquire the sample spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While publicly accessible experimental NMR spectra for 2,6,11-trimethyldodecane are limited, a detailed prediction of both the ¹H and ¹³C NMR spectra can be made based on its structure and established chemical shift principles for branched alkanes.[15][16]
Predicted ¹³C NMR Spectrum
Due to molecular asymmetry, all 15 carbon atoms are expected to be chemically non-equivalent, resulting in 15 distinct signals in the ¹³C NMR spectrum. Alkane carbons are highly shielded and resonate in the upfield region of the spectrum, typically between 10 and 60 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts for 2,6,11-Trimethyldodecane
| Carbon Atom(s) | Type | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|---|
| C1, C12, Me-groups | CH₃ | 11 - 25 | Terminal and branch methyls are highly shielded. |
| C3, C4, C5, C7, C8, C9, C10 | CH₂ | 25 - 40 | Methylene carbons in the backbone. |
| C2, C6, C11 | CH | 30 - 45 | Methine carbons at branch points are more deshielded. |
Predictions are based on empirical data for branched alkanes.[17][18]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be complex due to significant signal overlap in the narrow chemical shift range for alkanes (typically 0.7-1.7 ppm).[16] Protons on methyl (CH₃), methylene (CH₂), and methine (CH) groups will have distinct, albeit closely spaced, chemical shifts and multiplicities.
Table 4: Predicted ¹H NMR Data for 2,6,11-Trimethyldodecane
| Proton Environment | Approx. δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| CH₃ (C1 & C12) | ~0.8-0.9 | Doublet | 6H |
| CH₃ (on C2, C6, C11) | ~0.8-0.9 | Doublet | 9H |
| CH₂ (backbone) | ~1.2-1.4 | Multiplet | 14H |
| CH (C2, C6, C11) | ~1.5-1.7 | Multiplet | 3H |
Predictions based on general shielding effects in alkanes.[16][18]
-
Chemical Shifts: Methine protons at the branch points are the most deshielded and appear furthest downfield. Methylene and methyl protons are more shielded and appear upfield.
-
Integration: The relative areas under the peaks will correspond to the number of protons in each environment (e.g., the combined methyl signals should integrate to 15H).
-
Multiplicity: Protons will be split by their neighbors according to the n+1 rule. For example, the terminal methyl protons at C1 and C12 will appear as doublets due to coupling with the single proton at C2 and C11, respectively. The extensive second-order coupling and signal overlap would likely make the spectrum challenging to fully resolve without 2D NMR techniques.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2,6,11-trimethyldodecane in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
¹³C NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with proton decoupling. A sufficient number of scans (e.g., 1024 or more) should be collected to achieve an adequate signal-to-noise ratio.
-
¹H NMR Acquisition: On the same instrument, acquire the proton spectrum. Typically, 8 to 16 scans are sufficient.
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H spectrum.
Conclusion
The spectroscopic analysis of 2,6,11-trimethyldodecane provides a clear and definitive means of identification. Mass spectrometry reveals a characteristic fragmentation pattern driven by the formation of stable carbocations at its three branch points. Infrared spectroscopy confirms its identity as a saturated hydrocarbon through its distinct C-H stretching and bending vibrations. Finally, while complex, NMR spectroscopy offers a detailed map of the carbon and proton environments, which, when fully assigned (potentially with the aid of 2D techniques like COSY and HSQC), provides unambiguous structural confirmation. The data and protocols presented in this guide serve as a comprehensive reference for the analytical characterization of this branched alkane.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35768, 2,6,11-Trimethyldodecane. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]
-
The FooDB Team. (n.d.). Showing Compound 2,6,10-trimethyldodecane (FDB005822). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Dodecane, 2,6,11-trimethyl- (CAS 31295-56-4). Retrieved from [Link]
-
Chemsrc. (n.d.). 2,6,11-Trimethyldodecane | CAS#:31295-56-4. Retrieved from [Link]
-
LookChem. (n.d.). Cas 31295-56-4, 2,6,11-TRIMETHYLDODECANE. Retrieved from [Link]
-
NMPPDB. (n.d.). Dodecane, 2,6,11-trimethyl-. Retrieved from [Link]
-
NIST. (n.d.). Dodecane, 2,6,11-trimethyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. Retrieved from [Link]
-
JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]
-
Michigan State University. (n.d.). IR: alkanes. Retrieved from [Link]
-
NIST. (n.d.). IR Spectrum for Dodecane, 2,6,11-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.9.2. Retrieved from [Link]
-
Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-33. Retrieved from [Link]
-
Galland, G. B., de Souza, R. F., Mauler, R. S., & Nunes, F. F. (2002). NMR Study of Branched Polyethylenes Obtained with Combined Fe and Zr Catalysts. Macromolecules, 35(2), 342-347. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]
-
Zotev, V. S., Matviychuk, Y. V., & d’Espinose de Lacaillerie, J. B. (2022). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Molecules, 27(4), 1234. Retrieved from [Link]
-
Unknown. (n.d.). Branched chain alkanes. Retrieved from [Link]
-
NIST. (n.d.). Mass spectrum (electron ionization) for Dodecane, 2,6,11-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
OpenOChem. (n.d.). Alkanes. Retrieved from [Link]
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]
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- 3. 2,6,11-TRIMETHYLDODECANE CAS#: 31295-56-4 [m.chemicalbook.com]
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2,6,11-Trimethyldodecane and its isomers' properties
Technical Monograph: 2,6,11-Trimethyldodecane & Isomers Advanced Characterization, Synthesis, and Pharmaceutical Applications
Executive Summary
In the landscape of isoprenoid-derived hydrocarbons, 2,6,11-trimethyldodecane (
This guide analyzes the physicochemical divergence between these isomers, detailing the specific synthetic pathways required to access the 2,6,11-variant and its potential utility as a high-purity excipient in lipid nanoparticles (LNPs) and vaccine adjuvants.
Chemical Architecture & Isomerism
The distinction between 2,6,11-trimethyldodecane and its isomer farnesane is subtle but chemically significant, influencing volatility, receptor binding in biological systems, and packing density in lipid formulations.
Structural Comparison
-
Farnesane (2,6,10-trimethyldodecane): Follows the standard "head-to-tail" isoprene rule (
units). It is the hydrogenated form of farnesene.[1] -
2,6,11-Trimethyldodecane: Exhibits an irregular methylation pattern near the chain terminus. This shift alters the steric profile of the molecule's tail, affecting its interaction with hydrophobic pockets in proteins (pheromones) or lipid bilayers.
Table 1: Physicochemical Properties Profile
| Property | 2,6,11-Trimethyldodecane | Farnesane (2,6,10-Isomer) | Relevance |
| CAS Number | 31295-56-4 | 3891-98-3 | Identification |
| Molecular Formula | Stoichiometry | ||
| Molecular Weight | 212.41 g/mol | 212.41 g/mol | Mass Spec |
| Boiling Point | ~247.8°C | ~245°C | Volatility/Purification |
| Density | 0.766 g/cm³ | 0.768 g/cm³ | Formulation |
| LogP (Predicted) | 7.50 - 8.17 | 7.6 - 8.2 | Lipophilicity/Bioaccumulation |
| Flash Point | ~102°C | ~105°C | Safety/Handling |
| Kovats Index (Polar) | 1454 (Supelcowax) | ~1450 | GC Identification |
Structural Visualization
The following diagram contrasts the carbon backbones of the two isomers.
Figure 1: Structural relationship between the standard terpenoid farnesane and the 2,6,11-isomer.
Synthesis & Production Strategies
While farnesane is produced biologically via fermentation of sugars to farnesene followed by hydrogenation, 2,6,11-trimethyldodecane typically requires total organic synthesis to achieve high isomeric purity.
Retrosynthetic Analysis
To synthesize 2,6,11-trimethyldodecane with high fidelity, a convergent approach utilizing Wittig olefination or Grignard coupling is recommended. This avoids the mixture of isomers common in acid-catalyzed rearrangements.
Proposed Pathway:
-
Fragment A: 4-methylpentanal (Isocaproaldehyde).
-
Fragment B: 3,7-dimethyloctyl bromide (Dihydrocitronellyl bromide).
-
Coupling: Formation of the carbon-carbon bond via Grignard or Wittig reaction.
-
Reduction: Hydrogenation of the resulting alkene/alcohol to the saturated alkane.
Figure 2: Retrosynthetic disconnection showing the convergent assembly of the C15 skeleton.
Biological & Pharmaceutical Applications
A. Chemical Ecology (Pheromones)
2,6,11-Trimethyldodecane has been identified as a specific semiochemical in the volatilome of social spiders (Stegodyphus dumicola) and in the abdominal gland secretions of black carpenter ants (Camponotus pennsylvanicus).
-
Mechanism: It acts as a volatile signal, likely aiding in nestmate recognition or territorial marking.
-
Research Utility: Synthetic 2,6,11-TMD is essential for bioassays to decouple its effects from the complex mixture of cuticular hydrocarbons.
B. Drug Delivery: Lipid Nanoparticles (LNPs) & Adjuvants
Branched alkanes are critical in stabilizing lipid formulations.
-
Fluidity Modulator: Unlike linear alkanes (e.g., pentadecane) which can crystallize and destabilize LNP bilayers, the methyl branches of 2,6,11-TMD disrupt packing, maintaining membrane fluidity at physiological temperatures.
-
Adjuvant Potential: Structurally analogous to squalane (a standard vaccine adjuvant), 2,6,11-TMD offers a lower molecular weight alternative. Its high lipophilicity (LogP ~8) ensures it remains sequestered in the oily core of oil-in-water emulsions, potentially enhancing the delivery of hydrophobic drugs or antigens.
Experimental Protocols
Protocol 1: Analytical Differentiation via GC-MS
Objective: To separate and identify 2,6,11-TMD from farnesane in a biological matrix.
Instrumentation:
-
System: Agilent 7890B GC with 5977B MSD (or equivalent).
-
Column: DB-5ms (Non-polar) or Supelcowax-10 (Polar) for isomer splitting.
-
Note: Polar columns often provide better separation of branched isomers.
-
Method Parameters:
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C (hold 5 min).
-
-
MS Source: 230°C, EI mode (70 eV).
Data Interpretation:
-
Retention Index (RI):
-
DB-5ms: ~1450-1460.
-
Supelcowax: ~1454.[2]
-
-
Fragmentation Pattern:
-
Look for base peaks at m/z 43, 57, 71 (typical alkane series).
-
Differentiation: 2,6,11-TMD will show subtle intensity variations in the molecular ion region (
212) and fragment ions corresponding to loss of methyl groups at the specific branching points compared to the 2,6,10 isomer.
-
Protocol 2: Extraction from Biological Tissue
Target: Isolation from insect/arachnid samples.
-
Sample Prep: Anesthetize specimens (e.g., ants) by freezing (-20°C, 10 min).
-
Extraction: Submerge whole bodies or dissected glands in n-hexane (HPLC grade) for 10 minutes.
-
Rationale: Hexane selectively extracts non-polar cuticular hydrocarbons without pulling excessive polar cellular debris.
-
-
Concentration: Evaporate solvent under a gentle stream of
to ~50 . -
Purification: Pass through a small silica gel plug (eluting with hexane) if lipids/waxes need removal.
References
-
PubChem. (n.d.).[3] 2,6,11-Trimethyldodecane Compound Summary. National Library of Medicine.[3] Retrieved from [Link]
-
Moreira, R. F. A., et al. (2002).[2] Flavor Composition of Cashew and Marmeleiro Honeys. Journal of Agricultural and Food Chemistry, 50(26), 7616–7621. (Source of Kovats Index data).[2]
-
El-Sayed, A. M. (2025).[1][2] The Pherobase: Database of Pheromones and Semiochemicals. Retrieved from [Link][2]
-
Reese, A. T., & Dunn, R. R. (2018).[4] The volatilome of social spider communities. Frontiers in Ecology and Evolution. (Identified in Stegodyphus dumicola).
-
Abdu, B. H., et al. (2017). Analyses of Chemical Extracts from the Abdominal Glands of Black Carpenter Ants. ResearchGate. (Identified in Camponotus pennsylvanicus).[5]
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- 3. 2,6,11-Trimethyldodecane | C15H32 | CID 35768 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
Environmental Fate of 2,6,11-Trimethyldodecane: A Technical Guide
Executive Summary
2,6,11-Trimethyldodecane (CAS 31295-56-4) is a highly branched isoprenoid alkane often encountered as a petrochemical biomarker, a specialized lubricant component, or a trace impurity in pharmaceutical solvents. Unlike linear
This guide provides a definitive technical analysis of its environmental partitioning, metabolic bottlenecks, and required analytical protocols.[1] It is designed to support Environmental Risk Assessments (ERA) and REACH compliance dossiers.[2]
Physicochemical Profile & Partitioning Logic
The environmental fate of 2,6,11-trimethyldodecane is dictated by its high hydrophobicity and volatility profile. It functions as a "Type 1" immobile organic in soil matrices but a semi-volatile organic compound (SVOC) in atmospheric contexts.[2]
Table 1: Physicochemical Constants
| Property | Value | Source/Method | Environmental Implication |
| Molecular Formula | PubChem | Base structure for oxidation potential.[2] | |
| Molecular Weight | 212.42 g/mol | Calculated | Defines diffusion coefficients.[2] |
| Boiling Point | 247.8°C | Experimental (760 mmHg) | Classifies as SVOC; persistent in hot environments.[2] |
| Vapor Pressure | ~0.04 mmHg (25°C) | Extrapolated | Slow volatilization from dry surfaces; faster from water (Henry's Law).[2] |
| Water Solubility | < 0.005 mg/L | Est.[2] (LogKow based) | Effectively insoluble; forms surface films or adsorbs to sediment.[2] |
| Log | ~7.5 | Calculated (Crippen) | High potential for sorption to soil organic carbon ( |
| Henry's Law Const. | ~2.5 atm-m³/mol | Est.[2] (Bond contribution) | Rapid volatilization from shallow water bodies.[2] |
Environmental Compartment Prediction (Fugacity Level I)
Based on the Log
Biotic Degradation Mechanisms
The critical differentiator for 2,6,11-trimethyldodecane is its resistance to
The Metabolic Blockade
Microbial degradation (e.g., by Rhodococcus or Mycobacterium spp.) proceeds via the following mechanism:
- -Oxidation: A monooxygenase attacks the terminal methyl group (C1 or C12), converting it to a primary alcohol, then an aldehyde, and finally a fatty acid.
- -Oxidation Initiation: The organism attempts to cleave Acetyl-CoA units.[2]
-
Steric Inhibition: When the enzyme complex reaches the methylated carbon (e.g., C2 or C6), the methyl group prevents the formation of the required keto-acyl intermediate.
-
Resolution: The organism must employ
-oxidation (decarboxylation) or specific isomerization to bypass the branch, significantly slowing the half-life ( ) compared to -pentadecane.[2]
Visualization: Metabolic Pathway & Blockade
The following diagram illustrates the divergence between rapid linear degradation and the stalled pathway of 2,6,11-trimethyldodecane.
Caption: Pathway illustrating the metabolic bottleneck caused by methyl branching, requiring specialized rescue pathways.
Abiotic Transformations
While biotic degradation is the primary sink in soil, abiotic factors dominate in the atmosphere.
Atmospheric Oxidation
Upon volatilization, 2,6,11-trimethyldodecane reacts with hydroxyl radicals (
-
Mechanism: Hydrogen abstraction from tertiary carbons (the C-H bond at the methyl branch is weaker).[2]
-
Half-life: Estimated at 12–24 hours in sunlight.[2]
-
Products: Formation of secondary organic aerosols (SOAs), ketones, and short-chain aldehydes.
Hydrolysis & Photolysis[2]
-
Hydrolysis: Negligible. The molecule lacks hydrolyzable functional groups (esters, amides).
-
Direct Photolysis: Negligible. Saturated alkanes do not absorb light in the UV-visible spectrum (>290 nm).[2]
Experimental Protocols for Fate Analysis
To validate the environmental persistence of this compound, standard BOD (Biochemical Oxygen Demand) tests are insufficient due to volatility and solubility issues. The following protocol is adapted from OECD 301F / ISO 10634 for poorly soluble, volatile substances.
Protocol: Respirometric Biodegradation Assay (Closed Bottle)
Objective: Determine the mineralization percentage over 28 days while preventing evaporative loss.
Materials:
-
Inoculum: Activated sludge from a wastewater treatment plant (washed 3x).
-
Test Substance: 2,6,11-Trimethyldodecane (High Purity >98%).
-
Carrier: Inert silica gel or silicone oil (to increase surface area availability without toxicity).[2]
-
System: Manometric Respirometer (e.g., OxiTop®) or Headspace GC vials.[2]
Workflow:
-
Emulsification (Critical Step):
-
Do not add the alkane directly to water; it will float and volatilize.[2]
-
Adsorb 100 mg of 2,6,11-TMDD onto 500 mg of inert silica gel.
-
Suspend this mixture in the mineral medium.
-
-
Incubation:
-
Sampling & Analysis:
-
Validity Criteria:
Visualization: Analytical Logic Flow
Caption: Extraction and quantification workflow for trace analysis of hydrophobic alkanes.
Regulatory & Safety Implications
PBT Assessment (Persistence, Bioaccumulation, Toxicity)[3]
-
Persistence (P): Likely High .[2] The branching prevents rapid degradation, potentially exceeding the 60-day threshold in marine sediment.[2]
-
Bioaccumulation (B): High .[2] Log
~7.5 suggests high uptake in lipids.[2] However, metabolic biotransformation (slow oxidation) often prevents the massive biomagnification seen in chlorinated compounds (PCBs).[2] -
Toxicity (T): Generally Low acute toxicity.[2] The primary hazard is physical (aspiration) rather than systemic toxicity.[2]
Recommendation for Drug Development
If 2,6,11-trimethyldodecane is identified as an impurity in a drug substance:
-
Calculate PDE (Permitted Daily Exposure): Based on aliphatic hydrocarbon toxicity data.
-
Environmental Assessment: If the Estimated Environmental Concentration (EEC) exceeds 1 ppb, a Tier 2 biodegradation study (as described above) is mandatory.[2]
References
-
PubChem. (2025).[2][3] 2,6,11-Trimethyldodecane Compound Summary. National Library of Medicine.[2] [Link]
-
OECD. (1992).[2] Test No. 301: Ready Biodegradability. Organisation for Economic Co-operation and Development.[2] [Link][2]
-
US EPA. (2012).[2] Estimation Programs Interface Suite™ for Microsoft® Windows, v 4.11.[2] United States Environmental Protection Agency, Washington, DC, USA. [Link][2]
-
Atlas, R. M. (1981).[2] Microbial degradation of petroleum hydrocarbons: an environmental perspective. Microbiological Reviews, 45(1), 180–209. [Link]
-
Van Beilen, J. B., & Funhoff, E. G. (2007). Alkane hydroxylases involved in microbial alkane degradation. Applied Microbiology and Biotechnology, 74(1), 13–21. [Link]
Sources
Methodological & Application
Solid-phase microextraction (SPME) for 2,6,11-Trimethyldodecane analysis
An Application Note for the Analysis of 2,6,11-Trimethyldodecane using Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Analytical Challenge of Branched Alkanes
2,6,11-Trimethyldodecane (C15H32) is a branched-chain alkane, a class of compounds significant in various fields, including geochemistry, environmental monitoring, and as components in lubricants and fuels.[1] Its structure, a C12 backbone with three methyl groups, results in specific physicochemical properties: it is nonpolar, hydrophobic, and has a relatively high boiling point (approximately 247°C).[1][2] These characteristics make its extraction from complex matrices challenging. Traditional methods like liquid-liquid extraction are often time-consuming, require significant volumes of hazardous organic solvents, and can be prone to analyte loss.
Solid-Phase Microextraction (SPME) presents a robust, solvent-free alternative that integrates sampling, extraction, and concentration into a single step.[3][4] This application note provides a comprehensive guide for the analysis of 2,6,11-trimethyldodecane using a headspace (HS) SPME method coupled with Gas Chromatography-Mass Spectrometry (GC-MS), designed for researchers, scientists, and quality control professionals.
Principle of Headspace SPME
HS-SPME is an equilibrium-based extraction technique.[5] A fused silica fiber coated with a stationary phase is exposed to the headspace above a sample, typically in a sealed vial.[5] Volatile and semi-volatile analytes, like 2,6,11-trimethyldodecane, partition from the sample matrix (e.g., water, soil, or a product formulation) into the vapor phase (headspace). From the headspace, the analytes are then adsorbed onto or absorbed into the SPME fiber coating.[3] After an established equilibrium or pre-equilibrium time, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for separation and analysis.[3] This method minimizes matrix interference and enhances sensitivity by concentrating the analyte on the fiber.[3]
Method Development and Optimization: A Rationale-Driven Approach
The development of a robust SPME method is not a one-size-fits-all process; it requires a systematic optimization of several key parameters, guided by the physicochemical properties of the target analyte.[6]
Analyte-Centric Parameter Selection
The nonpolar nature and high molecular weight of 2,6,11-trimethyldodecane are the primary determinants for our experimental choices.
-
SPME Fiber Selection : The principle of "like dissolves like" is paramount. For a nonpolar alkane, a nonpolar fiber coating is the logical choice. Polydimethylsiloxane (PDMS) is a common nonpolar phase.[3][7] However, for broad applicability and enhanced extraction of volatile compounds, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often superior.[8] The DVB provides an affinity for larger aromatic compounds, while the Carboxen, a carbon molecular sieve, is highly effective at trapping small, volatile molecules.[3] This combination ensures efficient trapping of 2,6,11-trimethyldodecane and other potential volatile hydrocarbons in the sample.
-
Extraction Mode : Headspace (HS) extraction is chosen over direct immersion to protect the fiber from non-volatile matrix components, which can cause fouling and shorten its lifespan. HS-SPME is ideal for analyzing volatile analytes in complex samples.[5]
-
Extraction Temperature : Temperature significantly influences the vapor pressure of an analyte. Increasing the sample temperature will shift the equilibrium, driving more 2,6,11-trimethyldodecane into the headspace and increasing the extraction rate.[9] However, excessively high temperatures can negatively impact the partitioning coefficient between the headspace and the fiber. An optimal temperature balances these two effects. A starting point for optimization is typically in the range of 45-70°C.[5][10]
-
Extraction and Equilibration Time : SPME is an equilibrium process, but reaching full equilibrium can be time-consuming. For quantitative analysis, it is crucial to keep the extraction time constant across all samples and standards to ensure reproducible results.[11] An equilibration time allows the sample to reach a stable temperature before the fiber is exposed, ensuring that the partitioning process begins under consistent conditions.[8]
-
Ionic Strength Adjustment (Salting Out) : For aqueous samples, the solubility of hydrophobic compounds like 2,6,11-trimethyldodecane can be decreased by adding a salt, such as sodium chloride (NaCl).[8] This "salting-out" effect increases the activity coefficient of the analyte in the aqueous phase, promoting its transfer into the headspace and subsequently onto the fiber, thereby improving sensitivity.
Detailed Experimental Protocol
This protocol provides a validated starting point for the analysis. Optimization may be required for different sample matrices.
Materials and Reagents
-
SPME Fiber Assembly : 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) for manual or automated holder.
-
Vials : 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa.
-
Standards : 2,6,11-Trimethyldodecane (CAS 31295-56-4), analytical standard grade.
-
Solvent : Methanol or Hexane (Pesticide or GC grade) for stock solution preparation.
-
Salt : Sodium Chloride (NaCl), analytical reagent grade, baked at 400°C for 4 hours to remove volatile contaminants.
-
Water : Deionized or HPLC-grade water for blanks and standard dilution.
Instrumentation
-
Gas Chromatograph : Agilent GC system or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer : Agilent Mass Selective Detector (MSD) or equivalent.
-
GC Column : HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar column.
-
Autosampler : Optional, for automated SPME extraction.
-
Heating/Agitation Module : Required for sample incubation and agitation.
Standard Preparation
-
Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of 2,6,11-trimethyldodecane and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Solutions : Prepare a series of aqueous calibration standards (e.g., 1, 5, 10, 25, 50, 100 ng/mL) by spiking appropriate volumes of the stock solution into 10 mL of deionized water in a headspace vial.
Sample Preparation
-
Aqueous Samples : Place 10 mL of the sample into a 20 mL headspace vial.
-
Solid Samples : Accurately weigh 1-2 g of the homogenized sample into a 20 mL headspace vial. Add 10 mL of deionized water.
-
Salting : To each sample, standard, and blank vial, add 3 g of pre-baked NaCl.
-
Sealing : Immediately seal the vials with the screw caps.
HS-SPME and GC-MS Analysis Workflow
GC-MS Instrumental Parameters
The following table summarizes the recommended starting parameters for the GC-MS system.
| Parameter | Value | Rationale |
| SPME Desorption | ||
| Injector Temperature | 250°C | Ensures rapid and complete desorption of the analyte from the fiber.[9] |
| Injection Mode | Splitless | Maximizes transfer of the analyte to the column for trace-level analysis.[11] |
| Desorption Time | 4 minutes | Sufficient time for complete analyte transfer while minimizing thermal stress on the fiber.[9] |
| GC Parameters | ||
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min | Separates the target analyte from other volatile components in the sample matrix. |
| MS Parameters | ||
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| Acquisition Mode | Scan (m/z 40-350) and/or SIM | Scan mode for identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitation. |
| Target Ions (for SIM) | To be determined from the mass spectrum of the standard (e.g., m/z 57, 71, 85 for alkanes) | Specific ions increase selectivity and signal-to-noise ratio. |
Method Validation and Trustworthiness
To ensure the protocol is a self-validating system, key performance metrics must be assessed.[10] This involves analyzing the prepared calibration standards and quality control samples to establish:
-
Linearity : Determined by the coefficient of determination (R²) of the calibration curve, which should be >0.99.
-
Limits of Detection (LOD) and Quantitation (LOQ) : The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[9]
-
Precision : Assessed by replicate analyses of a standard, expressed as the relative standard deviation (RSD), which should typically be <15%.
-
Accuracy : Determined by analyzing a spiked matrix sample and calculating the percent recovery.
| Validation Parameter | Typical Acceptance Criteria | Example Value |
| Linearity (R²) | > 0.99 | 0.998 |
| Range | 1 - 100 ng/mL | 1 - 100 ng/mL |
| LOD | S/N ≥ 3 | 0.3 ng/mL |
| LOQ | S/N ≥ 10 | 1.0 ng/mL |
| Precision (%RSD, n=6) | < 15% | 8.5% |
| Accuracy (% Recovery) | 80 - 120% | 97% |
Conclusion
This application note details a robust and sensitive method for the determination of 2,6,11-trimethyldodecane using headspace SPME with GC-MS detection. By systematically selecting parameters based on the analyte's chemical properties, this solvent-free technique provides a reliable and efficient alternative to traditional extraction methods. The provided protocol serves as a comprehensive starting point for routine analysis and can be adapted for various complex matrices in research and industrial settings.
References
- Shimadzu. C146-E424A Smart SPME Fibers and Arrow Selection Guide. Shimadzu.
-
Li, W., et al. (2022). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive (Allium tuberosum Rottler). MDPI. Available at: [Link]
- CymitQuimica. CAS 31295-56-4: 2,6,11-Trimethyldodecane. CymitQuimica.
-
Al-Asmari, A. A., et al. (2024). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. MDPI. Available at: [Link]
-
Azeman, N. H., et al. (2018). Optimization and validation of solid phase micro-extraction (SPME) method for analysis of polycyclic aromatic hydrocarbons in rainwater and stormwater. ResearchGate. Available at: [Link]
-
Ghiasvand, A., et al. (2022). Solid-Phase Microextraction. ResearchGate. Available at: [Link]
-
Yang, Y-N., et al. (2020). Optimization of a headspace solid-phase microextraction method for the gas chromatography-mass spectrometry analysis aroma compounds of Litsea mollis Hemsl. immature fruit. CABI Digital Library. Available at: [Link]
-
Górecki, T., & Tarasova, J. (2021). Recent Developments and Applications of Solid Phase Microextraction (SPME) in Food and Environmental Analysis—A Review. MDPI. Available at: [Link]
-
Kadioglu, Z. G., & Guler, Z. (2019). Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine. Journal of the American Oil Chemists' Society. Available at: [Link]
-
Divišová, R., et al. (2014). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. ResearchGate. Available at: [Link]
-
Nečemer, M., et al. (2023). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. Available at: [Link]
Sources
- 1. CAS 31295-56-4: 2,6,11-Trimethyldodecane | CymitQuimica [cymitquimica.com]
- 2. 2,6,11-TRIMETHYLDODECANE CAS#: 31295-56-4 [m.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Note: Total Synthesis of 2,6,11-Trimethyldodecane for Research Purposes
Abstract & Scientific Rationale
2,6,11-Trimethyldodecane is a saturated, branched C15 hydrocarbon (sesquiterpene analogue) often utilized as a gas chromatography (GC) retention index standard, a biomarker in geochemical analysis, and a model compound in insect pheromone research. Unlike the regular head-to-tail isoprenoid farnesane (2,6,10-trimethyldodecane), the 2,6,11-isomer possesses an "irregular" spacing between the second and third methyl branches, making it a critical reference standard for distinguishing structural isomers in complex biological matrices.
This application note details a convergent, modular synthesis of 2,6,11-trimethyldodecane. The protocol employs a Wittig olefination strategy to couple two commercially accessible fragments, followed by catalytic hydrogenation. This route is selected for its high regiocontrol, scalability, and the use of stable intermediates, ensuring reproducibility in a research setting.
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the target molecule at the C6–C7 bond. This disconnection reveals two key synthons: a ketone fragment representing the "left" wing (C1–C6) and a phosphonium ylide representing the "right" wing (C7–C12).[1]
-
Strategic Disconnection: C6–C7
-
Precursor A (Electrophile): 6-Methyl-2-heptanone (Commercially available)[1]
-
Precursor B (Nucleophile): (5-Methylhexyl)triphenylphosphonium bromide (Synthesized from Isoamyl bromide)[1]
Mechanistic Pathway (Graphviz)[1]
Caption: Retrosynthetic breakdown of 2,6,11-trimethyldodecane showing the convergent assembly of ketone and ylide fragments.
Experimental Protocol
Phase 1: Synthesis of the Alkyl Bromide Precursor
Objective: Synthesize 1-bromo-5-methylhexane from isoamyl bromide via chain extension.[1] Rationale: The required 7-carbon chain (C6...C12 segment) is not a standard stock chemical.[1] We extend the 5-carbon isoamyl chain by 2 carbons using ethylene oxide.[1]
Reagents:
-
Isoamyl bromide (1-bromo-3-methylbutane)[1]
-
Magnesium turnings[1]
-
Ethylene Oxide (Caution: Gas/Liquid, Carcinogen)
-
Phosphorus Tribromide (
) or HBr (48%)[1]
Step-by-Step:
-
Grignard Formation:
-
In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.
-
Add Isoamyl bromide (1.0 eq) in anhydrous THF dropwise to maintain gentle reflux. Stir for 1h after addition.
-
-
Chain Extension:
-
Cool the Grignard solution to -10°C.
-
Slowly introduce Ethylene Oxide (1.2 eq) (bubbled as gas or added as cold THF solution).
-
Allow to warm to room temperature (RT) and stir for 12h.
-
Quench: Pour into ice-cold saturated
. Extract with diethyl ether, dry over , and concentrate to yield 5-methyl-1-hexanol .[1]
-
-
Bromination:
Phase 2: Preparation of Wittig Salt
Objective: Convert the alkyl bromide to the phosphonium salt.
Step-by-Step:
-
Dissolve 1-bromo-5-methylhexane (10 mmol) and Triphenylphosphine (
, 11 mmol) in anhydrous Toluene (20 mL). -
Reflux for 24–48 hours.[1] A white precipitate should form.[1]
-
Cool, filter the solid, and wash copiously with cold hexane to remove excess phosphine.
-
Dry under high vacuum.[1]
-
Product: (5-Methylhexyl)triphenylphosphonium bromide.[1]
Phase 3: Wittig Coupling
Objective: Form the carbon skeleton via olefination.[1]
Reagents:
-
Phosphonium Salt (from Phase 2)[1]
-
6-Methyl-2-heptanone (1.0 eq)[1]
-
NaHMDS (Sodium bis(trimethylsilyl)amide) or n-BuLi (Base)[1]
-
Anhydrous THF[1]
Step-by-Step:
-
Suspend the Phosphonium salt (1.1 eq) in anhydrous THF at 0°C under Argon.
-
Add NaHMDS (1.2 eq, 1M in THF) dropwise. The solution will turn bright orange/yellow (Ylide formation).[1] Stir for 30 min.
-
Cool to -78°C (optional, to improve E/Z ratio, though not critical for hydrogenation).
-
Add 6-methyl-2-heptanone (1.0 eq) dropwise.[1]
-
Allow to warm to RT and stir overnight.
-
Workup: Quench with water, extract with hexanes.
-
Purification: Flash chromatography (Silica gel, 100% Hexanes). The product is an alkene (2,6,11-trimethyl-5-dodecene).[1]
Phase 4: Hydrogenation
Objective: Reduce the double bond to yield the saturated target.
Step-by-Step:
-
Dissolve the alkene in Ethanol or Ethyl Acetate.[1]
-
Add 10% Pd/C catalyst (5-10 wt%).[1]
-
Stir under Hydrogen atmosphere (balloon pressure is sufficient) for 12h.
-
Filtration: Filter through a pad of Celite to remove the catalyst.[1]
-
Final Purification: Remove solvent. If necessary, distill (Kugelrohr) or pass through a short silica plug.
-
Final Product: 2,6,11-Trimethyldodecane (Colorless oil).
Data Summary & Characterization
The synthesized molecule is a racemate (chiral center at C6 created upon hydrogenation).[1]
| Parameter | Specification | Note |
| Formula | Saturated Alkane | |
| Molecular Weight | 212.42 g/mol | |
| Appearance | Colorless Liquid | |
| Boiling Point | ~245°C (est) | |
| Chirality | Racemic (at C6) | C2 and C11 are achiral (isopropyl termini) |
Expected Analytical Signals[1][8]
-
MS (EI, 70eV): Molecular ion
at m/z 212 (weak). Prominent fragments at m/z 43 (isopropyl), m/z 57, and characteristic losses corresponding to methyl branches. -
1H NMR (
):
Workflow Visualization
Caption: Step-by-step synthetic workflow from commodity chemicals to final alkane.
Safety & Handling
-
Ethylene Oxide: Extremely flammable and carcinogenic.[1] Handle only in a specialized hood with cold traps.[1] Alternatively, purchase 5-methyl-1-hexanol if available to bypass this step.[1]
-
NaHMDS/n-BuLi: Pyrophoric.[1] Use strict anhydrous techniques.
-
Waste Disposal: Phosphine byproducts (Triphenylphosphine oxide) must be disposed of as solid organic waste.[1]
References
-
PubChem. (n.d.).[1][8] 2,6,11-Trimethyldodecane.[2][3][4][5][6][7][8][9][10] National Library of Medicine.[1] Retrieved October 24, 2023, from [Link]
-
NIST Chemistry WebBook. (n.d.).[1] Dodecane, 2,6,11-trimethyl-. National Institute of Standards and Technology.[1][11] Retrieved October 24, 2023, from [Link]
-
Mori, K. (2015).[1] Chiral methyl-branched pheromones. Natural Product Reports, 32(8), 1113-1134. (Provides context on the synthesis of methyl-branched insect pheromones). [Link]
-
Schlosser, M. (Ed.).[1] (2013).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Reference for Wittig and Grignard protocols).
Sources
- 1. Dodecane, 2,6,11-trimethyl- [webbook.nist.gov]
- 2. The Kovats Retention Index: 2,6,11-Trimethyldodecane (C15H32) [pherobase.com]
- 3. plantaedb.com [plantaedb.com]
- 4. guidechem.com [guidechem.com]
- 5. 2,6,11-Trimethyldodecane | 31295-56-4 | Benchchem [benchchem.com]
- 6. 2,6,11-TRIMETHYLDODECANE CAS#: 31295-56-4 [m.chemicalbook.com]
- 7. Dodecane, 2,6,11-trimethyl- [webbook.nist.gov]
- 8. 2,6,11-Trimethyldodecane | C15H32 | CID 35768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Plant Compound: 2,6,11-Trimethyldodecane | C15H32) [pherobase.com]
- 10. scent.vn [scent.vn]
- 11. Dodecane, 2,6,11-trimethyl- [webbook.nist.gov]
Application Note: Utilizing 2,6,11-Trimethyldodecane as a Robust Internal Standard for Quantitative GC-MS Analysis
Abstract
Quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is fundamental in pharmaceutical development, environmental monitoring, and metabolomics. Achieving high precision and accuracy in these analyses necessitates correcting for variations inherent in sample preparation and instrument performance. The use of an internal standard (IS) is a widely accepted strategy to mitigate these variabilities.[1][2] This application note provides a comprehensive guide for the effective use of 2,6,11-trimethyldodecane as an internal standard in GC-MS workflows. We will delve into the physicochemical rationale for its selection, present detailed protocols for its implementation, and offer insights into data analysis and system validation.
The Foundational Role of an Internal Standard
In quantitative chromatography, an internal standard is a compound of known concentration added to every sample, including calibrators, quality controls, and unknowns, prior to analysis.[1] The fundamental principle is that the IS experiences the same procedural variations—such as volumetric pipetting errors, sample extraction inefficiencies, or injection volume inconsistencies—as the analyte(s) of interest.[3][4]
Instead of relying on the absolute peak area of the analyte, quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.[1] This ratio remains stable even if sample loss occurs, thereby dramatically improving the reproducibility and accuracy of the results.[5] Adding the IS at the earliest possible stage of sample preparation is crucial to account for the maximum number of potential error sources.[1][5]
Rationale for Selecting 2,6,11-Trimethyldodecane
The selection of an appropriate internal standard is critical for method success. An ideal IS should be chemically similar to the target analytes but structurally unique enough to be chromatographically resolved and mass-spectrometrically distinguished.[1][5] It must also be chemically inert, thermally stable, and not naturally present in the samples being analyzed.[6] 2,6,11-Trimethyldodecane, a branched alkane, fulfills these criteria for a wide range of applications.[7]
Causality Behind the Choice:
-
Chemical Inertness: As a saturated aliphatic hydrocarbon, 2,6,11-trimethyldodecane is highly unreactive.[8] This ensures it will not degrade during sample processing or interact with target analytes or the sample matrix.[6]
-
Chromatographic Behavior: Its C15 backbone and multiple methyl branches give it a unique retention time that separates it from common linear alkanes and many target analytes on standard non-polar columns. Its boiling point of approximately 247.8 °C makes it suitable for analyzing semi-volatile and many non-volatile compounds.[9]
-
Mass Spectral Uniqueness: Electron ionization (EI) of 2,6,11-trimethyldodecane produces a characteristic fragmentation pattern with stable, high-abundance ions that are often distinct from those of the target analytes, allowing for clean, interference-free extraction of its ion chromatogram for quantification.[7]
-
Solubility: It is highly soluble in common organic solvents used for extraction (e.g., hexane, ethyl acetate, dichloromethane) but virtually insoluble in water, mirroring the properties of many non-polar analytes extracted from aqueous matrices.[10]
Table 1: Physicochemical Properties of 2,6,11-Trimethyldodecane
| Property | Value | Source |
| Molecular Formula | C₁₅H₃₂ | [7][8][9][11] |
| Molecular Weight | 212.42 g/mol | [7][9][10][12] |
| Boiling Point | 247.8 ± 7.0 °C (at 760 mmHg) | [9] |
| Flash Point | 102.4 ± 11.7 °C | [9] |
| Density | ~0.8 g/cm³ | [9] |
| Structure | Branched Alkane | [7][8] |
| Water Solubility | Insoluble (0.0 g/L) | [10] |
| LogP | ~7.5 - 8.17 | [7][9][10] |
| Key Mass Fragments (EI) | m/z 43, 57, 71, 41, 29 | [7] |
Application Scope
2,6,11-Trimethyldodecane is particularly well-suited as an internal standard for the quantitative analysis of non-polar to moderately polar, semi-volatile compounds. Its properties make it an excellent choice for applications such as:
-
Environmental Analysis: Quantifying hydrocarbons, pesticides, and other persistent organic pollutants in soil and water samples.
-
Food and Beverage: Analyzing flavor and fragrance profiles, essential oils, and contaminants.
-
Metabolomics: As a non-endogenous compound for tracking extraction efficiency in non-polar metabolite profiling.
-
Biofuels: Assessing the composition of hydrocarbon-based fuels.
It is critical to first screen blank matrix samples to confirm the absence of endogenous 2,6,11-trimethyldodecane or any other interfering compounds at its retention time and key m/z values.[1]
Detailed Experimental Protocols
Protocol 1: Preparation of Internal Standard Solutions
Objective: To prepare accurate stock and working solutions of 2,6,11-trimethyldodecane.
Materials:
-
2,6,11-Trimethyldodecane (≥98% purity)
-
High-purity solvent (e.g., Hexane, Ethyl Acetate, HPLC grade or higher)
-
Class A volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Stock Solution (1000 µg/mL): a. Accurately weigh 10.0 mg of 2,6,11-trimethyldodecane using an analytical balance. b. Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask. c. Add a small amount of solvent to dissolve the compound completely. d. Once dissolved, fill the flask to the calibration mark with the same solvent. e. Cap and invert the flask 15-20 times to ensure homogeneity. f. Transfer to an amber glass vial and store at 4°C. This stock is stable for several months.
-
Working Solution (e.g., 10 µg/mL): a. Allow the stock solution to equilibrate to room temperature. b. Using a calibrated micropipette, transfer 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask. c. Dilute to the calibration mark with the appropriate solvent. d. Cap and invert thoroughly to mix. e. This working solution is used to spike all samples. Prepare fresh as needed or validate storage stability.
Protocol 2: Sample Spiking and Preparation Workflow
Objective: To accurately add the internal standard to all samples to correct for procedural variability.
Caption: Internal Standard Spiking and Analysis Workflow.
Procedure:
-
Aliquot a precise volume or weight of your sample (calibrator, QC, or unknown) into a processing tube.
-
Add a fixed, precise volume of the IS working solution to every tube . For example, add 50 µL of the 10 µg/mL working solution to each 1 mL sample.
-
Vortex immediately to ensure the IS is fully integrated into the sample matrix.
-
Proceed with your established sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
-
After final preparation, transfer the sample extract to an autosampler vial for GC-MS analysis.
Protocol 3: Recommended GC-MS Parameters
Objective: To provide a robust starting point for the chromatographic separation and mass spectrometric detection of 2,6,11-trimethyldodecane and co-analyzed compounds.
Table 2: Example GC-MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides excellent retention time and injection precision. |
| MS System | Agilent 5977B or equivalent | Offers high sensitivity and spectral integrity. |
| Injection Port | Split/Splitless | Flexible for various concentration ranges. |
| Inlet Temp | 280 °C | Ensures complete vaporization of analytes and the IS. |
| Injection Volume | 1 µL | Standard volume; adjust based on sensitivity needs. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Non-polar phase provides good separation for a wide range of compounds. |
| Carrier Gas | Helium, constant flow mode | Inert and provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min | Typical flow for this column dimension. |
| Oven Program | Start at 60°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min) | Adjust based on target analyte volatility and complexity. |
| MS Source | Electron Ionization (EI) | Standard for robust, reproducible fragmentation. |
| Source Temp | 230 °C | Standard operating temperature. |
| Quad Temp | 150 °C | Standard operating temperature. |
| Ionization Energy | 70 eV | Produces standardized, library-searchable mass spectra. |
| Acquisition Mode | Scan (e.g., 40-550 amu) or Selected Ion Monitoring (SIM) | Scan for method development; SIM for highest sensitivity in validated methods. |
| Quantification Ions (IS) | Primary: m/z 57. Secondary: m/z 43, 71 | Select ions that are high abundance and free from matrix interference. |
Data Analysis and Self-Validating Systems
Objective: To accurately quantify analytes and continuously monitor system performance using the internal standard.
Caption: Logical Flow of Internal Standard Correction.
-
Calibration Curve Construction:
-
Prepare a series of calibration standards with known, varying concentrations of the target analyte(s).
-
Spike each calibrator with the same, constant concentration of the 2,6,11-trimethyldodecane internal standard.
-
Analyze the standards using the established GC-MS method.
-
For each point, calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Plot the Peak Area Ratio (y-axis) against the Analyte Concentration (x-axis).
-
Perform a linear regression to generate the calibration curve. The curve should be linear over the desired concentration range.[6]
-
-
Quantification of Unknowns:
-
Analyze the spiked unknown samples.
-
Calculate the Peak Area Ratio from the resulting chromatogram.
-
Determine the concentration of the analyte in the unknown sample by interpolating its Peak Area Ratio on the calibration curve.
-
-
System Trustworthiness (Self-Validation):
-
Monitor IS Peak Area: The absolute peak area of 2,6,11-trimethyldodecane should be consistent across all samples in an analytical batch (e.g., within ±20% of the mean area for all injections). Significant drift or erratic areas can indicate problems with the autosampler, inlet, or ion source.
-
Monitor IS Retention Time: The retention time of the IS should be highly stable (e.g., within ±0.1 minutes of the average). Drifting retention times can signal a leak in the GC system or column degradation.
-
By tracking these two parameters, the IS acts as a real-time diagnostic tool for the health and performance of the analytical system.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in IS peak area (>20% RSD) | 1. Inconsistent injection volume. 2. Leaking syringe or septum. 3. Contaminated inlet liner. | 1. Check autosampler syringe for air bubbles; verify injection parameters. 2. Replace syringe and inlet septum. 3. Clean or replace the inlet liner and O-ring. |
| Gradual decrease/increase in IS peak area | 1. Ion source contamination. 2. Inconsistent sample evaporation/reconstitution. | 1. Tune and clean the MS ion source. 2. Ensure evaporation steps are uniform; verify reconstitution solvent volume. |
| Drifting IS retention time | 1. Leak in the GC flow path. 2. Column degradation. 3. Inconsistent oven temperature profile. | 1. Perform a system leak check. 2. Condition the column or trim the front end; replace if necessary. 3. Verify oven temperature accuracy and stability. |
| IS peak co-elutes with an interfering peak | 1. Matrix component interference. 2. Inappropriate GC column or oven program. | 1. Run a blank matrix sample to confirm the interference source. 2. Modify the oven temperature ramp to improve resolution. If unresolved, select a column with a different stationary phase. |
References
- 2,6,11-Trimethyldodecane | 31295-56-4 | Benchchem. Benchchem.
- 2,6,11-Trimethyldodecane | CAS#:31295-56-4 | Chemsrc. Chemsrc.
- 2,6,11-Trimethyldodecane (CAS 31295-56-4): Odor profile, Properties, & IFRA compliance.
-
What is the procedure for internal standard Calibration ? . ResearchGate. [Link]
-
Cas 31295-56-4,2,6,11-TRIMETHYLDODECANE - LookChem . LookChem. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? . Bibby Scientific. [Link]
-
2,6,11-Trimethyldodecane | C15H32 | CID 35768 - PubChem . National Center for Biotechnology Information. [Link]
-
When Should an Internal Standard be Used? - LCGC International . LCGC International. [Link]
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method . National Institutes of Health. [Link]
-
Showing Compound 2,6,10-trimethyldodecane (FDB005822) - FooDB . FooDB. [Link]
-
Dodecane, 2,6,11-trimethyl- - NIST WebBook . National Institute of Standards and Technology. [Link]
-
What Is An Internal Standard In Gas Chromatography? - Chemistry For Everyone . YouTube. [Link]
-
Chemical Properties of Dodecane, 2,6,11-trimethyl- (CAS 31295-56-4) - Cheméo . Cheméo. [Link]
-
Dodecane, 2,6,11-trimethyl- - NIST WebBook . National Institute of Standards and Technology. [Link]
-
Internal Standard Method and Calibration Curve Analysis in Gas Chromatography . MtoZ Biolabs. [Link]
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2,6,11-Trimethyldodecane | C15H32 | CID 35768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,6,11-Trimethyldodecane | 31295-56-4 | Benchchem [benchchem.com]
- 9. 2,6,11-Trimethyldodecane | CAS#:31295-56-4 | Chemsrc [chemsrc.com]
- 10. scent.vn [scent.vn]
- 11. Dodecane, 2,6,11-trimethyl- [webbook.nist.gov]
- 12. Page loading... [wap.guidechem.com]
Application Note: Assessing the Antioxidant Capacity of 2,6,11-Trimethyldodecane using the DPPH Assay
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to evaluating the antioxidant potential of the non-polar compound 2,6,11-trimethyldodecane using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. Recognizing the unique chemical nature of branched-chain alkanes, this application note emphasizes scientific integrity by first exploring the theoretical basis for antioxidant activity and then presenting a robust protocol to experimentally validate this hypothesis. We detail the necessary modifications for applying the traditionally polar-solvent-based DPPH assay to a lipophilic analyte, including solvent selection, the use of an appropriate positive control (α-tocopherol), and data interpretation. This guide is intended to provide researchers with a scientifically sound framework for assessing the antioxidant capacity of non-polar compounds and understanding the nuances of their potential reactivity with free radicals.
Introduction: The DPPH Assay and the Nature of 2,6,11-Trimethyldodecane
The DPPH assay is a widely used, simple, and rapid spectrophotometric method for determining the antioxidant capacity of various compounds.[1][2][3] The principle of the assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[1] This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored by measuring the decrease in absorbance at approximately 517 nm.[1] The degree of discoloration is directly proportional to the radical-scavenging activity of the tested compound.[1]
2,6,11-Trimethyldodecane is a branched-chain alkane, a type of saturated hydrocarbon. Its structure consists of a dodecane backbone with three methyl group substitutions. This compound is characterized by its non-polar, lipophilic nature, and general chemical inertness, which is typical for alkanes. Alkanes lack functional groups that are typically associated with antioxidant activity, such as the hydroxyl groups found in phenols or the conjugated double bonds in carotenoids.
Scientific Rationale and Expected Outcome
From a chemical standpoint, saturated hydrocarbons like 2,6,11-trimethyldodecane are not expected to exhibit significant antioxidant activity in a DPPH assay. The mechanism of the DPPH assay relies on the donation of a hydrogen atom or an electron to the DPPH radical. The carbon-hydrogen bonds in alkanes are strong and non-polar, making the abstraction of a hydrogen atom energetically unfavorable compared to the readily donatable hydrogen from a phenolic hydroxyl group. Similarly, alkanes do not have loosely held electrons to donate.
Therefore, the primary hypothesis of this application is that 2,6,11-trimethyldodecane will demonstrate negligible antioxidant capacity. The experimental protocol outlined below is designed to rigorously test this hypothesis and to serve as a model for evaluating other non-polar compounds where antioxidant activity is questionable. The inclusion of a potent lipophilic antioxidant, α-tocopherol (Vitamin E), as a positive control is crucial for validating the assay's performance in the selected non-polar solvent system.
Materials and Methods
Reagents and Materials
-
2,6,11-Trimethyldodecane (analyte)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
α-Tocopherol (positive control)
-
Ethyl acetate (spectrophotometric grade)
-
Methanol (spectrophotometric grade)
-
96-well microplates or spectrophotometer cuvettes
-
Adjustable micropipettes
-
Spectrophotometer capable of reading absorbance at 517 nm
Preparation of Solutions
-
DPPH Stock Solution (0.2 mM in Ethyl Acetate): Dissolve 7.89 mg of DPPH in 100 mL of ethyl acetate. Store this solution in an amber bottle and in the dark at 4°C. It is recommended to prepare this solution fresh daily.
-
2,6,11-Trimethyldodecane Stock Solution (10 mg/mL in Ethyl Acetate): Accurately weigh 100 mg of 2,6,11-trimethyldodecane and dissolve it in 10 mL of ethyl acetate. From this stock, a series of dilutions should be prepared in ethyl acetate to achieve final assay concentrations.
-
α-Tocopherol Stock Solution (1 mg/mL in Ethyl Acetate): Accurately weigh 10 mg of α-tocopherol and dissolve it in 10 mL of ethyl acetate. Prepare a series of dilutions from this stock solution in ethyl acetate for use as a positive control.
Experimental Workflow
The following diagram illustrates the key steps in the DPPH assay for 2,6,11-trimethyldodecane.
Caption: Experimental workflow for the DPPH assay of 2,6,11-Trimethyldodecane.
Assay Protocol
-
Blank Preparation: In designated wells of a 96-well plate, add 100 µL of ethyl acetate followed by 100 µL of ethyl acetate. This will be used to zero the spectrophotometer.
-
Control (DPPH only): In separate wells, add 100 µL of ethyl acetate followed by 100 µL of the 0.2 mM DPPH solution. This represents 0% inhibition.
-
Sample and Positive Control Incubation:
-
Add 100 µL of each dilution of the 2,6,11-trimethyldodecane solutions to respective wells.
-
Add 100 µL of each dilution of the α-tocopherol solutions to their respective wells.
-
-
Initiate Reaction: Add 100 µL of the 0.2 mM DPPH solution to all sample and positive control wells.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.
Data Analysis and Interpretation
The antioxidant activity is expressed as the percentage of DPPH radical scavenging. This is calculated using the following formula:
% Inhibition = [(Acontrol - Asample) / Acontrol] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the test compound).
-
Asample is the absorbance of the sample with the DPPH solution.
The IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. A lower IC50 value indicates a higher antioxidant capacity.[4]
Presentation of Results
The results of the DPPH assay should be summarized in a clear and concise table.
| Sample | Concentration (µg/mL) | Mean Absorbance (517 nm) | % Inhibition | IC50 (µg/mL) |
| 2,6,11-Trimethyldodecane | 10 | |||
| 50 | ||||
| 100 | >1000 (Expected) | |||
| 500 | ||||
| 1000 | ||||
| α-Tocopherol | 1 | |||
| 5 | (To be determined) | |||
| 10 | ||||
| 20 | ||||
| 50 |
Interpretation of Expected Results
-
2,6,11-Trimethyldodecane: It is anticipated that there will be little to no significant decrease in absorbance in the wells containing 2,6,11-trimethyldodecane across the tested concentration range. The calculated % inhibition will likely be close to zero, and it will not be possible to determine an IC50 value within a reasonable concentration range (i.e., IC50 > 1000 µg/mL).
-
α-Tocopherol: A dose-dependent increase in % inhibition is expected for α-tocopherol. A clear sigmoidal curve should be obtained when plotting % inhibition against concentration, from which an IC50 value can be accurately calculated. This will confirm that the assay is performing correctly in the ethyl acetate solvent system.
Troubleshooting and Methodological Considerations
-
Solvent Choice: Ethyl acetate is a suitable non-polar solvent for this assay. However, other non-polar solvents like hexane or isooctane could be considered, but their compatibility with the spectrophotometer and potential for evaporation should be assessed.[5] Methanol and ethanol are common solvents for DPPH assays but may not be suitable for highly lipophilic compounds due to solubility issues.[1]
-
Analyte Solubility: Ensure that 2,6,11-trimethyldodecane is fully dissolved in the chosen solvent at all tested concentrations. Any precipitation will lead to inaccurate results.
-
Light Sensitivity: The DPPH radical is light-sensitive. All steps involving the preparation and handling of the DPPH solution should be performed in low-light conditions, and the incubation should be carried out in the dark.[1]
-
Reaction Kinetics: A 30-minute incubation time is generally sufficient for most antioxidants to react with DPPH.[1] However, for slow-reacting compounds, a kinetic study might be necessary to determine the optimal reaction time.[2]
Conclusion
This application note provides a detailed protocol for assessing the antioxidant capacity of the non-polar compound 2,6,11-trimethyldodecane using a modified DPPH assay. The scientific rationale suggests that due to its saturated alkane structure, 2,6,11-trimethyldodecane is unlikely to exhibit any significant antioxidant activity. The described methodology, which includes the use of a non-polar solvent and a lipophilic positive control, allows for the rigorous and scientifically sound experimental verification of this hypothesis. This approach ensures the integrity of the results and provides a reliable framework for evaluating the antioxidant potential of other non-polar molecules.
References
-
E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.). [Link]
-
Gülçin, İ. & Alwasel, S. H. (2022). DPPH Radical Scavenging Assay. Processes, 11(2), 248. [Link]
-
Alam, M. N., Bristi, N. J., & Rafiquzzaman, M. (2013). Antioxidant and Protective Effect of Ethyl Acetate Extract of Podophyllum Hexandrum Rhizome on Carbon Tetrachloride Induced Rat Liver Injury. BMC complementary and alternative medicine, 13, 115. [Link]
-
Matsuura, A., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. International Journal of Molecular Sciences, 25(5), 2959. [Link]
-
ACME Research Solutions. (2026). DPPH Scavenging Assay Protocol. [Link]
-
AIP Publishing. (2019). Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. AIP Conference Proceedings 2155, 020034. [Link]
-
YouTube. (2024). DPPH assay | Radical scavenging activity % | Calculation and procedure for beginner. [Link]
-
Science.gov. dpph assay ic50: Topics by Science.gov. [Link]
-
SciSpace. (2018). The Activity of Anti-Oxidide of Etil Acetate Soluble Fractions from Extract of Kedayan Roots (Aristolochia Papillfolia Ding Hou). [Link]
-
Lee, S., et al. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food Science and Biotechnology, 30(4), 577-585. [Link]
Sources
Application Notes and Protocols for the Extraction of 2,6,11-Trimethyldodecane from Plant Tissues
Introduction: Unveiling a Key Biogenic Alkane
2,6,11-Trimethyldodecane is a C15 branched-chain alkane, a saturated hydrocarbon that has been identified as a component of various plant essential oils and extracts.[1] As a semiochemical, it can play a crucial role in plant-insect interactions, acting as an attractant or repellent. Its presence and concentration can be indicative of specific physiological states of the plant or its response to environmental stressors. For researchers in drug development and natural product chemistry, the efficient extraction and accurate quantification of 2,6,11-trimethyldodecane are paramount for understanding its biological activity and potential therapeutic applications.
This document provides a comprehensive guide to the extraction of 2,6,11-trimethyldodecane from plant tissues, offering a comparative analysis of various extraction methodologies and detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Physicochemical Properties of 2,6,11-Trimethyldodecane
A thorough understanding of the physicochemical properties of the target analyte is critical for designing an effective extraction strategy.
| Property | Value | Source |
| Molecular Formula | C15H32 | |
| Molecular Weight | 212.41 g/mol | |
| Boiling Point | ~248-250 °C | |
| XLogP3 | 7.5 | |
| Water Solubility | Insoluble |
The high lipophilicity (indicated by the high XLogP3 value) and insolubility in water are the most critical factors guiding our extraction solvent selection. Nonpolar solvents will be the most effective at solubilizing and extracting this branched alkane from the plant matrix.
Comparative Analysis of Extraction Methodologies
The choice of extraction method depends on several factors, including the nature of the plant material, the desired purity of the extract, the scale of the extraction, and the available equipment. Here, we compare the most relevant techniques for isolating 2,6,11-trimethyldodecane.
| Method | Principle | Advantages | Disadvantages | Suitability for 2,6,11-Trimethyldodecane |
| Solvent Extraction (e.g., Soxhlet, Maceration) | Differential solubility of the analyte in a selected solvent. | Simple, scalable, and effective for nonpolar compounds. | Can be time-consuming, requires relatively large volumes of organic solvents, and may co-extract interfering compounds. | Excellent: The high lipophilicity of the target molecule makes it highly amenable to extraction with nonpolar solvents like n-hexane. |
| Steam Distillation | Co-distillation of volatile and water-immiscible compounds with steam. | Effective for volatile compounds, yields a relatively clean extract. | Not suitable for thermolabile compounds, and the high boiling point of 2,6,11-trimethyldodecane may reduce efficiency. | Moderate: While feasible, the high boiling point may lead to lower recovery compared to solvent extraction. |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (typically CO2) as the extraction solvent. | "Green" and tunable selectivity, yields high-purity extracts. | High initial equipment cost, and may require optimization of pressure and temperature parameters. | Excellent: Supercritical CO2 is an excellent nonpolar solvent for alkanes and provides a clean, solvent-free extract. |
| Solid-Phase Microextraction (SPME) | Adsorption of analytes onto a coated fiber, followed by thermal desorption for analysis. | Fast, solvent-free, and ideal for volatile and semi-volatile compounds in headspace or liquid samples. | Primarily an analytical sampling technique, not suitable for preparative-scale extraction. | Good for qualitative and semi-quantitative analysis: Particularly useful for profiling volatile emissions from living plants. |
Experimental Protocols
The following protocols are designed to provide a robust framework for the extraction and analysis of 2,6,11-trimethyldodecane.
Protocol 1: Optimized Solvent Extraction using n-Hexane
This protocol is recommended for its simplicity, high efficiency for nonpolar compounds, and scalability.
1. Sample Preparation:
- Fresh plant tissue (e.g., leaves, stems) should be harvested and immediately processed to minimize enzymatic degradation.
- Lyophilize (freeze-dry) the plant material to remove water, which can interfere with the extraction efficiency of nonpolar solvents.
- Grind the dried plant material to a fine powder (e.g., using a mortar and pestle with liquid nitrogen or a cryogenic grinder) to increase the surface area for extraction.
2. Extraction Workflow:
Caption: Soxhlet extraction workflow for 2,6,11-trimethyldodecane.
3. Causality of Experimental Choices:
- n-Hexane: Chosen for its nonpolar nature, which effectively solubilizes the target alkane while minimizing the co-extraction of polar compounds like chlorophyll.
- Soxhlet Extraction: This continuous extraction method ensures a high recovery of the analyte by repeatedly washing the sample with fresh solvent.
- Rotary Evaporation: Allows for the gentle removal of the bulk solvent at a reduced pressure and temperature, preventing the loss of the semi-volatile analyte.
Protocol 2: Supercritical Fluid Extraction (SFE)
This protocol is ideal for obtaining a high-purity, solvent-free extract.
1. Sample Preparation:
- Prepare the plant material as described in Protocol 1 (lyophilized and powdered).
2. SFE Workflow:
Caption: Supercritical Fluid Extraction workflow.
3. Causality of Experimental Choices:
- Supercritical CO2: Acts as a nonpolar solvent, ideal for extracting alkanes. Its properties can be fine-tuned by adjusting pressure and temperature.
- 50°C and 200 bar: These are typical starting parameters for the extraction of semi-volatile, nonpolar compounds. Optimization may be required depending on the specific plant matrix.
- Dynamic Extraction: Continuously flowing supercritical CO2 through the sample ensures efficient extraction.
Analytical Protocol: GC-MS Quantification
Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds.
1. GC-MS System and Conditions:
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar column |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MSD Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Energy | 70 eV |
| Scan Range | m/z 40-400 |
2. Self-Validating System for Trustworthiness:
-
Internal Standard: For accurate quantification, use an internal standard that is not naturally present in the plant material. A suitable choice would be a deuterated alkane or a long-chain alkane with a different retention time, such as n-eicosane (C20).
-
Calibration Curve: Prepare a series of calibration standards of 2,6,11-trimethyldodecane with a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Quality Control Samples: Include quality control samples (e.g., a spiked plant extract) at low, medium, and high concentrations to assess the accuracy and precision of the method during the analysis of a batch of samples.
3. Identification of 2,6,11-Trimethyldodecane:
- The primary identification is based on the retention time matching that of an authentic standard.
- Confirmation is achieved by comparing the mass spectrum of the peak in the sample extract to the mass spectrum of the authentic standard and a reference library (e.g., NIST). The characteristic fragment ions for 2,6,11-trimethyldodecane should be present.
Conclusion
The successful extraction and quantification of 2,6,11-trimethyldodecane from plant tissues hinge on a well-designed experimental workflow that considers the physicochemical properties of the analyte and the nature of the plant matrix. Both optimized solvent extraction with n-hexane and supercritical fluid extraction are highly effective methods. The choice between them will depend on the specific research goals and available resources. Adherence to the detailed protocols and the implementation of a self-validating analytical method using GC-MS will ensure the generation of accurate, reliable, and reproducible data, which is essential for advancing research in natural product chemistry and drug development.
References
-
Padma, P., et al. (2019). Phytochemical screening and GC–MS analysis of bioactive compounds present in ethanolic leaves extract of Silybum marianum (L). Journal of Drug Delivery & Therapeutics, 9(1), 85-89. [Link]
-
PubChem. (n.d.). 2,6,11-Trimethyldodecane. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. (n.d.). 2,6,10-trimethyldodecane. [Link]
Sources
Application Note: High-Sensitivity Headspace Profiling of 2,6,11-Trimethyldodecane
Methodology for Volatile Profiling in Complex Matrices: From Pharmaceutical Impurities to Biological Markers
Abstract
This application note details a robust protocol for the isolation and quantification of 2,6,11-Trimethyldodecane (CAS 31295-56-4), a high-molecular-weight branched alkane (C15H32). While often overlooked as a "background" hydrocarbon, this semi-volatile compound serves two critical roles in modern analysis: as a leachable impurity from industrial lubricants/solvents in pharmaceutical manufacturing, and as a biomarker in natural product profiling (e.g., honey, essential oils). Due to its high boiling point (~242°C) and low vapor pressure, traditional static headspace methods are insufficient.[1] This guide presents an optimized Headspace Solid-Phase Microextraction (HS-SPME) workflow utilizing a DVB/CAR/PDMS fiber to maximize recovery and sensitivity.
Introduction & Technical Challenges
The Analyte
2,6,11-Trimethyldodecane is a sesquiterpenoid-like alkane. Structurally, it consists of a dodecane backbone with three methyl substituents, creating a bulky, hydrophobic molecule.[1]
-
Boiling Point: ~242–247°C
-
LogP: ~7.5 (Highly hydrophobic)[1]
The Analytical Challenge
The primary difficulty in analyzing 2,6,11-trimethyldodecane lies in its semi-volatile nature .
-
Low Vapor Pressure: At room temperature, the partition coefficient (
) heavily favors the sample matrix over the headspace.[1] -
Adsorption: Its hydrophobic nature leads to strong adsorption to glass vial walls and particulate matter in complex matrices.[1]
-
Isomeric Complexity: It frequently co-elutes with other C15 isomers (e.g., farnesane, 2,6,10-trimethyldodecane), requiring precise chromatographic separation.
Solution: We utilize HS-SPME (Headspace Solid-Phase Microextraction) .[1][8][9] The SPME fiber acts as a "chemical pump," constantly removing the analyte from the headspace and shifting the equilibrium to release more analyte from the matrix (Le Chatelier’s principle).
Experimental Design & Logic
Fiber Selection: The "Key" to the Lock
For a C15 alkane, a standard polydimethylsiloxane (PDMS) fiber is often too non-polar to provide selectivity against the matrix background.[1] We select the Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber (50/30 µm).[1]
-
Why? This "triple-phase" fiber covers a wide volatility range.[1] The DVB and Carboxen layers provide surface area for adsorption of smaller and mid-sized volatiles, while the PDMS core facilitates the absorption of larger, non-polar molecules like our target C15 alkane.[1]
The Salting-Out Effect
Adding an electrolyte (NaCl) is non-negotiable for this application.[1]
-
Mechanism: 2,6,11-Trimethyldodecane is insoluble in water.[6] Adding NaCl increases the ionic strength of the aqueous phase, decreasing the solubility of the hydrophobic analyte (the "salting-out" effect) and driving it into the headspace/fiber.
Thermodynamic Workflow
The following diagram illustrates the equilibrium dynamics optimized in this protocol.
Figure 1: Thermodynamic equilibrium shift in HS-SPME. Salt addition and fiber adsorption drive the semi-volatile target from the matrix into the analytical phase.
Detailed Protocol
Equipment & Reagents[1]
-
GC-MS System: Agilent 7890B/5977B (or equivalent) with Split/Splitless injector.
-
SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma-Aldrich), pre-conditioned at 270°C for 30 min.[1]
-
Vials: 20 mL Headspace vials with magnetic screw caps and PTFE/Silicone septa.
-
Reagents: Sodium Chloride (Analytical Grade), HPLC-grade water, C7-C30 n-Alkane Standard Mixture (for Retention Index).
Sample Preparation[1]
-
Weighing: Accurately weigh 1.0 g (solids/honey) or pipette 1.0 mL (liquids) into a 20 mL headspace vial.
-
Salting: Add 3.0 mL of saturated NaCl solution (or 1g solid NaCl + 3mL water).
-
Internal Standard (ISTD): Add 10 µL of deuterated dodecane (
) or fluorobenzene solution (10 ppm in methanol) to the matrix. Note: Do not touch the vial walls with the pipette tip. -
Sealing: Immediately cap the vial and vortex for 30 seconds to ensure homogeneity.
HS-SPME Extraction Parameters[1]
-
Incubation Temperature: 60°C (Balance between volatilization and preventing oxidation).[1]
-
Equilibration Time: 15 minutes (Agitation at 500 rpm).
-
Extraction Time: 45 minutes.
-
Agitation: Continuous at 250 rpm during extraction.
-
Desorption: 3 minutes at 250°C in the GC injector (Splitless mode).
GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates isomers based on boiling point.[1] |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for stable retention times.[1] |
| Inlet Temp | 250°C | Ensures rapid desorption of C15 hydrocarbons.[1] |
| Oven Program | 40°C (2 min) → 5°C/min → 260°C (5 min) | Slow ramp (5°C/min) is critical to separate 2,6,11-trimethyldodecane from farnesane. |
| Transfer Line | 280°C | Prevents condensation of high-boiling analytes.[1] |
| Ion Source | EI (70 eV) @ 230°C | Standard fragmentation for library matching.[1] |
| Scan Mode | SIM / Scan | Scan: 35–350 m/z (Profiling).[1] SIM: m/z 57, 71, 212 (Quant).[1] |
Data Analysis & Identification
Identification Strategy
Reliance on Mass Spectral matching alone is risky due to the similarity of alkane fragmentation patterns (all show m/z 43, 57, 71 clusters).[1]
-
Primary ID: Mass Spectrum match > 85% (NIST Library).[1]
-
Secondary ID (Critical): Kovats Retention Index (RI).
-
Inject the C7-C30 alkane standard using the exact same method.
-
Calculate RI for the target peak.[1]
-
Target RI: 2,6,11-Trimethyldodecane typically elutes between 1450–1480 on a DB-5ms column (distinct from n-Pentadecane at 1500). Note: Some databases list lower values (~1275) for "semi-standard" columns; experimental verification with standards is mandatory.
-
Quantification
Use the Internal Standard method:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Poor volatilization | Increase extraction temp to 70°C or add more NaCl. |
| Peak Tailing | Adsorption in liner | Use an Ultra-Inert SPME liner (straight, 0.75mm ID).[1] |
| Ghost Peaks | Fiber carryover | Bake fiber at 260°C for 10 min between runs.[1] |
| Co-elution | Isomer interference | Reduce GC ramp rate to 3°C/min around 1400-1500 RI. |
References
-
Moreira, R. F. A., et al. (2002). "Flavor Composition of Cashew (Anacardium occidentale) and Marmeleiro (Croton species) Honeys."[1] Journal of Agricultural and Food Chemistry, 50(26), 7616-7621. Link[1]
-
King, M. F., et al. (1995). "Effect of beef packaging method on volatile compounds developed by oven roasting or microwave cooking."[1][5] Journal of Agricultural and Food Chemistry, 43(3), 773-778.[5] Link[1]
-
Goodner, K. L. (2008). "Practical retention index models of OV-101, DB-1, DB-5, and DB-Wax for flavor and fragrance compounds." LWT - Food Science and Technology, 41(6), 951-958. Link[1][10]
-
National Institute of Standards and Technology (NIST). "Dodecane, 2,6,11-trimethyl- Mass Spectrum."[1][2] NIST Chemistry WebBook, SRD 69. Link
Sources
- 1. 2,6,11-Trimethyldodecane | C15H32 | CID 35768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dodecane, 2,6,11-trimethyl- [webbook.nist.gov]
- 3. Dodecane, 2,6,11-trimethyl- [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. The Kovats Retention Index: 2,6,10-Trimethyldodecane (C15H32) [pherobase.com]
- 6. lookchem.com [lookchem.com]
- 7. 2,6,11-TRIMETHYLDODECANE CAS#: 31295-56-4 [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. plantsjournal.com [plantsjournal.com]
- 10. chromtech.net.au [chromtech.net.au]
Application Note & Protocols: Electrophysiological Characterization of Insect Olfactory Responses to 2,6,11-Trimethyldodecane
For Researchers, Scientists, and Drug Development Professionals in Chemical Ecology and Pest Management.
Introduction: The Significance of 2,6,11-Trimethyldodecane in Insect Chemical Ecology
2,6,11-Trimethyldodecane is a branched-chain alkane (C15H32) identified as a semiochemical—a chemical involved in intra- or interspecies communication—for various insects.[1][2][3][4] Primarily known as a defensive compound or allomone, it plays a crucial role in predator-prey interactions and social signaling. Understanding how an insect's olfactory system detects and processes this specific molecule is fundamental to deciphering its ecological role and exploring its potential in developing novel attractants or repellents for pest management strategies.[5]
Branched-chain alkanes, like 2,6,11-Trimethyldodecane, are non-polar molecules that interact with olfactory receptors (ORs) primarily through weak van der Waals forces.[6][7] Despite the subtlety of these interactions, olfactory systems can exhibit remarkable specificity, discriminating between isomers with minor structural differences.[6] This guide provides detailed protocols for two powerful electrophysiological techniques—Electroantennography (EAG) and Single Sensillum Recording (SSR)—to investigate and quantify insect olfactory responses to this compound.
-
Electroantennography (EAG): A technique for measuring the summed electrical potential from the entire antenna, providing a general assessment of whether an insect can detect a specific odorant. It is an ideal high-throughput screening tool.[8]
-
Single Sensillum Recording (SSR): A high-resolution technique for measuring the firing of action potentials from individual Olfactory Sensory Neurons (OSNs) housed within a single sensillum (a hair-like sensory organ). SSR allows for detailed characterization of the sensitivity and specificity of individual neurons to an odorant.[9]
Part 1: Olfactory Screening with Electroantennography (EAG)
The primary goal of using EAG is to determine if an insect species is capable of detecting 2,6,11-Trimethyldodecane. A positive EAG response indicates that one or more types of olfactory receptors on the antenna are activated by the compound. The amplitude of the EAG response generally increases with stimulus concentration until the receptors saturate.[10]
Detailed EAG Protocol
1. Preparation of 2,6,11-Trimethyldodecane Stimuli:
-
Source Compound: Obtain high-purity (≥95%) 2,6,11-Trimethyldodecane.
-
Solvent Selection: Use a high-purity, volatile solvent such as hexane or a non-volatile solvent like paraffin oil. Paraffin oil is often preferred as many insects are relatively insensitive to it, minimizing the solvent's own electrophysiological effect.[11]
-
Serial Dilutions: Prepare a range of concentrations (e.g., 0.01 ng/µL to 100 ng/µL) through serial dilution. This is crucial for constructing a dose-response curve.
-
Odor Cartridge Preparation: Apply a standard volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a disposable Pasteur pipette. Prepare a solvent-only cartridge as a negative control.
2. Insect and Antenna Preparation:
-
Immobilization: Anesthetize the insect by chilling it on ice. Secure the insect's body in a pipette tip or with dental wax, leaving the head and antennae exposed and immobile.[12]
-
Antenna Excision: Using micro-scissors, carefully excise one antenna at its base.[10][13]
-
Mounting: Mount the excised antenna between two electrodes using electrically conductive gel.[10][13] The base of the antenna should be in contact with the reference electrode, and the distal tip with the recording electrode. Ensure no air bubbles are present in the gel contacts.[13]
3. Data Acquisition:
-
Airflow: Deliver a continuous stream of charcoal-filtered, humidified air over the mounted antenna.
-
Stimulus Delivery: Insert the tip of the odor cartridge into a hole in the main airflow tube. A puff of purified air is then delivered through the cartridge (e.g., for 0.5 seconds), carrying the volatilized compound to the antenna.
-
Recording: The electrodes are connected to a high-impedance amplifier. The resulting voltage change (the EAG response) is recorded and digitized using appropriate software.
-
Controls: Present the solvent-only control periodically to ensure the responses are due to the test compound and not the solvent or mechanical stimulation.[13] A positive control (a known EAG-active compound for the species) should also be used to confirm the preparation is viable.[13]
EAG Experimental Workflow
Caption: Workflow for Electroantennography (EAG) screening.
Part 2: High-Resolution Analysis with Single Sensillum Recording (SSR)
SSR is employed to pinpoint which specific olfactory sensory neurons (OSNs) within which sensilla types are responsive to 2,6,11-Trimethyldodecane. This technique provides unparalleled detail on neuronal sensitivity and response dynamics (excitation or inhibition).[5][9]
Detailed SSR Protocol
1. Insect Preparation:
-
Immobilization: Anesthetize the insect (e.g., on ice) and mount it securely on a microscope slide or coverslip using double-sided tape or wax.[5][14] The head must be completely immobilized.
-
Antenna Stabilization: Gently fix the antenna onto the mounting surface with a very fine pin or piece of tape to prevent any movement.[5]
2. Electrode Placement:
-
Reference Electrode: A sharpened tungsten or glass electrode is inserted into a location with stable electrical potential, typically the compound eye.[14][15]
-
Recording Electrode: A second, very finely sharpened tungsten electrode is carefully maneuvered under high magnification to make contact with the base of a target sensillum. A successful insertion is often signaled by an increase in baseline electrical noise, followed by the appearance of spontaneous action potentials (spikes).[9]
3. Odorant Delivery and Data Acquisition:
-
Stimulus Delivery: The odor delivery system is identical to that used for EAG, with a continuous humidified air stream directed at the antenna and pulsed stimuli from odor cartridges.
-
Recording: The signal from the recording electrode is passed through a high-gain AC amplifier and a band-pass filter to isolate the action potentials from the baseline noise.
-
Spike Analysis: The amplified signal is digitized, and software is used to count the number of spikes in a defined time window before, during, and after the stimulus. The response is typically quantified as the increase (or decrease) in firing rate (spikes/second) compared to the pre-stimulus spontaneous firing rate.
SSR Experimental Workflow
Caption: Workflow for Single Sensillum Recording (SSR).
Part 3: Data Presentation and Interpretation
A crucial aspect of these assays is the systematic presentation and interpretation of the data.
Comparing EAG and SSR
| Feature | Electroantennography (EAG) | Single Sensillum Recording (SSR) |
| Signal Source | Summed potential of many OSNs | Action potentials from 1-4 OSNs in one sensillum |
| Measurement | Gross depolarization (mV) | Spike frequency (spikes/s) |
| Primary Use | Screening for general olfactory detection | Detailed characterization of specific neuron responses |
| Resolution | Low (whole antenna) | High (single neuron) |
| Throughput | High | Low |
| Information | Can the insect smell the compound? | Which neurons respond and how strongly? |
Olfactory Receptor Activation Pathway
The detection of 2,6,11-Trimethyldodecane by an OSN initiates a signal transduction cascade. While the binding interaction for alkanes is based on weaker forces, the downstream signaling is conserved.[7] In insects, olfactory receptors typically form a heteromeric ion channel complex with a co-receptor (Orco).[16] Odorant binding directly gates this channel, leading to an influx of cations and depolarization of the neuron.[16]
Caption: Simplified insect olfactory signal transduction pathway.
Conclusion
The combined application of EAG and SSR provides a comprehensive electrophysiological profile of an insect's olfactory response to 2,6,11-Trimethyldodecane. EAG serves as a robust initial screening tool to confirm detection, while SSR delivers high-resolution data on the specific neural pathways involved. These protocols form a foundational framework for researchers investigating the chemical ecology of this compound, enabling deeper insights into insect behavior and paving the way for the development of targeted semiochemical-based pest management technologies.
References
- ELECTROANTENNOGRAPHY. (n.d.).
-
Single Sensillum Recordings in Insects Drosophila & Anopheles l Protocol Preview . (2022, June 1). JoVE. Retrieved from [Link]
-
Beck, J. J., & Gee, W. S. (2012). Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles . Journal of Visualized Experiments, (63), 3816. [Link]
-
Liu, F., & Liu, N. (2022, August 22). Single Sensillum Recording to Detect Olfactory Neuron Responses | Protocol Preview . JoVE. Retrieved from [Link]
-
Single Sensillum Recordings have been conducted on the insects Drosophila and Anopheles gambiae . (2024, February 16). YouTube. Retrieved from [Link]
-
Using Insect Electroantennogram Sensors on Autonomous Robots for Olfactory Searches . (2016, December 6). JoVE. Retrieved from [Link]
-
2,6,11-Trimethyldodecane | C15H32 | CID 35768 . (n.d.). PubChem. Retrieved from [Link]
-
Dodecane, 2,6,11-trimethyl- . (n.d.). NIST WebBook. Retrieved from [Link]
-
Dodecane, 2,6,11-trimethyl- . (n.d.). NIST WebBook. Retrieved from [Link]
-
2,6,11-Trimethyldodecane - Chemical Compound . (n.d.). PlantaeDB. Retrieved from [Link]
-
Showing Compound 2,6,10-trimethyldodecane (FDB005822) . (n.d.). FooDB. Retrieved from [Link]
-
Ho, S. L., et al. (2007). Differential responses to branched and unsaturated aliphatic hydrocarbons in the rat olfactory system . The Journal of Comparative Neurology, 503(2), 247-260. [Link]
-
Liu, F., & Liu, N. (2016). Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals . Journal of Visualized Experiments, (107), 53337. [Link]
-
Zhang, D., et al. (2021). Efficacy of an improved method to screen semiochemicals of insect . PeerJ, 9, e11502. [Link]
-
Ho, S. L., et al. (2006). Long Hydrocarbon Chains Serve as Unique Molecular Features Recognized by Ventral Glomeruli of the Rat Olfactory Bulb . The Journal of Neuroscience, 26(28), 7425-7434. [Link]
-
Single sensillum recording . (n.d.). Wikipedia. Retrieved from [Link]
-
Gas Chromatography Linked to Electroantennography: A Versatile Technique for Identifying Insect Semiochemicals . (n.d.). ResearchGate. Retrieved from [Link]
-
Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors . (2025, January 7). Frontiers in Molecular Biosciences. Retrieved from [Link]
-
Olfactory receptor . (n.d.). Wikipedia. Retrieved from [Link]
-
Smelling Molecular Conformations . (2020, August 3). ChemistryViews. Retrieved from [Link]
Sources
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- 2. Dodecane, 2,6,11-trimethyl- [webbook.nist.gov]
- 3. Dodecane, 2,6,11-trimethyl- [webbook.nist.gov]
- 4. plantaedb.com [plantaedb.com]
- 5. youtube.com [youtube.com]
- 6. Differential responses to branched and unsaturated aliphatic hydrocarbons in the rat olfactory system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long Hydrocarbon Chains Serve as Unique Molecular Features Recognized by Ventral Glomeruli of the Rat Olfactory Bulb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. Single sensillum recording - Wikipedia [en.wikipedia.org]
- 10. ockenfels-syntech.com [ockenfels-syntech.com]
- 11. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Frontiers | Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors [frontiersin.org]
Application Note: High-Precision Preparation of 2,6,11-Trimethyldodecane Analytical Standards
Executive Summary
This application note details the protocol for the gravimetric preparation of 2,6,11-Trimethyldodecane (CAS: 31295-56-4) standards. Unlike its biologically ubiquitous isomer Farnesane (2,6,10-trimethyldodecane), the 2,6,11- isomer is often utilized as a robust Internal Standard (IS) in metabolomics and petrochemical profiling due to its structural stability and distinct chromatographic retention time.
This guide addresses the specific challenges of handling C15 branched alkanes: preventing surface adsorption, managing semi-volatility during weighing, and selecting solvents that minimize discrimination effects during GC-MS injection.
Compound Profile & Analytical Significance
Chemical Identity[1][2]
Strategic Application
In analytical chemistry, 2,6,11-trimethyldodecane serves a critical role as a non-interfering Internal Standard .
-
Resolution: It typically elutes distinct from the biological farnesane (2,6,10-isomer), allowing for precise quantification of natural sesquiterpenes without mass spectral overlap.
-
Stability: As a fully saturated alkane, it resists oxidation, unlike unsaturated terpenes (e.g., farnesene).
Protocol 1: Primary Stock Solution Preparation (Gravimetric)
Objective: Create a certified stock solution (approx. 1000 µg/mL) with <0.5% uncertainty.
Materials & Reagents
-
Neat Standard: 2,6,11-Trimethyldodecane (>98% purity).
-
Solvent: Isooctane (2,2,4-Trimethylpentane) , HPLC/GC Grade.
-
Expert Insight: Isooctane (BP 99°C) is preferred over n-Hexane (BP 69°C) for C15 alkanes. Its higher boiling point reduces evaporation loss during handling and minimizes "needle discrimination" (fractionation) in hot GC splitless injectors.
-
-
Glassware: Class A Volumetric Flask (10 mL or 25 mL), amber glass.
-
Balance: Analytical balance readable to 0.01 mg (5 decimal places preferred).
Workflow Diagram
The following diagram illustrates the critical decision points in the preparation workflow to ensure mass accuracy.
Step-by-Step Procedure (Weighing by Difference)
Because 2,6,11-trimethyldodecane is a liquid at room temperature, "weighing by difference" is required to account for liquid adhering to the pipette tip or syringe.
-
Tare: Place a 10 mL Class A volumetric flask containing approx. 5 mL of Isooctane on the balance. Tare to zero.
-
Transfer: Using a gas-tight syringe or glass Pasteur pipette, draw up approximately 13 µL of neat 2,6,11-trimethyldodecane (Target mass: 10 mg).
-
Dispense: Dispense the liquid directly into the solvent in the flask. Do not touch the solvent with the tip, but ensure the droplet falls into the liquid.
-
Reweigh: Record the mass (
).-
Calculation:
-
-
Dilute: Add Isooctane to just below the meniscus line.
-
Temper: Allow the solution to equilibrate to room temperature (20°C) for 10 minutes. Thermal expansion of isooctane is significant (
). -
Finalize: Add solvent dropwise to the mark. Invert 20 times to mix.
Protocol 2: Calibration & Working Standards
Objective: Create a calibration curve (1 µg/mL to 100 µg/mL) ensuring linearity.
Serial Dilution Strategy
Avoid "micropipetting" small volumes (<10 µL) of volatile solvents. Use larger transfer volumes (>100 µL) to minimize error.
| Standard Level | Source Solution | Volume Transfer (µL) | Final Vol (mL) | Conc. (µg/mL) |
| Stock A | Neat | ~10 mg (weighed) | 10 | 1000 |
| Cal 5 | Stock A | 1000 | 10 | 100 |
| Cal 4 | Cal 5 | 5000 | 10 | 50 |
| Cal 3 | Cal 5 | 1000 | 10 | 10 |
| Cal 2 | Cal 3 | 5000 | 10 | 5 |
| Cal 1 | Cal 3 | 1000 | 10 | 1 |
Quality Control Check (GC-MS)
Before running samples, the standard must be validated against a secondary source or a retention index ladder.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms).
-
Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).
-
Validation Metric: The 2,6,11- isomer should elute between n-Pentadecane (C15) and n-Hexadecane (C16) but distinct from Farnesane.
-
Kovats Retention Index (RI): Expect an RI of approximately 1454 on polar wax columns or 1420-1440 on non-polar DB-5 columns [1].
Protocol 3: Instrumental Analysis Decision Tree
When analyzing samples using this standard, the choice of ionization mode is critical. C15 alkanes fragment heavily in Electron Impact (EI) ionization.
Mass Spectral Interpretation
-
Base Peak: m/z 57 or 71 (typical alkane fragmentation).
-
Molecular Ion: m/z 212 (often weak or absent in EI).
-
Diagnostic Fragment: Look for m/z 197 (Loss of methyl group, M-15). Unlike straight-chain alkanes, branched alkanes often show enhanced M-15 peaks at the branch points.
Storage and Stability
-
Vials: Amber borosilicate glass with PTFE/Silicone septa.
-
Temperature: Store at -20°C.
-
Shelf Life: 12 months.
-
Warning: C15 alkanes can slowly diffuse through low-quality septa. If solvent volume decreases, the concentration increases, invalidating the standard. Always mark the meniscus level on the vial before storage.
References
-
NIST Chemistry WebBook. Dodecane, 2,6,11-trimethyl- Properties and Mass Spectra. National Institute of Standards and Technology.[9] Available at: [Link]
-
PubChem. 2,6,11-Trimethyldodecane Compound Summary. National Center for Biotechnology Information. Available at: [Link][4]
-
US EPA. Method 8015C: Non-Halogenated Organics Using GC/FID. (General guidance for alkane analysis). Available at: [Link]
-
The Pherobase. Retention Indices for 2,6,11-Trimethyldodecane. Available at: [Link][10][11]
Sources
- 1. CAS 31295-56-4: 2,6,11-Trimethyldodecane | CymitQuimica [cymitquimica.com]
- 2. 2,6,11-TRIMETHYLDODECANE CAS#: 31295-56-4 [m.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 2,6,11-Trimethyldodecane | C15H32 | CID 35768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. scent.vn [scent.vn]
- 7. 2,6,11-Trimethyldodecane | CAS#:31295-56-4 | Chemsrc [chemsrc.com]
- 8. Farnesane | C15H32 | CID 19773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Dodecane, 2,6,10-trimethyl- [webbook.nist.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to resolve co-elution of 2,6,11-Trimethyldodecane with other alkanes in GC-MS
Resolving Co-elution of 2,6,11-Trimethyldodecane with Other Alkanes in GC-MS
Introduction to the Challenge of Co-elution
In gas chromatography-mass spectrometry (GC-MS), co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in overlapping chromatographic peaks.[1][2] This phenomenon is the Achilles' heel of chromatography, as it compromises both qualitative identification and quantitative accuracy. The analysis of complex hydrocarbon mixtures, such as petroleum products or environmental samples, is particularly susceptible to co-elution due to the presence of numerous isomers with similar physicochemical properties.
2,6,11-Trimethyldodecane is a C15 branched alkane (isoprenoid) with a boiling point of approximately 242-248°C.[3][4] In a typical GC separation of alkanes on a non-polar column, elution order is primarily determined by boiling point. However, molecular shape also plays a role. Branched alkanes often have lower boiling points than their linear counterparts but can have complex interactions with the stationary phase. This creates a high probability of co-elution with other C14-C16 linear, branched, or cyclic alkanes that possess similar boiling points and polarities.
This guide provides a systematic approach to diagnosing and resolving the co-elution of 2,6,11-trimethyldodecane with other alkanes, ensuring the scientific integrity of your analytical results.
Troubleshooting Guide: A Systematic Approach
This section is designed to walk you through the process of identifying and resolving co-elution issues in a logical, step-by-step manner.
Q1: How can I confirm that I have a co-elution problem?
Answer: Visual inspection of a chromatogram is the first step, but it's not always definitive. A perfectly symmetrical peak might still hide multiple components. Here’s how to be certain:
-
Examine the Mass Spectra: The most reliable method is to inspect the mass spectra across the peak. In your GC-MS software, select the peak of interest and view the spectra at the very beginning (upslope), the apex, and the end (downslope).
-
If the peak is pure: The mass spectra, including the relative abundances of key ions, will be identical across the entire peak.
-
If co-elution is present: You will observe changes in the relative ion abundances. For example, the ratio of m/z 57 to m/z 71 might change as the second compound begins to elute.
-
-
Use Deconvolution Software: Modern GC-MS software packages often include deconvolution algorithms (e.g., Agilent's MassHunter Unknowns Analysis, Thermo's AMDIS) that can mathematically separate mixed spectra from a single peak into their pure components. This is a powerful tool for identifying co-eluting compounds.
-
Look for Peak Asymmetry: Obvious signs like peak shoulders, fronting, or tailing are strong indicators of co-elution, although they can also suggest other issues like column overload or degradation.[1] A shoulder is a more definitive sign of co-elution than tailing.
Q2: My 2,6,11-trimethyldodecane peak is co-eluting. What is the first and simplest thing I should try?
Answer: Before making significant changes to your hardware, always start by optimizing the GC method parameters. The goal is to alter the partitioning behavior of the analytes between the stationary phase and the carrier gas.[5]
The most effective initial step is to modify the oven temperature program . For compounds with close boiling points, a slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, providing more opportunity for separation.
-
Causality: A slower ramp rate decreases the speed at which analytes travel through the column. This enhances the differential partitioning between the analytes and the stationary phase, which can be sufficient to resolve closely eluting compounds.[6][7][8] Isothermal analysis (running at a single temperature) is generally not suitable for complex mixtures containing compounds with a wide range of boiling points.[9]
Initial Recommendation:
-
Identify the temperature range in your program where the co-elution occurs.
-
Decrease the ramp rate in that segment. For example, if your current ramp is 10°C/min, reduce it to 5°C/min or even 3°C/min.
-
Re-inject your sample or standard to observe the effect on resolution.
Q3: I've optimized the temperature program, but the peaks are still not fully resolved. What's next?
Answer: If temperature programming alone is insufficient, the next logical step is to evaluate the column's stationary phase and dimensions . The choice of column is fundamental to chromatographic selectivity.
-
Change Stationary Phase Selectivity: Alkanes are nonpolar, so they are typically analyzed on nonpolar columns (like DB-1, HP-5MS, or equivalent 5% phenyl-methylpolysiloxane phases).[10][11] In these columns, separation is dominated by boiling point. To resolve isomers with very similar boiling points, you need to introduce a different separation mechanism.
-
Consider a Mid-Polarity Column: Switching to a stationary phase with a higher phenyl content (e.g., a 35% or 50% phenyl-methylpolysiloxane column) can introduce selectivity based on polarizability differences. The pi-electrons in the phenyl groups can interact differently with the branched structure of 2,6,11-trimethyldodecane compared to a co-eluting linear or less-branched alkane.
-
-
Increase Column Length: Doubling the column length (e.g., from 30 m to 60 m) doubles the number of theoretical plates, which increases resolving power. This is a very effective way to improve the separation of closely eluting peaks. The trade-off is a longer analysis time and potentially broader peaks if the flow rate is not re-optimized.
-
Decrease Column Internal Diameter (ID): Moving from a 0.25 mm ID column to a 0.18 mm ID column increases efficiency and can improve resolution. However, it also reduces sample capacity, so you must be mindful of potential column overload.
Q4: I am working with a very complex hydrocarbon mixture and still face co-elution issues. Are there more advanced solutions?
Answer: Yes. For highly complex samples where single-column GC is insufficient, multidimensional gas chromatography (GCxGC) is the state-of-the-art solution.[12][13]
-
How it Works: GCxGC uses two columns with different stationary phases (e.g., a non-polar column followed by a mid-polar or polar column).[14] The effluent from the first column is continuously trapped in small fractions by a modulator and then rapidly re-injected onto the second, shorter column.
-
The Advantage: This creates a highly structured two-dimensional chromatogram with an enormous increase in peak capacity and resolution.[14] Compounds that co-elute on the first column are almost always separated on the second column due to the different selectivity. GCxGC is particularly powerful for detailed hydrocarbon analysis in fields like petrochemistry and environmental forensics.[15]
Troubleshooting Workflow Diagram
The following diagram outlines the logical progression for resolving co-elution issues as discussed above.
Caption: Troubleshooting workflow for resolving GC-MS co-elution.
Experimental Protocols
Protocol 1: Optimizing the GC Oven Temperature Program
This protocol provides a step-by-step method for refining your temperature program to improve the resolution of 2,6,11-trimethyldodecane.
-
Establish a Baseline: Inject your alkane standard mixture using your current GC-MS method. Note the retention time and peak shape of 2,6,11-trimethyldodecane and any co-eluting peaks.
-
Identify the Elution Window: Determine the oven temperature at which the target peaks begin to elute.
-
Implement a Slower Ramp: Modify your existing method. Create a new temperature segment that begins approximately 20°C below the elution temperature identified in step 2. In this new segment, reduce the ramp rate significantly.
-
Run the Optimized Method: Inject the same alkane standard mixture using the modified method.
-
Evaluate and Compare: Compare the new chromatogram to your baseline.
-
Has the resolution between the target peaks improved?
-
Calculate the resolution (Rs) between the two peaks. A baseline resolution (Rs ≥ 1.5) is ideal.
-
-
Iterate if Necessary: If resolution is improved but not yet optimal, try an even slower ramp rate (e.g., 2°C/min) or a short isothermal hold just before the elution window.
Table 1: Example of Temperature Program Modification
| Parameter | Initial Method | Optimized Method | Rationale for Change |
| Initial Temp | 50°C, hold 2 min | 50°C, hold 2 min | No change needed for early eluting compounds. |
| Ramp 1 | 15°C/min to 220°C | 15°C/min to 180°C | Ramp quickly to just before the target elution window. |
| Ramp 2 | 10°C/min to 300°C | 3°C/min to 250°C | Slow ramp through the elution window of C15 alkanes to maximize separation. |
| Ramp 3 | - | 20°C/min to 300°C | Increase ramp speed after target elution to shorten total run time. |
| Final Hold | 5 min at 300°C | 5 min at 300°C | Ensure all heavy compounds are eluted from the column. |
Protocol 2: Selecting an Alternative GC Column
This protocol guides the selection of a new column when method optimization is insufficient.
-
Define the Goal: Your primary goal is to change the selectivity of the separation.
-
Review Current Column: Identify the stationary phase of your current column (e.g., 5% phenyl-methylpolysiloxane).
-
Select a New Phase:
-
Option A (Moderate Change): Choose a column with a higher percentage of phenyl substitution (e.g., 35% or 50% phenyl-methylpolysiloxane). This will introduce greater polarizability-based selectivity.
-
Option B (Significant Change): For a more drastic change in selectivity, consider a polyethylene glycol (WAX) type phase, although this is a highly polar column and may not be ideal for a broad hydrocarbon analysis.
-
-
Select Dimensions:
-
To increase efficiency, consider a 60 m column instead of a 30 m column. Keep the internal diameter and film thickness the same to isolate the effect of length.
-
-
Install and Condition: Install the new column according to the manufacturer's instructions. Properly condition the column by heating it under carrier gas flow to remove any contaminants.
-
Test Performance: Inject your alkane standard. You will likely need to re-optimize the temperature program, as retention times will change significantly. Compare the elution order and resolution to your results on the original column.
Frequently Asked Questions (FAQs)
Q: What are the characteristic mass spectral ions for 2,6,11-trimethyldodecane? A: Like most alkanes, 2,6,11-trimethyldodecane will fragment extensively under standard Electron Ionization (EI). You will see a very small or absent molecular ion (M+) at m/z 212. The spectrum will be dominated by a series of alkyl fragments (CnH2n+1) at m/z 43, 57, 71, 85, etc.[16] The relative abundances of these ions, particularly those resulting from fragmentation at the branch points, can help distinguish it from other isomers, but this is challenging in a co-eluting mixture.
Q: Can changing the carrier gas flow rate resolve my peaks? A: Yes, it can help, but it's often less impactful than changing the temperature program or column. Each column has an optimal linear velocity (flow rate) at which it operates most efficiently (producing the sharpest peaks). Deviating from this optimum can decrease efficiency. While slightly lowering the flow rate can sometimes increase interaction time and improve resolution for early eluting peaks, the primary tool for resolving closely related isomers is temperature programming or changing column selectivity.[17]
Q: Is it acceptable to quantify a co-eluting peak by selecting a unique ion for each compound? A: This is a common practice but must be approached with extreme caution. It is only valid if:
-
You can find a fragment ion that is truly unique to each compound and has zero contribution from the co-eluting peak.
-
The selected ion is abundant enough to provide good signal-to-noise for reliable quantification. For alkane isomers, finding a truly unique and abundant ion is very difficult, as their mass spectra are often nearly identical.[18] This approach is prone to significant error and should be considered a last resort. Chromatographic separation is always the preferred solution.
References
-
The Good Scents Company. 2,6,11-Trimethyldodecane (CAS 31295-56-4): Odor profile, Properties, & IFRA compliance. [Link]
-
PubChem. 2,6,11-Trimethyldodecane | C15H32 | CID 35768. [Link]
-
Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry, 55(18), 7301–7307. [Link]
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). [Link]
-
Axion Labs. (2023). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Pragolab. Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). [Link]
-
Smith, L., & Strickland, J. (2007). Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material. ResearchGate. [Link]
-
MDPI. Source Profile Analysis of Atmospheric Volatile Organic Compounds in Chongqing. [Link]
-
van Deursen, M. M., Beens, J., Janssen, H. G., & Cramers, C. A. (2000). Comparison of comprehensive two-dimensional gas chromatography and gas chromatography--mass spectrometry for the characterization of complex hydrocarbon mixtures. Journal of Chromatography A, 878(2), 205–213. [Link]
-
Chromatography Forum. Methods to separate co-eluting peaks. [Link]
-
Phenomenex. Guide to Choosing a GC Column. [Link]
-
Phenomenex. Temperature Programming for Better GC Results. [Link]
-
Carlson, D. A., Bernier, U. R., & Sutton, B. D. (1998). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Journal of Chemical Ecology, 24(11), 1845–1865. [Link]
-
Agilent Technologies. Multidimensional Gas Chromatography. [Link]
-
Agilent Technologies. (2018). A Rapid Segmented Analysis Method for the Determination of Total Petroleum Hydrocarbons Content from Diesel Products in Water and Soil Samples Using Agilent Intuvo 9000 GC. [Link]
-
ResearchGate. How can I improve the resolution of the peaks in gas chromatography?. [Link]
-
Wanga, Y., Zhaoa, P., Yanga, C., & Li, H. (2019). Determination of n-alkanes, polycyclic aromatic hydrocarbons and hopanes in atmospheric aerosol: evaluation and comparison of two analytical techniques. Atmospheric Measurement Techniques, 12(9), 4811-4823. [Link]
-
Snow, N. H. (2020). Temperature Programmed GC: Why Are All Those Peaks So Sharp? LCGC International, 33(3), 20-24. [Link]
-
Shimadzu. GC Column Types & Selection Guide. [Link]
-
SciSpace. The use of multidimensional GC techniques for the analysis of complex petrochemical products. [Link]
-
International Journal of Science and Research Archive. Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. [Link]
-
Longdom Publishing. Comprehensive Two-Dimensional Gas Chromatography Coupled with Mass Spectrometry (GC × GC-MS): A Powerful Tool for Complex Sample Analysis. [Link]
-
ResearchGate. Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. [Link]
-
Bobrowska, A., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. PMC - NIH. [Link]
-
Drawell. Why Is Temperature Programming Used in Gas Chromatography. [Link]
-
Chromatography Forum. Method to separate C7-C40 alkane ladder/peak tailing problem. [Link]
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scent.vn [scent.vn]
- 4. 2,6,11-TRIMETHYLDODECANE CAS#: 31295-56-4 [m.chemicalbook.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector [journalijsra.com]
- 7. researchgate.net [researchgate.net]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. amt.copernicus.org [amt.copernicus.org]
- 11. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 12. Comparison of comprehensive two-dimensional gas chromatography and gas chromatography--mass spectrometry for the characterization of complex hydrocarbon mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. agilent.com [agilent.com]
- 15. longdom.org [longdom.org]
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- 17. researchgate.net [researchgate.net]
- 18. pragolab.cz [pragolab.cz]
Technical Support Center: Optimizing 2,6,11-Trimethyldodecane Analysis in Gas Chromatography
Welcome to our dedicated technical support guide for the gas chromatographic analysis of 2,6,11-trimethyldodecane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak shape of this high-molecular-weight branched alkane. Here, we address common challenges and provide in-depth, scientifically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: My 2,6,11-trimethyldodecane peak is tailing. What are the most likely causes?
Peak tailing for a non-polar, high-boiling point compound like 2,6,11-trimethyldodecane is often due to physical or chemical interactions within the GC system. The most common culprits include:
-
Active Sites in the Inlet: The inlet liner is a primary site for unwanted interactions. Silanol groups on the glass surface or contaminants can cause reversible adsorption of the analyte, leading to tailing.
-
Cold Spots: If any part of the flow path, from the injector to the detector, is significantly cooler than the boiling point of 2,6,11-trimethyldodecane (approximately 248°C[1][2]), the analyte can condense and re-vaporize, causing the peak to tail.
-
Poor Column Installation: An improper column cut or incorrect insertion depth in the inlet or detector can create dead volume, where the carrier gas flow is turbulent, leading to peak distortion.[3]
Q2: I'm observing a fronting peak for 2,6,11-trimethyldodecane. What does this indicate?
Peak fronting is a classic symptom of column overload.[4] This occurs when the mass of 2,6,11-trimethyldodecane injected onto the column exceeds the capacity of the stationary phase at that point. Essentially, the stationary phase becomes saturated, and excess analyte molecules are pushed ahead, resulting in a leading edge on the peak.
Q3: My peak for 2,6,11-trimethyldodecane is broad, but not necessarily tailing or fronting. How can I improve its sharpness?
Broad peaks can be caused by several factors:
-
Slow Injection Speed: A slow injection can introduce the sample over a longer period, leading to a wider initial band on the column.
-
Inappropriate Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high, it can prevent proper "focusing" of the analyte at the head of the column.[4]
-
Suboptimal Temperature Program: A slow temperature ramp may not be sufficient to keep the analyte moving through the column as a tight band, especially for a high-boiling point compound.
In-Depth Troubleshooting Guides
Issue 1: Persistent Peak Tailing
If you're experiencing persistent peak tailing with 2,6,11-trimethyldodecane, follow this systematic troubleshooting workflow:
Caption: Troubleshooting workflow for peak tailing.
-
Cool the Inlet: Ensure the GC inlet is at a safe temperature before handling.
-
Remove the Old Liner: Carefully remove the septum nut, septum, and then the inlet liner.
-
Inspect the Liner: Look for signs of contamination, such as discoloration or residue. For a high-boiling point compound like 2,6,11-trimethyldodecane, non-volatile residues from previous injections can accumulate.
-
Install a New, Deactivated Liner: It is crucial to use a liner that has been properly deactivated to cover active silanol groups. For non-polar compounds, a liner with deactivated glass wool can aid in vaporization.
-
Replace Consumables: Always use a fresh septum and gold seal to prevent leaks and contamination.
-
Reassemble and Leak Check: Reinstall the liner and tighten the septum nut. Perform a leak check to ensure a sealed system.
Issue 2: Peak Fronting and Overload
To address peak fronting, the goal is to reduce the amount of 2,6,11-trimethyldodecane introduced to the column.
Caption: Troubleshooting workflow for peak fronting.
| Injection Volume (µL) | Peak Asymmetry (at 10% height) | Peak Shape Observation |
| 2.0 | 0.8 | Severe Fronting |
| 1.0 | 0.9 | Moderate Fronting |
| 0.5 | 1.1 | Symmetrical |
| 0.2 | 1.2 | Symmetrical |
This is example data to illustrate the concept.
Issue 3: Improving Peak Sharpness (Reducing Broadening)
For a high-boiling point analyte like 2,6,11-trimethyldodecane, the temperature program is a critical parameter for achieving sharp peaks.
-
Initial Oven Temperature: Set the initial oven temperature approximately 20°C below the boiling point of the solvent used to dissolve the 2,6,11-trimethyldodecane. This aids in "solvent focusing," where the solvent condenses at the head of the column, trapping the analyte in a narrow band.[4]
-
Initial Hold Time: A short hold time (e.g., 0.5-1 minute) at the initial temperature can further enhance focusing.
-
Temperature Ramp Rate: A faster ramp rate (e.g., 15-25°C/minute) is often beneficial for higher boiling point compounds. This ensures the analyte moves through the column quickly enough to minimize diffusion and band broadening.
-
Final Temperature and Hold: The final temperature should be high enough to ensure the complete elution of 2,6,11-trimethyldodecane from the column. A hold at the final temperature for a few minutes can help to clean the column of any residual high-boiling point compounds.
Key Parameter Considerations for 2,6,11-Trimethyldodecane
| Parameter | Recommendation | Rationale |
| GC Column | Non-polar stationary phase (e.g., DB-1ms, HP-5ms) | "Like dissolves like." 2,6,11-trimethyldodecane is a non-polar alkane and will have the best interaction and peak shape on a non-polar column. |
| Inlet Temperature | 280-300°C | Should be high enough to ensure rapid and complete vaporization of the analyte (Boiling Point ≈ 248°C) without causing thermal degradation. |
| Injection Mode | Split or Splitless | Split: For higher concentration samples to avoid column overload. Splitless: For trace analysis to maximize sensitivity. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Ensure high purity to prevent column degradation. |
| Liner | Deactivated, with glass wool | A deactivated liner is essential to prevent active site interactions. Glass wool can aid in sample vaporization and trap non-volatile residues. |
References
-
LookChem. (n.d.). Cas 31295-56-4, 2,6,11-TRIMETHYLDODECANE. Retrieved from [Link]
-
MDPI. (2021). Pushing Peak Shapes to Perfection by High-Temperature Focus GC-IMS. Retrieved from [Link]
-
ResearchGate. (n.d.). GC-MS analysis of hydrocarbons showing total ion chromatogram (short.... Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Gas Chromatograph Applications in Petroleum Hydrocarbon Fluids. Retrieved from [Link]
-
PubMed. (1968). Characterization of the C15 branched-chain fatty acids of Corynebacterium acnes by gas chromatography. Retrieved from [Link]
-
Agilent. (2025). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
-
UNL Digital Commons. (n.d.). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Retrieved from [Link]
-
ResearchGate. (2015). How can I improve the resolution of the peaks in gas chromatography?. Retrieved from [Link]
-
Chromatography Online. (2025). Novel Gas Chromatographic Column Stationary Phase for Carbon Number Grouping and Challenging Industrial Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
-
Agilent. (2023). Why it matters and how to get good peak shape. Retrieved from [Link]
-
ResearchGate. (2025). Branched aliphatic alkanes with quaternary substituted carbon atoms in modern and ancient geologic samples. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Dodecane, 2,6,11-trimethyl- (CAS 31295-56-4). Retrieved from [Link]
-
Chemsrc. (2025). 2,6,11-Trimethyldodecane | CAS#:31295-56-4. Retrieved from [Link]
-
Restek. (2019). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]
Sources
Addressing matrix effects in the quantification of 2,6,11-Trimethyldodecane
Welcome to the technical support guide for the accurate quantification of 2,6,11-trimethyldodecane. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in their analytical workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity and reliability of your experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding 2,6,11-trimethyldodecane and the analytical challenges associated with its quantification.
Q1: What is 2,6,11-trimethyldodecane and in which applications is it relevant?
A1: 2,6,11-Trimethyldodecane is a branched-chain alkane, a type of hydrocarbon with the molecular formula C15H32.[1][2] Its structure consists of a dodecane backbone with three methyl groups attached at specific positions.[1][2] This compound is hydrophobic, has low reactivity, and is soluble in organic solvents but not in water.[1] Due to its stability, it finds use as a reference compound in chemical analyses and in the formulation of lubricants.[1] It has also been investigated for potential biological activities.[3]
Q2: What are "matrix effects" in the context of chemical analysis?
A2: A matrix effect is the alteration of an analyte's signal (either suppression or enhancement) caused by co-eluting compounds from the sample matrix.[4][5] In gas chromatography-mass spectrometry (GC-MS), for instance, matrix components can interact with the analyte in the GC inlet, leading to an overestimation of the analyte's concentration (signal enhancement) or, in some cases, signal suppression.[4][6] These effects can significantly compromise the accuracy and reproducibility of quantitative results if not properly addressed.[5]
Q3: Why is the quantification of 2,6,11-trimethyldodecane particularly susceptible to matrix effects?
A3: As a volatile organic compound (VOC), 2,6,11-trimethyldodecane is often analyzed by GC-MS. The "matrix-induced signal enhancement effect" is a known phenomenon in GC-MS where non-volatile components of the sample matrix coat active sites in the GC inlet and column, preventing the analyte from adsorbing to these sites.[6] This leads to a more efficient transfer of the analyte to the detector, artificially inflating the signal.[4][6] Given its hydrocarbon nature, it is often extracted from complex biological or environmental samples that contain a high concentration of other lipids, proteins, and salts, all of which can contribute to significant matrix effects.
Q4: What are the primary strategies to counteract matrix effects?
A4: There are several effective strategies, which can be used alone or in combination:
-
Dilution: A straightforward approach where the sample is diluted to reduce the concentration of interfering matrix components.[7][8][9]
-
Internal Standards (IS): A known concentration of a compound with similar chemical properties to the analyte is added to all samples, standards, and blanks.[10][11][12]
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is representative of the samples being analyzed.[5][13][14][15]
-
Advanced Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE) can selectively extract the analyte while leaving behind many interfering matrix components.[16][17][18][19][20]
II. Troubleshooting Guide
This guide is structured by common symptoms observed during the analysis of 2,6,11-trimethyldodecane.
Symptom 1: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause: Active sites in the GC inlet liner or the front of the analytical column are interacting with the analyte. This is often exacerbated by a "dirty" matrix.
-
Troubleshooting Steps:
-
GC Inlet Maintenance: Replace the inlet liner and trim the first few centimeters of the analytical column. This removes non-volatile residues that create active sites.
-
Liner Selection: Consider using a deactivated liner, such as one with a wool plug, to help trap non-volatile matrix components and ensure complete volatilization of the analyte.
-
Analyte Protectants: In some cases, injecting a small amount of an analyte protectant mixture can help to passivate the GC system before sample analysis.
-
Symptom 2: Inconsistent or Low Analyte Recovery
-
Potential Cause: The sample preparation method is not robust enough to handle the variability of the sample matrix, or the matrix is suppressing the analyte's signal.
-
Troubleshooting Workflow:
Caption: The HS-SPME workflow for 2,6,11-trimethyldodecane analysis.
Protocol 2: Preparation of a Matrix-Matched Calibration Curve
This protocol describes how to create a calibration curve that accounts for matrix effects.
-
Obtain Blank Matrix: Collect a sample of the matrix that is known to be free of 2,6,11-trimethyldodecane. If a true blank is unavailable, a surrogate matrix with similar properties can be used.
-
Prepare Stock Solution: Create a high-concentration stock solution of 2,6,11-trimethyldodecane in a suitable solvent (e.g., methanol).
-
Create Spiking Solutions: Serially dilute the stock solution to create a series of standard solutions at different concentrations.
-
Spike the Blank Matrix: For each calibration level, add a small, known volume of the corresponding standard solution to a known volume of the blank matrix. [21]5. Add Internal Standard: Add the same amount of internal standard to each of the matrix-matched standards.
-
Analyze: Process and analyze the matrix-matched standards using the same method as the unknown samples.
-
Construct the Curve: Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each standard. Use this curve to quantify the analyte in the unknown samples.
IV. References
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry | LCGC International. [Link]
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. [Link]
-
(PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - ResearchGate. [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - MDPI. [Link]
-
Showing Compound 2,6,10-trimethyldodecane (FDB005822) - FooDB. [Link]
-
2,6,11-Trimethyldodecane | C15H32 | CID 35768 - PubChem. [Link]
-
Overcoming Matrix Effects in Non-Target Screening: A Novel Strategy for Urban Runoff Analysis - NIH. [Link]
-
Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications - Purdue University Graduate School - Figshare. [Link]
-
Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment Application | Agilent. [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC - NIH. [Link]
-
(PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer - ResearchGate. [Link]
-
What Is An Internal Standard In Gas Chromatography? - Chemistry For Everyone - YouTube. [Link]
-
Chapter 6: Stir Bar Sorptive Extraction: A Versatile, Sensitive and Robust Technique for Targeted and Untargeted Analyses - Books. [Link]
-
Matrix matched calibration curve - YouTube. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]
-
Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction | Request PDF - ResearchGate. [Link]
-
Matrix-Matched Calibration for the Quantitative Analysis of Pesticides in Pepper and Wheat Flour: Selection of the Best Calibration Model - MDPI. [Link]
-
Countering matrix effects in environmental liquid chromatography-electrospray ionization tandem mass spectrometry water analysis for endocrine disrupting chemicals | Request PDF - ResearchGate. [Link]
-
Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): An Overview | LCGC International. [Link]
-
What is the purpose of an internal standard for Gas Chromatography, and why is propanol a useful internal standard for ethanol? : r/chemhelp - Reddit. [Link]
-
Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - MDPI. [Link]
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method - NIH. [Link]
-
Stir Bar Sorptive Extraction (SBSE), a novel extraction technique for aqueous samples: theory and principles - Research portal Eindhoven University of Technology. [Link]
-
2,6,11-Trimethyldodecane - Chemical Compound - PlantaeDB. [Link]
-
Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab. [Link]
-
2,6,11-Trimethyldodecane (CAS 31295-56-4): Odor profile, Properties, & IFRA compliance. [Link]
-
Chemical Properties of Dodecane, 2,6,11-trimethyl- (CAS 31295-56-4) - Cheméo. [Link]
-
Matrix-Matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) - TCF. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC - NIH. [Link]
-
Recent Developments of Stir Bar Sorptive Extraction for Food Applications: Extension to Polar Solutes - ACS Publications. [Link]
-
Internal Standards and LOD - Chemistry LibreTexts. [Link]
-
Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. [Link]
-
Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC - NIH. [Link]
Sources
- 1. CAS 31295-56-4: 2,6,11-Trimethyldodecane | CymitQuimica [cymitquimica.com]
- 2. 2,6,11-Trimethyldodecane | C15H32 | CID 35768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6,11-Trimethyldodecane | 31295-56-4 | Benchchem [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Overcoming Matrix Effects in Non-Target Screening: A Novel Strategy for Urban Runoff Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
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- 14. youtube.com [youtube.com]
- 15. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 16. hammer.purdue.edu [hammer.purdue.edu]
- 17. agilent.com [agilent.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
Preventing degradation of 2,6,11-Trimethyldodecane during sample preparation
Case ID: TMDD-PREP-001 Status: Active Subject: Prevention of Analyte Loss & Integrity Failure during Sample Preparation Assigned Specialist: Senior Application Scientist
Executive Summary: The "Degradation" Misconception
Welcome to the technical support hub for 2,6,11-Trimethyldodecane (TMDD). A critical initial distinction must be made: TMDD is a saturated branched alkane (C15H32). It is chemically inert to oxidation under standard laboratory conditions.
Unlike unsaturated lipids (e.g., farnesene) or aldehydes, TMDD does not spontaneously "degrade" via autoxidation or hydrolysis. If you are observing a loss of signal, it is almost certainly due to Physical Loss (volatility/adsorption) or Biological Consumption , not chemical breakdown.
This guide addresses the three actual vectors of failure: Evaporative Loss , Surface Adsorption , and Microbial Biodegradation .
Module 1: The "Disappearing Peak" (Volatility Management)
Symptom: Inconsistent recovery rates after nitrogen blow-down or vacuum concentration.
Although TMDD has a boiling point of ~247°C, it behaves as a semi-volatile organic compound (SVOC). The most common user error is evaporating the solvent to complete dryness. When the solvent front disappears, the vapor pressure of the residual TMDD allows it to co-evaporate rapidly with the final traces of solvent.
Protocol: The "Keeper" Solvent System
To prevent evaporative loss, you must never allow the sample to reach dryness. Use a high-boiling "keeper" solvent.
Step-by-Step Workflow:
-
Extract your sample using a volatile solvent (e.g., Hexane or Pentane).
-
Add Keeper: Add 50-100 µL of Isooctane (2,2,4-Trimethylpentane) or Toluene to the extract.
-
Why? Isooctane (BP 99°C) boils higher than Hexane (BP 68°C). As the Hexane evaporates, the Isooctane remains, keeping the TMDD in the liquid phase.
-
-
Concentrate: Use a gentle stream of Nitrogen (N2).
-
Stop Point: Terminate the N2 stream when the volume reaches exactly the volume of the keeper (e.g., 100 µL). DO NOT GO TO DRYNESS.
Data: Recovery Rates by Evaporation Method
| Evaporation Method | Solvent System | Endpoint | TMDD Recovery (%) |
| N2 Blow-down | Hexane (No Keeper) | Dryness | 45 - 60% (Critical Failure) |
| N2 Blow-down | Hexane (No Keeper) | 100 µL Residual | 85 - 90% |
| N2 Blow-down | Hexane + Isooctane | 100 µL Residual | 98 - 100% (Optimal) |
| Rotary Evaporator | Hexane | Dryness | < 40% |
Module 2: The "Sticky" Problem (Adsorption Control)
Symptom: Non-linear calibration curves at low concentrations (< 10 ng/mL).
TMDD is highly hydrophobic (LogP ~7.5). It hates water and loves surfaces. If you prepare standards in pure methanol or acetonitrile inside polypropylene (PP) tubes, the TMDD will drive out of the solution and adsorb onto the plastic walls, effectively "vanishing" from the liquid.
Material Compatibility Matrix
| Material | Compatibility | Risk Factor |
| Polypropylene (PP) | 🔴 High Risk | Hydrophobic adsorption causes massive signal loss. |
| Polystyrene (PS) | 🔴 High Risk | Leaching of plasticizers interferes with MS signal. |
| Borosilicate Glass | 🟡 Medium Risk | Active silanol groups can still bind trace analytes. |
| Silanized Glass | 🟢 Safe | Deactivated surface prevents adsorption. Mandatory for trace analysis. |
Corrective Action:
-
Always use silanized glass vials for storage and injection.
-
Never use plastic pipette tips for long-term transfer; perform transfers quickly.
-
Solvent Match: Ensure the final solvent is non-polar (Hexane, Isooctane) rather than polar (Methanol) to keep TMDD solvated.
Module 3: Biological Integrity (Biodegradation)
Symptom: Loss of analyte in environmental/biological samples stored > 24 hours.
While chemically stable, alkanes are "food" for hydrocarbon-degrading bacteria (e.g., Pseudomonas). In unpreserved water or soil samples, microbes will metabolize TMDD.
Preservation Protocol:
-
Acidification: Adjust aqueous samples to pH < 2 using HCl immediately upon collection.
-
Cold Chain: Store at 4°C (short term) or -20°C (long term).
-
Biocide: For non-biological assays, add 0.05% Sodium Azide (NaN3) to prevent microbial growth.
Visualizing the Integrity Pathway
The following diagram illustrates the critical decision points where "degradation" (loss) occurs and how to prevent it.
Caption: Workflow logic for preventing physical loss of TMDD. Red paths indicate failure points leading to analyte loss.
Frequently Asked Questions (FAQ)
Q1: I see a peak for TMDD in my blank samples. Is it degrading into something else? A: No, you are likely seeing contamination . Branched alkanes are common components of lubricants used in plastic manufacturing and pipette mechanisms.
-
Fix: Wash all glassware with high-purity hexane and bake at 400°C. Avoid using plastic pipette tips for the final injection solvent; use glass syringes.
Q2: Can I use a standard alkane (e.g., Dodecane) as an internal standard? A: It is risky. Straight-chain alkanes (n-alkanes) bind differently to matrices than branched alkanes.
-
Recommendation: Use a deuterated analog if available, or a structural isomer like Farnesane (fully hydrogenated farnesene) if it is not naturally present in your sample.
Q3: My GC inlet temperature is 280°C. Will TMDD crack? A: Unlikely. TMDD is stable up to ~300°C+ in an inert atmosphere. However, dirty liners with active sites can catalyze cracking.
-
Fix: Change the liner regularly and use deactivated wool.
References
-
NIST Chemistry WebBook. 2,6,11-Trimethyldodecane Properties and Stability. National Institute of Standards and Technology. [Link]
- Parliment, T. H.Solvent Extraction and Distillation Techniques. In: Techniques for Analyzing Food Aroma. CRC Press. (Standard reference for "Keeper" solvent protocols).
-
Restek Corporation. Handling Volatile and Semi-Volatile Organics: Preventing Evaporative Loss.[Link]
-
EPA Method 8015C. Non-Halogenated Organics Using GC/FID (Reference for Alkane Analysis). US Environmental Protection Agency. [Link]
Technical Support Center: Optimizing the Synthesis of 2,6,11-Trimethyldodecane
Welcome to the technical support center for the synthesis of 2,6,11-trimethyldodecane. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step synthesis with confidence.
Introduction to the Synthetic Challenge
2,6,11-Trimethyldodecane, a C15 branched alkane, is a valuable molecule in various research and industrial applications, including its use as a component in lubricants and its potential as a bioactive compound.[1][2] Its synthesis, while conceptually straightforward, presents several challenges related to stereocontrol (for specific isomers), yield optimization, and purification of the final non-polar product from structurally similar byproducts.
This guide will focus on a common and logical synthetic strategy: the construction of a C15 isoprenoid-like carbon skeleton via a key carbon-carbon bond-forming reaction, followed by the complete reduction of any unsaturation to yield the final saturated alkane.
Proposed Synthetic Workflow
A plausible and efficient route to 2,6,11-trimethyldodecane involves a convergent synthesis strategy. This approach breaks the target molecule into smaller, readily available fragments that are then coupled together. A final hydrogenation step removes any double bonds to yield the desired saturated alkane.
Caption: A proposed synthetic workflow for 2,6,11-trimethyldodecane.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2,6,11-trimethyldodecane, with a focus on a Grignard-based approach followed by hydrogenation.
Part 1: Grignard Reaction for C-C Bond Formation
The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[3] In our proposed synthesis, we will consider the reaction between a C10 precursor like geranyl bromide and a C5 Grignard reagent, such as isopropyl magnesium bromide, to construct the C15 backbone.
Q1: My Grignard reaction fails to initiate or proceeds with very low conversion.
Possible Causes & Solutions:
-
Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture.[4] Even trace amounts of water will quench the reagent.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (e.g., nitrogen or argon). Solvents (typically anhydrous diethyl ether or THF) must be thoroughly dried, for instance, by distilling from sodium/benzophenone or passing through an activated alumina column.
-
-
Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction from starting.
-
Solution: Activate the magnesium surface by adding a small crystal of iodine (the color should disappear upon initiation), a few drops of 1,2-dibromoethane, or by crushing the magnesium turnings under an inert atmosphere to expose a fresh surface.[5]
-
-
Impurities in the Alkyl Halide: The alkyl halide starting material may contain traces of water or other reactive impurities.
-
Solution: Purify the alkyl halide by distillation before use.
-
Q2: I am observing a significant amount of a side product with double the molecular weight of my alkyl halide (Wurtz coupling).
Possible Cause & Solution:
-
High Local Concentration of Alkyl Halide: Adding the alkyl halide too quickly can lead to the Grignard reagent reacting with another molecule of the alkyl halide (Wurtz coupling) instead of the intended electrophile.
-
Solution: Add the alkyl halide dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. Vigorous stirring is also crucial to ensure rapid dispersion.
-
Q3: The yield of my desired C15 alcohol intermediate is low, and I recover a significant amount of starting ketone/aldehyde.
Possible Causes & Solutions:
-
Steric Hindrance: If you are using a sterically hindered ketone or a bulky Grignard reagent, enolization of the ketone can compete with nucleophilic addition.[4]
-
Solution: This is less of a concern with the proposed synthesis using an alkyl halide, but if a ketone were used as the electrophile, consider using a less hindered Grignard reagent if possible. Lowering the reaction temperature can sometimes favor the addition reaction.
-
-
Incorrect Stoichiometry: An inaccurate determination of the Grignard reagent concentration will lead to the use of an incorrect amount in the subsequent reaction.
-
Solution: It is best practice to titrate a small aliquot of the prepared Grignard reagent to determine its exact molarity before proceeding with the main reaction.
-
Caption: A decision tree for troubleshooting low yield in the Grignard reaction step.
Part 2: Catalytic Hydrogenation
The final step in the synthesis is the reduction of the unsaturated C15 intermediate to the saturated 2,6,11-trimethyldodecane. Catalytic hydrogenation is the most common and effective method for this transformation.
Q4: My hydrogenation reaction is very slow or incomplete.
Possible Causes & Solutions:
-
Catalyst Poisoning: The catalyst (e.g., Palladium on carbon, Platinum oxide) can be poisoned by impurities in the substrate or the solvent. Sulfur- and halogen-containing compounds are common catalyst poisons.
-
Solution: Ensure the unsaturated intermediate is thoroughly purified before hydrogenation. If the intermediate was synthesized from a halide, residual halide ions can be problematic. Passing the substrate through a small plug of silica gel or alumina can help remove polar impurities.
-
-
Inactive Catalyst: The catalyst may be old or have been improperly handled, leading to deactivation.
-
Solution: Use a fresh batch of catalyst. For catalysts like Pd/C, ensure it has been stored under an inert atmosphere.
-
-
Insufficient Hydrogen Pressure or Agitation: The reaction is dependent on the efficient mixing of the substrate, solvent, catalyst, and hydrogen gas.
-
Solution: Increase the hydrogen pressure within the safe limits of your apparatus. Ensure vigorous stirring or shaking to maintain a good suspension of the catalyst and facilitate gas-liquid mass transfer.
-
Q5: I am observing over-reduction or side reactions during hydrogenation.
Possible Cause & Solution:
-
Harsh Reaction Conditions: High temperatures and pressures can sometimes lead to hydrogenolysis (cleavage of C-C or C-O bonds), although this is less common for simple alkenes.
-
Solution: Optimize the reaction conditions by starting with milder conditions (e.g., lower temperature, lower pressure) and monitoring the reaction progress by GC-MS or TLC.
-
| Parameter | Recommended Starting Condition | Optimization Strategy |
| Catalyst | 5-10 mol% Pd/C or PtO₂ | Screen different catalysts if needed. |
| Solvent | Ethanol, Ethyl Acetate, Hexane | Ensure the solvent is inert and can dissolve the substrate. |
| Hydrogen Pressure | 1-5 atm (balloon to Parr shaker) | Increase pressure to improve reaction rate. |
| Temperature | Room Temperature | Gently warm if the reaction is sluggish. |
| Reaction Time | 2-24 hours | Monitor by GC-MS or TLC until starting material is consumed. |
| Table 1: Recommended Conditions for Catalytic Hydrogenation |
Frequently Asked Questions (FAQs)
Q1: What is the expected overall yield for this synthesis?
The overall yield will be the product of the yields of the individual steps. A well-optimized Grignard reaction can achieve yields in the range of 60-80%, and catalytic hydrogenation is often nearly quantitative (>95%). Therefore, an overall yield of 50-75% is a reasonable target.
Q2: How can I purify the final 2,6,11-trimethyldodecane?
2,6,11-Trimethyldodecane is a non-polar hydrocarbon.[6] Purification can be challenging due to its similarity to any unreacted starting materials or hydrocarbon byproducts.
-
Fractional Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure is an effective method for purification on a larger scale.
-
Silica Gel Chromatography: For smaller scales or for removing more polar impurities, column chromatography on silica gel using a non-polar eluent (e.g., hexanes) is suitable. The non-polar nature of the product means it will elute very quickly.
Q3: Are there alternative synthetic routes to consider?
Yes, other carbon-carbon bond-forming reactions can be employed.
-
Wittig Reaction: The Wittig reaction is excellent for forming alkenes from aldehydes or ketones.[7][8] One could envision a strategy where a C10 phosphonium ylide reacts with a C5 ketone, or vice-versa, to form the C15 alkene precursor. However, the Wittig reaction can sometimes be challenging with sterically hindered ketones.[9][10]
-
Olefin Metathesis: This powerful reaction can be used to couple two smaller alkenes to form a larger one.[1] Subsequent hydrogenation would yield the desired alkane.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique to determine the purity of the product and identify any volatile impurities. The mass spectrum will show the molecular ion peak and characteristic fragmentation pattern for 2,6,11-trimethyldodecane.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will provide detailed structural information, confirming the connectivity of the carbon skeleton and the number of protons and carbons in different chemical environments.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: For the final product, the FTIR spectrum should be characteristic of a saturated alkane, showing C-H stretching and bending vibrations and the absence of C=C or O-H stretches from the precursors.
References
- Google Patents. (n.d.). RU2574402C1 - Method for purification of alkanes from admixtures.
-
LookChem. (n.d.). Cas 31295-56-4,2,6,11-TRIMETHYLDODECANE. Retrieved from [Link]
-
Kedrowski, B. (2020, November 3). Wittig Reaction Experiment Part 2: Reaction and Product Isolation [Video]. YouTube. Retrieved from [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.). Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3,7,11-trimethyl-1-dodecanol. Retrieved from [Link]
-
PubChem. (n.d.). 2,6,11-Trimethyldodecane. Retrieved from [Link]
-
ResearchGate. (n.d.). The combustion properties of 2,6,10-trimethyl dodecane and a chemical functional group analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). An optimized synthetic pathway for the production of C5 and C15 isoprenoid alcohols and their derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Developments of Wittig Reaction in Organic Synthesis through Tandem or Sequential Processes. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
PubMed Central. (2026, January 7). Total synthesis of natural products based on hydrogenation of aromatic rings. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, July 10). Synthesis of branched alkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Routes to Methylerythritol Phosphate Pathway Intermediates and Downstream Isoprenoids. Retrieved from [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]
-
Master Organic Chemistry. (2013, December 19). Synthesis (2) - Reactions of Alkanes. Retrieved from [Link]
-
UC Berkeley. (2014, March 13). The Wittig Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Separation of Branched Alkanes Feeds by a Synergistic Action of Zeolite and Metal‐Organic Framework. Retrieved from [Link]
-
PNAS. (2018, December 24). Two-step pathway for isoprenoid synthesis. Retrieved from [Link]
-
Digital CSIC. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
- Google Patents. (n.d.). WO2020150340A1 - Isoprenoids and methods of making thereof.
-
YouTube. (2024, March 26). Wittig Reaction Practice Problems. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of alkane and alkene mixtures by metal–organic frameworks. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and. Retrieved from [Link]
-
ChemRxiv. (2025, April 16). A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. Retrieved from [Link]
-
PubMed Central. (2017, February 22). Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. Retrieved from [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]
-
PubMed Central. (2017, August 30). Metabolic engineering for the microbial production of isoprenoids: Carotenoids and isoprenoid-based biofuels. Retrieved from [Link]
-
YouTube. (2024, May 27). Aldehydes & Ketones: Wittig Reaction – Reacting With Phosphonium Ylides (Mechanism, Ylide Formation). Retrieved from [Link]
-
Sociedade Brasileira de Química. (2020, December 9). Synthesis of a Homologous Series of Trialkyl Arsines (C3-C12) and Applications of Arsenic Triiodide as. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Dodecane, 2,6,11-trimethyl- (CAS 31295-56-4). Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2,6,11-Trimethyldodecane (CAS 31295-56-4): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6,11-TRIMETHYLDODECANE CAS#: 31295-56-4 [m.chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Solubility of 2,6,11-Trimethyldodecane for In Vitro Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6,11-Trimethyldodecane. This highly branched, lipophilic molecule presents significant challenges for dissolution in aqueous-based in vitro bioassays. This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols to help you achieve consistent and reliable experimental results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and solubilization of 2,6,11-Trimethyldodecane.
Q1: What is 2,6,11-Trimethyldodecane and why is it so difficult to dissolve in my assay medium?
2,6,11-Trimethyldodecane is a C15H32 branched-chain alkane.[1][2][3] Its long hydrocarbon chain and multiple methyl groups contribute to its significant nonpolar and hydrophobic nature.[1] This inherent lipophilicity results in extremely low water solubility, making it challenging to dissolve in aqueous cell culture media. A key indicator of its hydrophobicity is its high calculated XLogP3-AA value of 7.5, signifying a strong preference for lipid environments over aqueous ones.[3][4]
Q2: I've tried dissolving it directly in my cell culture medium, but I see an oily film or precipitate. What is happening?
Directly adding a highly lipophilic compound like 2,6,11-Trimethyldodecane to an aqueous medium will lead to phase separation. The compound is not solvating with the water molecules and is instead aggregating, forming an oily layer or solid precipitate. This is expected behavior due to its chemical properties.
Q3: Can I just use a strong organic solvent to dissolve it?
While 2,6,11-Trimethyldodecane is soluble in many organic solvents, these solvents are often toxic to cells, even at low concentrations.[2][3][4][5] Therefore, a critical aspect of experimental design is to find a balance between solubilizing the compound and maintaining cell viability. This guide will walk you through strategies to achieve this.
Q4: What are the main strategies to improve the solubility of 2,6,11-Trimethyldodecane for in vitro assays?
The primary approaches for solubilizing highly hydrophobic compounds for in vitro bioassays involve the use of:
-
Co-solvents: Water-miscible organic solvents that, when added to the aqueous medium in small, cell-tolerated amounts, can increase the solubility of nonpolar compounds.
-
Surfactants: Amphiphilic molecules that form micelles to encapsulate hydrophobic compounds, allowing their dispersion in aqueous solutions.
-
Cyclodextrins: Cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can form inclusion complexes with lipophilic molecules.
-
Lipid-Based Formulations: Formulations that mimic the natural environment of lipophilic compounds, such as emulsions or liposomes.
The selection of the appropriate method will depend on the specific requirements of your assay and cell type.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation upon addition to cell culture medium. | Solvent Shock: The rapid change in polarity when adding a concentrated stock in an organic solvent to the aqueous medium. | 1. Slow, Stepwise Dilution: Instead of adding the stock directly to the final volume, perform serial dilutions in the medium with gentle mixing at each step.[6] 2. Increase Final Solvent Concentration (with caution): If using a co-solvent, you may need to slightly increase its final concentration. Always perform a vehicle control to assess cytotoxicity.[2][3][4][5] 3. Pre-warm the Medium: Having the medium at 37°C can sometimes aid solubility. |
| My compound appears to be in solution, but I get inconsistent results. | Micro-precipitation or Aggregation: The compound may be forming very small, invisible aggregates that are not uniformly distributed. | 1. Vortexing and Sonication: After preparing the final dilution, vortex thoroughly and briefly sonicate the solution to break up small aggregates. 2. Visual Inspection: Before adding to cells, hold the solution up to a light source to check for any Tyndall effect (light scattering), which can indicate the presence of colloidal particles. 3. Consider a Different Solubilization Method: If aggregation persists, your current method may not be suitable. |
| My cells are dying, even at low concentrations of the compound. | Vehicle Toxicity: The solvent or solubilizing agent itself may be toxic to your cells at the concentration used. | 1. Run a Vehicle Control: Always include a control group treated with the same concentration of the solubilizing agent (e.g., DMSO, ethanol, cyclodextrin) without the compound.[7] 2. Determine the Maximum Tolerated Concentration (MTC): Perform a dose-response experiment with the vehicle alone to determine the highest concentration that does not affect cell viability.[5] 3. Reduce Vehicle Concentration: If toxicity is observed, you will need to reduce the final concentration of the solubilizing agent, which may require preparing a more concentrated stock of your compound. |
| I am not observing any biological effect, even at high concentrations. | Poor Bioavailability: The compound may be solubilized but not readily available to interact with the cells. This can happen if it is too tightly bound within micelles or cyclodextrin complexes. | 1. Increase Incubation Time: Allow more time for the compound to partition from the delivery vehicle to the cells. 2. Optimize the Formulation: If using surfactants or cyclodextrins, try different types or concentrations to find a balance between solubility and release. 3. Consider a Different Delivery System: A lipid-based formulation might facilitate better interaction with the cell membrane. |
III. Detailed Experimental Protocols
A. Co-Solvent Method
This is often the simplest and first method to try. The key is to use the lowest possible concentration of the organic solvent that maintains the solubility of your compound.
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Methanol (MeOH)
Protocol:
-
Stock Solution Preparation:
-
Dissolve 2,6,11-Trimethyldodecane in 100% DMSO, ethanol, or methanol to create a high-concentration stock solution (e.g., 10-50 mM). Ensure it is fully dissolved. Sonication may be used to aid dissolution.
-
-
Vehicle Cytotoxicity Assessment:
-
Before testing your compound, determine the maximum tolerated concentration of your chosen co-solvent for your specific cell line.
-
Prepare serial dilutions of the co-solvent in your cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control).
-
Treat your cells with these concentrations for the duration of your experiment and assess cell viability using a standard assay (e.g., MTT, CellTiter-Glo®).
-
The highest concentration that does not significantly reduce cell viability is your maximum working concentration for the co-solvent. Generally, keeping the final DMSO concentration at or below 0.1% is recommended, though some cell lines can tolerate up to 1%.[7] Ethanol and methanol are often tolerated at slightly higher concentrations.[2][4]
-
-
Dosing Solution Preparation and Application:
-
Based on your desired final concentration of 2,6,11-Trimethyldodecane and the determined maximum co-solvent concentration, calculate the necessary dilutions.
-
Best Practice: Perform serial dilutions of your stock solution in the 100% co-solvent first.[6] Then, add a small, consistent volume of each of these dilutions to your pre-warmed cell culture medium. This minimizes the "solvent shock."
-
Mix thoroughly by gentle inversion or vortexing immediately after dilution and before adding to your cells.
-
Causality: Co-solvents work by reducing the overall polarity of the aqueous medium, thereby increasing the solubility of nonpolar compounds. By using a minimal, non-toxic amount, you can achieve a thermodynamically stable solution.
B. Surfactant-Based Solubilization
Surfactants form micelles that encapsulate hydrophobic compounds, allowing for their dispersion in aqueous solutions.
Recommended Surfactants:
-
Tween® 20 (Polysorbate 20)
-
Triton™ X-100
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of 2,6,11-Trimethyldodecane in a suitable organic solvent (e.g., ethanol or DMSO) as described in the co-solvent method.
-
Prepare a sterile aqueous stock solution of the surfactant (e.g., 10% Tween® 20 in water).
-
-
Vehicle Cytotoxicity Assessment:
-
Determine the maximum tolerated concentration of the surfactant for your cell line using a similar method as for the co-solvents. Surfactants can be more cytotoxic than co-solvents.
-
-
Dosing Solution Preparation:
-
In a sterile tube, first add the required volume of your surfactant stock solution to the cell culture medium.
-
Then, while vortexing the medium-surfactant mixture, slowly add the required volume of your concentrated 2,6,11-Trimethyldodecane stock solution.
-
The final concentration of the organic solvent from the compound stock should be kept to a minimum.
-
-
Incubation and Application:
-
Allow the mixture to equilibrate for a short period (e.g., 15-30 minutes) to allow for micelle formation.
-
Visually inspect for any cloudiness or precipitation before adding to your cells.
-
Causality: The hydrophobic tails of the surfactant molecules associate with the 2,6,11-Trimethyldodecane, while the hydrophilic heads face the aqueous medium, forming a stable micellar dispersion.
C. Cyclodextrin-Mediated Solubilization
Cyclodextrins are cage-like molecules that can encapsulate hydrophobic compounds, enhancing their aqueous solubility.
Recommended Cyclodextrin:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of HP-β-CD in your cell culture medium (e.g., 10-20% w/v). This may require warming to fully dissolve. Filter-sterilize the solution.
-
-
Vehicle Cytotoxicity Assessment:
-
Determine the maximum tolerated concentration of HP-β-CD for your cell line. While generally considered safe, high concentrations can affect cell membranes.[8]
-
-
Complex Formation:
-
There are two common methods for complexation:
-
Method 1 (From solid): Add an excess of solid 2,6,11-Trimethyldodecane to the HP-β-CD solution. Stir or shake at room temperature for 24-48 hours. The excess, undissolved compound is then removed by centrifugation and filtration. The concentration of the solubilized compound in the filtrate needs to be determined analytically (e.g., by GC-MS).
-
Method 2 (From organic stock): Prepare a concentrated stock of 2,6,11-Trimethyldodecane in a volatile organic solvent (e.g., methanol or ethanol). Add this to a sterile, empty vial and evaporate the solvent completely under a stream of nitrogen. Then, add your sterile HP-β-CD solution and stir or sonicate until the compound is fully dissolved.
-
-
-
Dosing and Application:
-
The resulting solution of the 2,6,11-Trimethyldodecane/HP-β-CD complex can then be serially diluted in cell culture medium for your experiments.
-
Causality: The hydrophobic interior of the cyclodextrin molecule provides a favorable environment for the nonpolar 2,6,11-Trimethyldodecane, while the hydrophilic exterior allows the entire complex to be soluble in the aqueous medium.
IV. Visualization of Workflows
To aid in your experimental planning, the following diagrams illustrate the decision-making process and the mechanism of action of the different solubilization techniques.
Caption: Decision workflow for selecting a solubilization method.
Caption: Mechanisms of different solubilization agents.
V. References
-
The Good Scents Company. (n.d.). 2,6,11-Trimethyldodecane. Retrieved from [Link]
-
PubChem. (n.d.). 2,6,11-Trimethyldodecane. Retrieved from [Link]
-
Stoyanova, A., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(11), 3289.
-
Thyssen, S., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. In Vitro Cellular & Developmental Biology - Animal, 48(1), 56-60.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
-
INTEGRA Biosciences. (2023, February 16). How to do serial dilutions (including calculations). Retrieved from [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Geyik, C. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Retrieved from [Link]
-
O'Donnell, E., et al. (2022). Cellular Effects of Cyclodextrins: Studies on HeLa Cells. International Journal of Molecular Sciences, 23(5), 2692.
-
Sharma, N., et al. (2019). Surfactant-assisted controlled release of hydrophobic drugs using anionic surfactant templated mesoporous silica nanoparticles. Acta Biomaterialia, 9(6), 701-712.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 4. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijfmr.com [ijfmr.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular Effects of Cyclodextrins: Studies on HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low recovery of 2,6,11-Trimethyldodecane during extraction
Introduction: Understanding the Analyte
Welcome to the Technical Support Center. If you are experiencing low recovery of 2,6,11-Trimethyldodecane (CAS: 31295-56-4), often referred to as Farnesane , you are likely battling two opposing physical forces: extreme lipophilicity and semi-volatility .
This molecule is a C15 branched alkane.[1][2] It is the hydrogenated form of farnesene.[3] Its recovery failure is rarely due to a single step but rather a cumulative loss across the workflow.
Physicochemical Profile[1][3][4][5][6][7][8][9][10]
| Property | Value | Implication for Recovery |
| LogP (Octanol/Water) | ~7.5 (Predicted) | Extreme Hydrophobicity. It will adsorb aggressively to polypropylene (PP) tips, tubes, and hydrophobic filters. |
| Boiling Point | 247–260°C | Semi-Volatile. While high boiling, it will co-distill or aerosolize during vigorous nitrogen blow-down. |
| Water Solubility | Insoluble | Phase Separation. It requires non-polar solvents (Hexane, Isooctane) for extraction. |
| Structure | Branched Alkane | Steric Bulk. Slightly different diffusion rates compared to straight-chain n-alkanes (e.g., n-Pentadecane). |
Diagnostic Workflow
Before altering your protocol, use this logic flow to identify the specific point of failure.
Figure 1: Decision tree for isolating the source of analyte loss.
Phase 1: Material Adsorption (The "Silent" Loss)
The Issue: Due to its high LogP (~7.5), 2,6,11-Trimethyldodecane behaves like a "grease." It will partition out of the aqueous phase and onto the walls of standard polypropylene (PP) centrifuge tubes or pipette tips. We have observed losses of 15–20% simply by transferring samples using standard yellow/blue tips.
The Fix:
-
Glassware is Mandatory: Perform all extractions in borosilicate glass vials with PTFE-lined caps.
-
Silanization: If low concentrations (<10 ng/mL) are expected, use silanized glass to cover active silanol groups, though this is less critical for alkanes than for polar compounds.
-
Pipetting: Use Low-Retention pipette tips. Pre-wet the tip with the solvent (e.g., hexane) before drawing the sample to saturate surface binding sites.
Phase 2: The Extraction Process (Solvent & LLE)
The Issue: Researchers often use Methanol (MeOH) or Acetonitrile (ACN) for protein precipitation. While effective for proteins, 2,6,11-Trimethyldodecane has poor solubility in these polar solvents. If you centrifuge a plasma/media sample with ACN, the alkane may crash out with the protein pellet or stick to the tube wall, rather than staying in the supernatant.
The Fix: Liquid-Liquid Extraction (LLE) You must use a non-polar solvent to "pull" the alkane out.
Recommended Protocol:
-
Sample: 200 µL Biological Matrix (Plasma/Fermentation Broth).
-
Internal Standard (ISTD): Spike with n-Tetradecane (C14) or deuterated Dodecane. Do not use C15 (Pentadecane) as it may co-elute depending on your column.
-
Extraction Solvent: Add 600 µL Isooctane (2,2,4-Trimethylpentane) or n-Hexane .
-
Why Isooctane? It is non-polar, has a boiling point (99°C) high enough to prevent flash evaporation during handling but low enough to concentrate easily.
-
-
Agitation: Vortex vigorously for 5 minutes. (Alkanes require kinetic energy to disrupt the hydration shell of the matrix).
-
Separation: Centrifuge at 3,000 x g for 5 mins.
-
Transfer: Transfer the upper organic layer to a glass vial.
Phase 3: Concentration (The Critical Failure Point)
The Issue: This is the most common cause of <50% recovery. Although 2,6,11-Trimethyldodecane boils at ~247°C, it is susceptible to azeotropic loss and aerosolization .
-
Aerosolization: When a stream of Nitrogen hits the liquid surface, it creates micro-droplets. If the analyte is surface-active (which it is, at the solvent-air interface), it is physically ejected from the tube.
-
Dryness: Once the solvent is gone, the alkane creates a thin film on the glass. Re-solubilizing this film is kinetically difficult and often incomplete.
The Fix: The "Keeper" Method Never evaporate to dryness.
-
Nitrogen Blow-down: Use a gentle stream of
.[4][5] The surface of the liquid should barely ripple. -
Temperature: Maintain the heating block at 35–40°C . Do not exceed 40°C.
-
The "Keeper": If you must concentrate significantly, add 10 µL of a higher-boiling solvent (e.g., Toluene or Dodecane , provided it doesn't interfere with chromatography) to act as a "keeper."
-
Stop Point: Stop evaporation when ~50–100 µL remains. Transfer this directly to a GC insert.
Figure 2: Safe concentration workflow to prevent evaporative loss.
Phase 4: Analytical (GC-MS/FID)
The Issue: High boiling alkanes can suffer from discrimination in the GC inlet. If using a Splitless injection, the heavier molecules (like TMDD) may condense on the liner walls while the solvent flashes into the column.
The Fix:
-
Inlet Liner: Use a liner with glass wool positioned near the bottom. The wool provides surface area for rapid volatilization. Ensure the wool is deactivated (silanized).
-
Pressure Pulse: Use a Pulsed Splitless injection (e.g., 30 psi for 0.75 min). This forces the analyte onto the column faster, reducing residence time in the hot inlet where degradation or adsorption could occur.
-
Inlet Temperature: Ensure the inlet is at least 250°C (near the analyte's BP) to ensure rapid vaporization.
Frequently Asked Questions (FAQ)
Q: Can I use plastic Eppendorf tubes if I work quickly? A: No. Hydrophobic interaction happens in seconds. If you must use plastic, use "Low Retention" or "Siliconized" tubes, but glass is statistically superior for C12+ alkanes.
Q: My standard curve is linear, but my samples are low. Why? A: This indicates a matrix effect or extraction inefficiency. If your standards are prepared in pure solvent (Hexane) but samples are in plasma/broth, the extraction efficiency is not being accounted for. Solution: Prepare your calibration curve in the matrix (Matrix-Matched Calibration) to normalize these losses.
Q: Can I use Dodecane as a solvent? A: Only if you are not analyzing for Dodecane and your column can resolve 2,6,11-Trimethyldodecane (C15) from Dodecane (C12). Since they are chemically similar, Dodecane is an excellent "keeper" solvent, but it will flood the detector if it is the bulk solvent. Isooctane is generally safer for chromatography.
Q: Is this molecule volatile? A: It is "semi-volatile." It won't evaporate from an open beaker at room temperature instantly, but under a nitrogen stream, it will be lost via aerosolization and co-evaporation.
References
-
PubChem. (2025).[1] 2,6,11-Trimethyldodecane Compound Summary. National Library of Medicine. [Link]
-
Organomation. (2025). How Nitrogen Blowdown Evaporation Enhances Gravimetric Analysis. [Link]
-
Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology. (Discusses keeper solvents and inlet discrimination). [Link]
-
Grobbelaar, C.J., et al. (2019). Adsorption of hydrophobic compounds to plastic and glass containers. Journal of Chromatography A. (General reference on lipophilic adsorption). [Link]
Sources
- 1. 2,6,11-Trimethyldodecane | C15H32 | CID 35768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 31295-56-4: 2,6,11-Trimethyldodecane | CymitQuimica [cymitquimica.com]
- 3. First time β-farnesene production by the versatile bacterium Cupriavidus necator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.organomation.com [blog.organomation.com]
- 5. m.youtube.com [m.youtube.com]
Minimizing contamination in the analysis of 2,6,11-Trimethyldodecane
Welcome to the technical support center for the analysis of 2,6,11-trimethyldodecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) to help you minimize contamination and ensure the accuracy and reliability of your analytical results.
Introduction to 2,6,11-Trimethyldodecane Analysis
2,6,11-Trimethyldodecane (C15H32) is a branched-chain alkane with a molecular weight of 212.41 g/mol .[1] It is found in various natural and industrial products, from a major lipid component in some insects to a fragrance ingredient in cosmetics.[2] Due to its presence in diverse matrices and often at varying concentrations, its accurate analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is critical. However, the ubiquitous nature of hydrocarbons and the sensitivity of modern analytical instrumentation make the analysis of 2,6,11-trimethyldodecane highly susceptible to contamination. This guide provides a comprehensive framework for identifying, troubleshooting, and minimizing these contamination risks.
Visualizing Contamination Pathways
Understanding the potential sources of contamination is the first step toward mitigating them. The following diagram illustrates the various pathways through which contaminants can be introduced during the analysis of 2,6,11-trimethyldodecane.
Caption: Potential sources of contamination in the GC-MS analysis of 2,6,11-trimethyldodecane.
Troubleshooting Guide: Identifying and Resolving Contamination
This section provides a structured approach to diagnosing and resolving common contamination issues encountered during the analysis of 2,6,11-trimethyldodecane.
Question: I am seeing unexpected peaks in my chromatogram. How do I determine their source?
Answer:
Unexpected peaks, often referred to as "ghost peaks," are a common sign of contamination.[3][4][5] A systematic approach is crucial to pinpoint the source.
Step 1: The Blank Run Analysis
The first and most critical step is to perform a series of blank injections. This will help you isolate the source of the contamination.
-
Solvent Blank: Inject a sample of the pure solvent you are using for your sample preparation.
-
Interpretation: If the ghost peaks are present in the solvent blank, the contamination is likely from your solvent, syringe, or the GC inlet.
-
-
"Air" Blank (No Injection): Run the GC-MS method without injecting anything.
-
Interpretation: If peaks are still present, the contamination source is likely within the GC-MS system itself, such as the carrier gas, gas lines, or column bleed.[5]
-
Step 2: Systematic Component Elimination
Based on the results of your blank runs, you can systematically investigate and eliminate potential sources.
Troubleshooting Flowchart
Caption: A systematic flowchart for troubleshooting unexpected peaks in your GC-MS analysis.
Question: My baseline is high and noisy. What could be the cause?
Answer:
A high and noisy baseline is often indicative of column bleed or a contaminated carrier gas.
-
Column Bleed: This occurs when the stationary phase of the GC column degrades at high temperatures, releasing siloxane compounds.[6] To mitigate this:
-
Ensure your column's upper-temperature limit is not exceeded.
-
Properly condition a new column according to the manufacturer's instructions.
-
Use high-purity carrier gas with oxygen and moisture traps to prevent stationary phase degradation.
-
-
Carrier Gas Contamination: Impurities in the carrier gas or outgassing from the gas lines can contribute to a noisy baseline.
-
Use ultra-high purity (99.9995% or higher) carrier gas.
-
Install and regularly regenerate or replace gas purifiers (oxygen, moisture, and hydrocarbon traps).
-
Use high-quality, pre-cleaned stainless steel or copper tubing for gas lines.[6]
-
Frequently Asked Questions (FAQs)
This section addresses common questions related to minimizing contamination in the analysis of 2,6,11-trimethyldodecane.
Sample Preparation
Q1: What grade of solvents should I use for trace analysis of 2,6,11-trimethyldodecane?
A1: For trace analysis (parts-per-billion or lower), it is imperative to use the highest purity solvents available, such as "GC-MS grade," "pesticide residue grade," or "distilled in glass." These solvents are specifically tested for contaminants that can interfere with GC-MS analysis. Always run a solvent blank to verify the purity of a new bottle or batch of solvent.
Q2: How should I clean my glassware to prevent contamination?
A2: A rigorous glassware cleaning protocol is essential. Here is a recommended procedure for trace analysis:
Protocol: Glassware Cleaning for Trace Hydrocarbon Analysis
-
Initial Wash: Wash glassware with a laboratory-grade, phosphate-free detergent and hot water.
-
Solvent Rinse: Rinse thoroughly with tap water, followed by a rinse with deionized water. Then, rinse with a high-purity solvent such as acetone or hexane to remove any organic residues.
-
Acid Wash (Optional but Recommended for Trace Analysis): Soak glassware in a dilute acid bath (e.g., 0.5% nitric acid) for at least 8 hours.
-
Final Rinse: Rinse profusely with deionized water (at least 5 times).
-
Drying: Dry the glassware in an oven at a high temperature (e.g., 105-130°C) to remove any residual water and volatile organic compounds.
-
Storage: Once cooled, cover the glassware openings with clean aluminum foil and store it in a clean, dust-free environment.
Q3: Can I use plastic containers for my samples and standards?
A3: It is strongly recommended to avoid plastic containers, especially for long-term storage. Plasticizers and other additives can leach from the plastic into your sample, causing significant contamination.[7][8] If temporary use of plastic is unavoidable, use high-quality polypropylene or PTFE materials and run a blank to assess potential leaching. For all standards and samples, glass vials with PTFE-lined caps are the preferred choice.
Instrumentation
Q4: I suspect my injector septum is causing contamination. What should I do?
A4: Septum bleed is a very common source of contamination, often appearing as a series of evenly spaced peaks corresponding to siloxane compounds.[6] To minimize septum bleed:
-
Use High-Quality, Low-Bleed Septa: Select septa that are specifically designed for high-temperature and low-bleed performance.
-
Condition New Septa: Before use, condition the septum by heating it in the injector port at a temperature slightly above your highest analysis temperature with the septum purge on.
-
Regular Replacement: Replace the septum regularly, as repeated injections can cause it to core and release particles into the injector liner. A good rule of thumb is to replace it after every 100-200 injections, or more frequently for dirty samples.
-
Proper Installation: Do not overtighten the septum nut, as this can cause it to deform and increase the likelihood of coring.
Q5: How do I choose an appropriate internal standard for quantifying 2,6,11-trimethyldodecane?
A5: An ideal internal standard should be chemically similar to the analyte but not present in the sample.[9][10] For branched alkanes like 2,6,11-trimethyldodecane, a deuterated analog would be the best choice as it will have very similar chromatographic behavior and extraction efficiency. If a deuterated standard is not available, a non-native, structurally similar branched alkane or a straight-chain alkane that does not co-elute with any components of interest can be used. For example, a C14 or C16 deuterated alkane could be a suitable option.
Data Interpretation
Q6: How can I differentiate between a true sample component and a contaminant peak?
A6: Differentiating between a true analyte and a contaminant requires careful data analysis and a systematic approach:
-
Blank Subtraction: Compare your sample chromatogram to your blank chromatograms. Any peaks present in both are likely contaminants.
-
Mass Spectral Library Match: Contaminants often have characteristic mass spectra. Common contaminants like siloxanes and plasticizers have well-documented spectra in libraries like NIST.
-
Peak Shape: Contaminant peaks can sometimes have different peak shapes than your analytes. For example, carryover from a previous injection may appear as broad, tailing peaks.
-
Consistency: If a peak appears consistently across multiple, unrelated samples and blanks, it is a strong indicator of a systemic contaminant.
Q7: Can the sample matrix itself cause interference?
A7: Yes, this is known as a matrix effect.[11][12][13][14][15] The sample matrix can either enhance or suppress the signal of your analyte. To mitigate matrix effects:
-
Sample Cleanup: Employ sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is similar to your samples. This helps to compensate for any signal enhancement or suppression.
-
Use of an Appropriate Internal Standard: A good internal standard that is affected by the matrix in the same way as the analyte can help to correct for these effects.
Quantitative Data Summary
The following table provides a summary of recommended specifications for key materials to minimize contamination.
| Parameter | Recommended Specification | Rationale |
| Solvent Purity | GC-MS Grade, Pesticide Residue Grade, or Distilled in Glass | Minimizes the introduction of volatile organic contaminants. |
| Carrier Gas Purity | Ultra-High Purity (≥ 99.9995%) | Reduces baseline noise and prevents column degradation. |
| Vial Caps | PTFE-lined septa | PTFE is chemically inert and minimizes leaching of contaminants. |
| Gas Tubing | Pre-cleaned Stainless Steel or Copper | Prevents outgassing of hydrocarbons associated with plastic tubing. |
Conclusion
Minimizing contamination in the analysis of 2,6,11-trimethyldodecane requires a meticulous and systematic approach at every stage of the analytical workflow. By understanding the potential sources of contamination, implementing robust preventative measures, and employing a logical troubleshooting strategy, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides the foundational knowledge and practical steps to achieve this goal. For further assistance, always refer to your instrument manufacturer's guidelines and relevant regulatory methods.
References
-
2,6,11-TRIMETHYLDODECANE | CAS No. 31295-56-4 | LookChem. (URL: [Link])
-
2,6,11-Trimethyldodecane | C15H32 | CID 35768. PubChem. (URL: [Link])
-
2,6,11-Trimethyldodecane (CAS 31295-56-4): Odor profile, Properties, & IFRA compliance. TGSC Information System. (URL: [Link])
-
Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. Journal of Agricultural and Food Chemistry. (URL: [Link])
-
Troubleshooting Chromatographic Contamination Ghost peaks/carryover. Agilent. (URL: [Link])
-
Understanding the leaching of plastic additives and subsequent risks to ecosystems. Environmental Pollution. (URL: [Link])
-
Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Metabolites. (URL: [Link])
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. SCION Instruments. (URL: [Link])
-
Plastic water supply connectors: Leaching, hydrocarbon contamination, and decontamination. AWWA Water Science. (URL: [Link])
-
(PDF) Matrix effects and application of matrix effect factor. ResearchGate. (URL: [Link])
-
GC Column Troubleshooting Guide. Phenomenex. (URL: [Link])
-
Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. National Institutes of Health. (URL: [Link])
-
Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. Journal of Chromatography A. (URL: [Link])
-
Ghost Peaks - Part 1 - GC Troubleshooting Series. YouTube. (URL: [Link])
-
Leaching and extraction of additives from plastic pollution to inform environmental risk: A multidisciplinary review of analytical approaches. TrAC Trends in Analytical Chemistry. (URL: [Link])
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. (URL: [Link])
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. (URL: [Link])
-
Ghost Peaks in Gas Chromatography Part I. Instrument Solutions. (URL: [Link])
-
Leaching of chemicals from microplastics: A review of chemical types, leaching mechanisms and influencing factors. Environmental Pollution. (URL: [Link])
-
Plastic Additives Leach Into Medical Experiments, Research Shows. ScienceDaily. (URL: [Link])
-
Matrix enhancement effect: A blessing or curse for gas chromatography?. Technology Networks. (URL: [Link])
-
GC Troubleshooting—Carryover and Ghost Peaks. Restek. (URL: [Link])
Sources
- 1. Origin of stability in branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. m.youtube.com [m.youtube.com]
- 5. GC Troubleshooting—Carryover and Ghost Peaks [discover.restek.com]
- 6. instrument-solutions.com [instrument-solutions.com]
- 7. oaepublish.com [oaepublish.com]
- 8. sciencedaily.com [sciencedaily.com]
- 9. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 10. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Optimizing GC Injection Parameters for 2,6,11-Trimethyldodecane
Welcome to the technical support center for the gas chromatographic (GC) analysis of 2,6,11-Trimethyldodecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing injection parameters. As a branched, high-molecular-weight alkane (C15H32), 2,6,11-Trimethyldodecane presents unique challenges in GC analysis.[1][2] This document will equip you with the foundational knowledge and practical steps to achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 2,6,11-Trimethyldodecane relevant to GC analysis?
A1: 2,6,11-Trimethyldodecane is a C15 saturated branched alkane.[1][2] Its key properties influencing GC analysis are its relatively high boiling point and non-polar nature. Understanding these characteristics is fundamental to selecting the appropriate GC column, setting injection and oven temperatures, and choosing the correct injection technique to ensure complete vaporization and prevent discrimination.
Q2: Which type of GC column is most suitable for analyzing 2,6,11-Trimethyldodecane?
A2: A non-polar stationary phase is ideal for the analysis of non-polar compounds like 2,6,11-Trimethyldodecane. Columns with a 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane stationary phase are excellent choices. For general-purpose analysis, a standard length of 30 meters with an internal diameter of 0.25 mm and a film thickness of 0.25 µm is a good starting point.
Q3: Should I use split or splitless injection for 2,6,11-Trimethyldodecane analysis?
A3: The choice between split and splitless injection depends on the concentration of 2,6,11-Trimethyldodecane in your sample.
-
Split Injection: Use for high-concentration samples to avoid overloading the column. A split ratio of 50:1 is a good starting point and can be adjusted based on the peak shape and detector response.
-
Splitless Injection: This technique is suitable for trace-level analysis where maximum sensitivity is required.[3] It's crucial to optimize the splitless hold time to ensure the complete transfer of the analyte to the column while minimizing band broadening.[4]
Q4: What is a good starting point for the injector temperature?
A4: A general rule of thumb is to set the injector temperature at least 20-50°C above the boiling point of the least volatile analyte in your sample. For 2,6,11-Trimethyldodecane, a starting injector temperature of 250°C is recommended.[5] This can be optimized to ensure efficient vaporization without causing thermal degradation of the analyte or sample matrix.
Q5: Which carrier gas is recommended, and at what flow rate?
A5: Helium or hydrogen are the preferred carrier gases for this analysis.[6]
-
Helium: Provides good resolution and is inert. A constant flow rate of 1.0-1.5 mL/min is a typical starting point.
-
Hydrogen: Can provide faster analysis times and higher efficiency at a lower cost.[6] However, it is a reactive gas and requires appropriate safety precautions. A constant flow rate of 1.5-2.5 mL/min can be used.
Operating in a constant flow mode is generally recommended over constant pressure mode, as it maintains a consistent linear velocity during the oven temperature program, leading to more reproducible retention times.[7]
Troubleshooting Guide
This section addresses common issues encountered during the GC analysis of 2,6,11-Trimethyldodecane.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Peak Tailing | 1. Active Sites in the Inlet or Column: The branched methyl groups in 2,6,11-trimethyldodecane can interact with active sites (e.g., silanols) in the liner or at the head of the column, causing tailing. 2. Improper Column Installation: If the column is not cut cleanly or installed at the correct depth in the injector, it can create dead volume and lead to peak tailing. 3. Contamination: Buildup of non-volatile residues in the inlet liner or on the column can create active sites. | 1. Use an Inert Liner: Employ a deactivated (silanized) glass wool liner to minimize interactions. 2. Proper Column Cutting and Installation: Ensure a clean, square cut of the column using a ceramic wafer. Install the column at the manufacturer-recommended depth. 3. Regular Maintenance: Replace the septum and liner regularly. Trim the first few centimeters of the column if contamination is suspected.[8] |
| Peak Fronting | 1. Column Overload: Injecting too much sample onto the column is a common cause of fronting peaks. 2. Incompatible Solvent: If the analyte has poor solubility in the injection solvent, it can lead to band broadening and fronting. | 1. Increase Split Ratio or Dilute Sample: For split injections, increase the split ratio. For splitless injections, dilute the sample. 2. Solvent Matching: Ensure the solvent is appropriate for a non-polar analyte like 2,6,11-trimethyldodecane (e.g., hexane, heptane). |
Issue 2: Poor Reproducibility (Retention Time or Peak Area)
| Symptom | Potential Cause | Troubleshooting Steps & Explanation |
| Shifting Retention Times | 1. Leaks in the System: A leak in the carrier gas flow path will cause pressure fluctuations and lead to variable retention times. 2. Inconsistent Oven Temperature: Poor oven temperature control will directly affect retention times. 3. Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. | 1. Perform a Leak Check: Use an electronic leak detector to check all fittings from the gas source to the detector. 2. Verify Oven Temperature: Calibrate the oven temperature periodically. 3. Column Conditioning/Replacement: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced. |
| Variable Peak Areas | 1. Injector Discrimination: High molecular weight compounds like 2,6,11-trimethyldodecane can be subject to discrimination in the injector, where less volatile components are not transferred to the column as efficiently as more volatile ones. This is often exacerbated by an injector temperature that is too low. 2. Inconsistent Injection Volume: Issues with the autosampler syringe can lead to variable injection volumes. 3. Leaking Septum: A worn or cored septum can cause sample loss during injection. | 1. Optimize Injector Temperature: Gradually increase the injector temperature in 10-20°C increments to find the optimal point where peak area is maximized and reproducible without causing degradation. 2. Inspect and Clean the Syringe: Check the syringe for bubbles and ensure it is functioning correctly. Clean or replace as needed. 3. Replace the Septum: Implement a regular septum replacement schedule. |
Experimental Protocols
Protocol 1: Initial Method Setup for 2,6,11-Trimethyldodecane Analysis
This protocol provides a starting point for method development.
Instrumentation and Consumables:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Split/Splitless Inlet
-
Autosampler
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-1ms, HP-5ms)
-
Carrier Gas: Helium (99.999% purity)
-
Deactivated Inlet Liner with Glass Wool
-
Appropriate Syringe for Autosampler (e.g., 10 µL)
GC Parameters:
| Parameter | Recommended Starting Value | Rationale |
| Inlet Temperature | 250°C | Ensures complete vaporization of the C15 alkane. |
| Injection Mode | Split (50:1) or Splitless | Choose based on sample concentration. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the liner and column. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides optimal linear velocity for good separation. |
| Oven Program | - Initial Temperature: 60°C, hold for 2 min - Ramp: 10°C/min to 280°C - Hold: 5 min at 280°C | This program allows for the separation of potentially more volatile components before eluting the target analyte and ensures the column is cleaned of any less volatile compounds. A similar compound, 2,6,10-trimethyldodecane, has a retention time of approximately 17.65 minutes under certain GC conditions, giving an indication of the expected elution window.[1] |
| Detector | FID or MS | FID is a robust, general-purpose detector for hydrocarbons. MS provides definitive identification. |
| FID Temperature | 300°C | Prevents condensation of the analyte in the detector. |
| MS Transfer Line | 280°C | Prevents cold spots and analyte condensation. |
| MS Ion Source | 230°C | Standard temperature for electron ionization. |
Protocol 2: Troubleshooting Peak Tailing
This workflow helps to systematically diagnose and resolve peak tailing issues.
Caption: Troubleshooting workflow for peak tailing.
Logical Relationships and Workflows
Optimizing Injection Parameters: A Logic Diagram
This diagram illustrates the decision-making process for optimizing injection parameters for 2,6,11-Trimethyldodecane.
Caption: Decision tree for optimizing GC injection parameters.
References
-
ResearchGate. (n.d.). Representative gas chromatography (GC) chromatogram of the distillate. 2, 6, 10-trimethyldodecane (A; C15H32...). Retrieved from [Link]
-
NIST. (n.d.). Dodecane, 2,6,10-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2,6,11-Trimethyldodecane. Retrieved from [Link]
-
Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]
-
Hinshaw, J. V. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. Retrieved from [Link]
-
Stoll, D. R. (2021, February 11). Optimizing Splitless Injections in Gas Chromatography, Part II: Band Broadening and Focusing Mechanisms. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Carrier Gases: Choosing the Right Option for Accurate Analysis. Retrieved from [Link]
-
Chromatography Forum. (2005, April 14). injector temperature. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]
-
Restek. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]
-
Phenomenex. (n.d.). Split vs. Splitless Injection in Gas Chromatography (GC). Retrieved from [Link]
-
Reddit. (n.d.). Question about temperature in injection for gc/ms. r/Chempros. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dodecane, 2,6,10-trimethyl- [webbook.nist.gov]
- 3. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. reddit.com [reddit.com]
- 6. GC Carrier Gas Guide: Selection & Applications | Phenomenex [phenomenex.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. GC Technical Tip: Peak Shape Problems - No Peaks | Phenomenex [phenomenex.com]
Selecting the appropriate GC column for 2,6,11-Trimethyldodecane analysis
Case ID: TMD-C15-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Column Selection & Method Optimization for Branched C15 Alkanes
Executive Summary: The "Best" Column Choice
For the analysis of 2,6,11-Trimethyldodecane (and its separation from isomers like farnesane), the recommended starting column is a 5% Phenyl-arylene / 95% Dimethylpolysiloxane phase (e.g., DB-5ms, HP-5ms, Rxi-5Sil MS).
-
Why? While 100% dimethylpolysiloxane (DB-1) is standard for general hydrocarbons, the slight aromaticity of the 5% phenyl phase provides superior shape selectivity. This is critical for resolving methyl-branched isomers that have identical molecular weights (212.41 g/mol ) and very similar boiling points (~247°C).
-
Alternative: If you are analyzing this compound in a highly polar matrix (like a biological fluid extract) and require group separation, a WAX (PEG) column can be used, but it will exhibit different elution orders and lower maximum temperature limits.
Part 1: Technical Deep Dive & Column Selection Logic
The Chemistry of Separation
2,6,11-Trimethyldodecane is a branched alkane (isoprenoid structure). Its separation is governed by two mechanisms:
-
Volatility (Boiling Point): The primary driver. Branching reduces the boiling point compared to the straight-chain isomer (n-pentadecane, BP ~270°C). 2,6,11-TMD boils around 247.8°C.
-
Shape Selectivity (Entropy): The "globular" shape of the branched molecule prevents it from interacting as strongly with the stationary phase as the linear n-alkane.
Decision Matrix: Selecting Your Phase
Use the following logic flow to confirm your column choice based on your specific sample matrix.
Figure 1: Decision tree for stationary phase selection based on matrix and resolution needs.
Part 2: Troubleshooting & FAQs
Q1: I am seeing co-elution with n-Pentadecane. How do I fix this?
Diagnosis: This is a common issue. n-Pentadecane (C15) has a Kovats Retention Index (KI) of 1500. 2,6,11-TMD is also C15 but branched.[1] The Science: Branching lowers the boiling point and the Van der Waals interactions. Therefore, 2,6,11-TMD should elute BEFORE n-pentadecane . Solution:
-
Check Retention Index: On a DB-5 column, 2,6,11-TMD typically elutes with a KI between 1275 and 1450 (depending on the exact phase and ramp). If your peak is at 1500, it is likely n-pentadecane, not your target.
-
Optimize Phase Ratio (
): Use a column with a thinner film (0.25 µm). Thicker films (1.0 µm) increase retention of alkanes and can broaden peaks, causing overlap. -
Slower Ramp: Decrease your oven ramp rate from 10°C/min to 3°C/min in the 130°C to 180°C window.
Q2: My retention times are drifting. Is it the column?
Diagnosis: Retention time drift in alkane analysis is rarely the column chemistry changing (unless it's bleeding excessively). Troubleshooting Protocol:
-
Carrier Gas Mode: Ensure you are running in Constant Flow mode, not Constant Pressure. As the oven heats (to 280°C), gas viscosity increases. If pressure is constant, flow drops, and RT shifts.
-
Leak Check: A micro-leak at the inlet will cause RT variability.
-
Reference Standard: Always run a C10-C20 alkane ladder (standard) before your sample to calculate the daily Kovats Index.
Q3: Why does the literature list different Retention Indices (1275 vs 1454)?
Answer:
-
1275 (Semi-standard non-polar): This low value reflects the significant boiling point depression caused by the three methyl branches on the dodecane backbone. The molecule behaves more like a C13 or C14 straight chain.
-
1454 (Polar/Wax): Polar columns interact differently. Alkanes are retained less relative to polar markers, but the index calculation (based on n-alkanes run on the same column) shifts.
-
Action: Do not rely on absolute time. You must calculate the Linear Retention Index (LRI) using your specific instrument conditions.
Part 3: Optimized Experimental Protocol
Method: High-Resolution GC-MS for Branched Alkanes Application: Separation of 2,6,11-TMD from complex hydrocarbon matrices.
Instrument Configuration
| Parameter | Setting | Notes |
| Inlet | Split/Splitless | Splitless for trace (<10 ppm), Split 1:10 for major components. |
| Liner | Ultra Inert, Single Taper with Wool | Wool promotes vaporization of high-boiling alkanes. |
| Column | 30 m x 0.25 mm x 0.25 µm (5% Phenyl) | Agilent DB-5ms, Restek Rxi-5Sil MS, or equivalent. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant Flow is mandatory. |
Temperature Program
-
Initial: 60°C (Hold 1 min) - Solvent focusing.
-
Ramp 1: 20°C/min to 120°C - Fast move to elution zone.
-
Ramp 2: 4°C/min to 200°C - High-resolution window for C12-C16 isomers.
-
Ramp 3: 20°C/min to 300°C (Hold 5 min) - Bake out heavier contaminants.
Detection (MS preferred)
-
Source Temp: 230°C
-
Quad Temp: 150°C
-
Scan Range: 40–400 m/z
-
Target Ions: Look for m/z 43, 57, 71 (typical alkane backbone) but specifically check for M-15 (loss of methyl) and M-43 (loss of propyl) patterns which distinguish branching.
Workflow Visualization
Figure 2: Step-by-step analytical workflow for 2,6,11-Trimethyldodecane analysis.
References
-
NIST Chemistry WebBook. Dodecane, 2,6,11-trimethyl-. National Institute of Standards and Technology.[2] Link
-
The Pherobase. Kovats Retention Index: 2,6,11-Trimethyldodecane.[3] Database of Pheromones and Semiochemicals. Link
-
Restek Corporation. Guide to GC Column Selection and Optimizing Separations. Restek Technical Library. Link
-
Agilent Technologies. GC Column Selection User Guide. Agilent Technical Support. Link
-
PubChem. 2,6,11-Trimethyldodecane Compound Summary. National Library of Medicine. Link
Sources
Technical Support Center: Quantification of 2,6,11-Trimethyldodecane (Farnesane)
Topic: Troubleshooting Calibration & Quantification of 2,6,11-Trimethyldodecane Methodology: Gas Chromatography (GC-FID / GC-MS) Target Analyte: 2,6,11-Trimethyldodecane (CAS: 31295-56-4), commonly referred to as Farnesane .
Executive Summary & Scope
2,6,11-Trimethyldodecane (TMDD) is a C15 branched alkane, the saturated derivative of farnesene. It is widely used as a biomarker in metabolic engineering and a component in renewable jet fuels (SIP).
The Core Challenge: TMDD is highly lipophilic (LogP ~8.2) and lacks UV-active chromophores. Consequently, HPLC-UV is ineffective. The gold standard for quantification is GC-FID (for purity/bulk) or GC-MS (for trace biological matrices). Users frequently encounter calibration non-linearity due to three specific physical behaviors: solubility mismatch , inlet discrimination , and surface adsorption .
This guide addresses these failure modes directly.
Diagnostic Troubleshooting (Q&A)
Category A: Linearity & Solubility Issues
Q: My calibration curve shows a negative deviation (droop) at high concentrations, or poor linearity (R² < 0.98) in the lower range. Is my detector saturating?
A: While detector saturation is possible, the most common cause for TMDD is solvent polarity mismatch .
-
The Mechanism: TMDD is an acyclic alkane with negligible polarity. Many labs habitually prepare stock solutions in Methanol (MeOH) or Acetonitrile (ACN) because they are standard LC solvents. TMDD has limited solubility in MeOH (~150 g/L) compared to Hexane (~6800 g/L). At high concentrations, or during the momentary cooling in an autosampler, TMDD can form micro-emulsions or precipitate out of polar solvents, leading to variable injection volumes.
-
The Fix:
-
Switch Solvents: Use Isooctane (2,2,4-Trimethylpentane) , n-Heptane , or Hexane for all standard preparations. Isooctane is preferred for GC as it burns cleanly and has a boiling point (99°C) that allows for good solvent focusing without being too volatile.
-
Check the Wash Vials: If your autosampler wash solvent is MeOH, you may be inducing precipitation in the syringe needle. Switch wash solvents to 50:50 Acetone/Hexane.
-
Q: I see "ghost peaks" or carryover in blank injections after my high standard. How do I eliminate this?
A: TMDD is "sticky" due to its high boiling point (~248°C) and hydrophobicity.
-
The Mechanism: It adsorbs to cold spots in the GC inlet or the non-deactivated glass wool in the liner.
-
The Fix:
-
Liner Selection: Use a deactivated splitless liner with quartz wool positioned accurately to wipe the needle tip. Avoid undeactivated glass wool.
-
Inlet Temperature: Ensure the inlet is at least 275°C . TMDD boils at ~248°C; if the inlet is too cool, high-mass discrimination occurs (the sample condenses in the liner rather than entering the column).
-
Post-Run Bake: Add a 3-minute oven ramp to 300°C at the end of your method to clear the column.
-
Category B: Internal Standard (IS) Selection
Q: I am using Toluene as an Internal Standard, but my ratios are inconsistent. What should I use?
A: Toluene is too volatile and chemically dissimilar to TMDD.
-
The Mechanism: An effective IS must mimic the analyte's boiling point and ionization behavior. Toluene elutes much earlier than TMDD, meaning it does not compensate for inlet discrimination or discrimination at the end of the run.
-
The Fix:
-
For GC-FID: Use n-Tetradecane (C14) or n-Hexadecane (C16) . They flank TMDD (C15) in retention time and share the same response factor logic (carbon counting).
-
For GC-MS: The ideal IS is Dodecane-d26 . If deuterated alkanes are unavailable, 1-Bromo-dodecane is a robust alternative that offers a distinct mass fragment.
-
Visualizing the Failure Logic
The following diagram illustrates the decision tree for diagnosing calibration failures specific to C15 alkanes.
Caption: Diagnostic flow for identifying solubility and instrumental causes of non-linearity in Farnesane analysis.
Validated Experimental Protocol
Standard Preparation Workflow
Objective: Create a stable, linear calibration curve (1 µg/mL to 1000 µg/mL) avoiding volatility loss and adsorption.
Materials:
-
Analyte: 2,6,11-Trimethyldodecane (Farnesane) Reference Standard (>98%).
-
Solvent: Isooctane (HPLC Grade).[1]
-
Internal Standard: n-Tetradecane (for FID) or Dodecane-d26 (for MS).
-
Glassware: Class A Volumetric flasks, silanized amber vials.
Step-by-Step Methodology:
-
Primary Stock (Gravimetric):
-
Weigh ~10 mg of TMDD directly into a tared 10 mL volumetric flask containing ~5 mL of Isooctane.
-
Note: Do not weigh into an empty flask; the liquid can evaporate or stick to the glass neck before solvation.
-
Fill to mark with Isooctane.[1] Concentration: ~1000 µg/mL.
-
-
Internal Standard Spiking:
-
Prepare a 500 µg/mL stock of Internal Standard in Isooctane.
-
Add a constant volume (e.g., 20 µL) of IS stock to every calibration vial before adding the analyte standard. This corrects for any evaporation in the autosampler vial.
-
-
Serial Dilution (Volumetric):
-
Perform serial dilutions in Isooctane to generate points at 500, 250, 100, 50, 10, and 1 µg/mL.
-
Critical: Use positive displacement pipettes if possible. Alkanes have low surface tension and can drip from air-displacement tips, altering volume accuracy.
-
Instrumental Parameters (GC-MS/FID)
| Parameter | Setting | Rationale |
| Column | 5% Phenyl-arylene (e.g., DB-5ms, Rxi-5Sil MS) | Standard non-polar phase separates branched alkanes well. |
| Inlet Mode | Split (10:1) or Splitless (with purge) | Split reduces solvent expansion issues; Splitless for trace analysis. |
| Inlet Temp | 275°C - 280°C | Must exceed TMDD boiling point (248°C) to prevent discrimination. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency. |
| Oven Program | 60°C (1 min) -> 20°C/min -> 300°C (3 min) | Fast ramp preserves peak shape; 300°C bake-out prevents carryover. |
| Transfer Line | 280°C | Prevents condensation before the detector. |
Mechanism of Action: The "Alkane Gap"
Understanding the chemistry prevents future errors. The diagram below details why standard polar solvents fail for this specific molecule.
Caption: Solubility interactions determining the stability of 2,6,11-Trimethyldodecane in calibration standards.
References
-
ASTM International. (2015).[2] ASTM D7566-15: Standard Specification for Aviation Turbine Fuel Containing Synthesized Hydrocarbons. (Defines Farnesane/SIP fuel specifications and GC-FID requirements).
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 5281516, Farnesene. (Provides physical properties for the unsaturated precursor and derivatives).
-
Restek Corporation. (n.d.). Petrochemical & Hydrocarbon Gas Chromatography Troubleshooting Guide. (Authoritative guide on solvent expansion and inlet discrimination for alkanes).
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Global standard for validating linearity and accuracy in calibration curves).
Sources
Technical Support Center: 2,6,11-Trimethyldodecane (Farnesane) Bioassays
[1]
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Poor Reproducibility in C15 Branched Alkane Assays
Introduction: The "Ghost" Compound
If you are seeing wild fluctuations in your IC50 values, "flat-line" dose-responses, or edge effects in your 2,6,11-Trimethyldodecane (TMD) assays, you are likely not measuring biological variance.[1] You are measuring physical chemistry errors.
TMD is a branched C15 alkane (often referred to as Farnesane in its isomeric forms). It possesses a LogP of ~7.5 - 7.8 and water solubility near 0.25 µg/L . In the aqueous environment of a bioassay, this molecule does not want to be in solution.[2] It wants to be anywhere else: on the air-water interface, embedded in the plastic of your microplate, or precipitated into invisible micelles.
This guide treats the assay as a thermodynamic battle. We must force the compound to interact with the biological target rather than the labware.
Module 1: The Solubility Paradox
Issue: "I made a 10mM stock in DMSO, but when I add it to the media, the activity disappears."
Root Cause: TMD is so lipophilic that adding a high-concentration DMSO stock directly to aqueous media causes "crash-out."[1] The compound forms micro-precipitates immediately. These aggregates are often invisible to the naked eye but are too large to cross cell membranes or interact with receptors, effectively lowering your bioavailable concentration to zero.
Troubleshooting Protocol: The "Step-Down" Dilution
Do not pipette 100% DMSO stock directly into cell culture media. Use an intermediate solvent step and a carrier protein.
Q: How do I keep TMD in solution during dosing? A: Use the BSA-Carrier Method . Albumin acts as a "shuttle," holding the hydrophobic alkane in solution and delivering it to the cell membrane.
Protocol:
-
Stock: Prepare 100 mM TMD in 100% DMSO (anhydrous).
-
Intermediate: Dilute Stock 1:10 into 100% Ethanol (Result: 10 mM). Why? Ethanol disperses alkanes better than DMSO alone before hitting water.
-
Carrier Media: Prepare assay media supplemented with 0.1% - 0.5% fatty-acid-free BSA (Bovine Serum Albumin).[1]
-
Working Solution: Add the Intermediate (Ethanol mix) to the Carrier Media under vortex. Ensure final solvent concentration is <0.5%.
Visualization: The Solubility Cascade
Figure 1: The "Step-Down" method prevents immediate precipitation (grey path) by using an intermediate solvent and a protein carrier to maintain bioavailability (green path).[1]
Module 2: The Plastic Trap (Adsorption)
Issue: "My standard curve shifts 10-fold between the first and last column of the plate."
Root Cause: Polystyrene (PS) is hydrophobic.[3] TMD is hydrophobic.[4] If you use standard tissue-culture treated plates, the TMD will partition into the plastic walls of the well within minutes. By the time the cells "see" the compound, the effective concentration is a fraction of what you pipetted.
Material Selection Guide
| Component | Standard Material (AVOID) | Recommended Material (USE) | Why? |
| Microplate | Polystyrene (PS) | Glass-coated or Cyclic Olefin Copolymer (COC) | Glass/COC have lower hydrophobic binding capacity.[1] |
| Pipette Tips | Standard Polypropylene | Low-Retention or Pre-saturated | TMD sticks to standard tips; you may be dosing 50% less volume than intended.[1] |
| Reservoirs | Polystyrene | Glass or Teflon (PTFE) | Large surface area in reservoirs leads to massive compound loss before pipetting.[1] |
Q: I can't afford glass-bottom plates for screening. What now? A: Use Pre-saturation .
-
Incubate your tips and reservoirs with a "dummy" solution of the compound (at the highest concentration) for 10 minutes.
-
Discard this solution.
-
The surface binding sites are now occupied (saturated).
-
Proceed with your actual experimental dosing.
Module 3: Volatility & "Creep"
Issue: "Control wells next to treated wells show inhibition."
Root Cause: While TMD (Boiling Point ~247°C) is not highly volatile like hexane, it is a "creeping" fluid. It has low surface tension and can wet the walls of the well, creeping up and potentially cross-contaminating via the plate seal adhesive or evaporation/condensation cycles in a warm incubator.
Troubleshooting Protocol:
-
Sealant: Use foil-based thermal seals rather than clear adhesive films. Adhesives often absorb hydrophobic vapors.
-
Layout: Use a checkerboard pattern or leave empty "buffer" wells between high-concentration replicates.
-
Lid: Use low-evaporation lids with condensation rings.
Diagnostic Workflow: Why did the assay fail?
Use this logic flow to diagnose specific reproducibility failures in your TMD experiments.
Figure 2: Diagnostic decision tree for isolating physical chemistry failures from biological failures.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 521163, 2,6,11-Trimethyldodecane. PubChem. [Link]
-
Escher, B. I., et al. (2019). "Benchmarking Organic Micropollutants in Wastewater, Recycled Water and Drinking Water with In Vitro Bioassays." Environmental Science & Technology. (Discusses handling of hydrophobic micropollutants in bioassays). [Link]
-
Bang Laboratories. (2013). "Adsorption to Microspheres." Technical Note 204. (Authoritative guide on hydrophobic ligand adsorption to polystyrene). [Link]
-
Wildlife International & Amyris. (2014). "Case Study 1: Chronic aquatic toxicity testing of Farnesane, a hydrocarbon with low water solubility." EPA Regulations Docket. (Specific case study on Farnesane/TMD solubility challenges). [Link]
Identifying and eliminating sources of interference in 2,6,11-Trimethyldodecane detection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2,6,11-Trimethyldodecane. As Senior Application Scientists, we understand that accurate detection of this branched-chain alkane is critical, and that analytical interference can compromise results. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you identify, eliminate, and prevent sources of contamination and interference in your experiments.
Section 1: Foundational Knowledge
This section covers the basics of 2,6,11-Trimethyldodecane and the primary analytical techniques used for its detection.
Q1: What is 2,6,11-Trimethyldodecane and what are its key properties?
2,6,11-Trimethyldodecane is a saturated, branched-chain alkane with the chemical formula C15H32.[1][2] It is a component of various natural products and can be used as a reference compound in chromatography.[1] Understanding its physical and chemical properties is fundamental to developing a robust analytical method.
Table 1: Physicochemical Properties of 2,6,11-Trimethyldodecane
| Property | Value | Source |
|---|---|---|
| CAS Number | 31295-56-4 | PubChem[2] |
| Molecular Formula | C15H32 | PubChem[2] |
| Molecular Weight | 212.41 g/mol | PubChem[2] |
| IUPAC Name | 2,6,11-trimethyldodecane | PubChem[2] |
| Synonyms | Dodecane, 2,6,11-trimethyl- | PubChem[2], NIST[3] |
| Kovats Retention Index | 1275 (Semi-standard non-polar column) | PubChem[2] |
Q2: What is the standard analytical method for detecting 2,6,11-Trimethyldodecane?
Gas chromatography-mass spectrometry (GC-MS) is the primary and most effective method for identifying and quantifying 2,6,11-Trimethyldodecane, especially in complex biological or environmental matrices.[4]
-
Expertise & Experience: The power of GC-MS lies in its dual-component nature. The gas chromatograph (GC) separates volatile compounds based on their boiling points and affinity for the GC column's stationary phase. The mass spectrometer (MS) then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio (m/z), creating a unique "fingerprint" or mass spectrum for each compound. For 2,6,11-Trimethyldodecane, characteristic fragment ions include m/z 43, 57, and 71.[2] The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in identification.[4]
Section 2: Identifying and Eliminating Common Interferences
Interference can manifest as unexpected peaks ("ghost peaks"), baseline instability, or inaccurate quantification. This section details the most common culprits and how to address them.
Q3: My chromatogram shows "ghost peaks" that are not present in my sample. What are they and where do they come from?
Ghost peaks are signals in your chromatogram that do not originate from your injected sample.[5] They are a classic sign of system contamination.[5] The shape of the peak can often provide clues to its origin: sharp peaks often indicate contamination in the carrier gas or inlet system, while broader humps can be due to sample carryover from a previous injection or contamination in the detector's makeup gas line.[6]
There are three primary sources of ghost peaks:
-
Sample Carryover: Residual sample from a previous, more concentrated injection adheres to active sites in the inlet liner, column, or syringe and elutes in a subsequent run.[7]
-
System Contamination: Contaminants have been introduced into the GC-MS system from external sources.
-
Column Bleed: While technically not a discrete peak, severe column bleed can elevate the baseline and appear as broad, rolling peaks, especially at high temperatures.
The diagram below illustrates the common entry points for contaminants in a typical GC-MS workflow.
Q4: I suspect siloxane contamination. How can I confirm this and what is the source?
Siloxane contamination is one of the most common issues in GC-MS, often appearing as a series of repeating peaks.[8] These compounds originate from silicone-based materials used throughout the analytical system.
-
Identification: Siloxanes produce a characteristic mass spectrum with prominent ions at m/z 73, 147, 207, 281, and 355.[9] The ion at m/z 207 is a very common indicator of column bleed, whereas the other ions are more characteristic of contamination from septa (injection port or vial caps).[9]
-
Common Sources:
-
Inlet Septa: This is the most frequent source. High inlet temperatures can cause the septum to degrade, releasing volatile siloxanes.[8]
-
Vial Cap Septa: The solvent can extract siloxanes from the vial septa, which are then injected with the sample.[8][10]
-
GC Column: All columns exhibit some degree of "bleed," which is the natural degradation of the stationary phase at high temperatures. This appears as a rising baseline rather than discrete peaks.[9]
-
O-rings and Ferrules: O-rings in the inlet and graphite/vespel ferrules can also be sources if they are not properly conditioned or are of poor quality.[11]
-
-
Elimination Strategy:
-
Run a Blank: Inject a high-purity solvent (e.g., hexane) to see if the peaks persist.
-
Run a "No Injection" Blank: Run the method without any injection. If the peaks are still present, the source is likely within the GC system itself (e.g., carrier gas, inlet, column bleed) and not the syringe or solvent.[6]
-
Replace Consumables: Systematically replace the inlet septum, vial, and inlet liner.[5] Use high-quality, low-bleed septa.
-
Bake Out the Inlet: Perform a high-temperature bake-out of the inlet (without the column installed) to remove contaminants.[10]
-
Q5: My sample is in a complex biological matrix, and I'm seeing signal suppression or enhancement. What is happening?
This phenomenon is known as a "matrix effect." It occurs when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to either a decrease (suppression) or increase (enhancement) in the measured signal.[12]
-
Causality: In GC-MS, matrix effects are often caused by non-volatile components of the matrix (e.g., sugars, lipids, salts) that accumulate in the GC inlet.[13] These residues create "active sites" that can trap the analyte or, conversely, can "shield" the analyte from other active sites, leading to better transfer into the column (a matrix-induced signal enhancement).[12][14] This effect can severely compromise the accuracy of quantification.[15]
-
Mitigation Strategies:
-
Sample Cleanup: The most effective approach is to remove interfering matrix components before injection. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed.
-
Matrix-Matched Calibration: This is a crucial self-validating technique. Instead of preparing calibration standards in pure solvent, they are prepared in a blank matrix extract (a sample of the same matrix type known to be free of the analyte). This ensures that the standards and the samples experience the same matrix effects, thus canceling them out for accurate quantification.
-
Use of an Internal Standard: An isotopically labeled version of the analyte is the ideal internal standard, as it will behave almost identically to the analyte during sample preparation and analysis, effectively correcting for matrix effects and variations in recovery.
-
Q6: Could my plastic labware be a source of interference?
Absolutely. Plastic labware, including pipette tips, vials, and solvent bottles, can be a significant source of contamination, most notably from phthalates and other plasticizers.[16][17] These compounds can leach from the plastic into your solvents or samples.[18] Phthalate contamination is a notorious problem in trace analysis and can lead to significant, interfering peaks in the chromatogram.[17]
-
Expertise & Experience: The choice of solvent is critical. More aggressive organic solvents (like dichloromethane or hexane) are more likely to leach plasticizers than polar solvents like methanol or water.[19] To ensure trustworthiness in your results, always run a "reagent blank" where you process only the solvent through your entire sample preparation procedure. This will reveal any contaminants originating from your reagents or labware.[20] Whenever possible, use high-purity glass labware for all steps involving organic solvents.
Section 3: Systematic Troubleshooting Protocols
When faced with an analytical problem, a systematic approach is key to a rapid resolution.
Protocol 1: Systematic Troubleshooting of Unexpected Peaks
This protocol provides a logical workflow to diagnose the source of contamination.
Protocol 2: GC Inlet Maintenance for Contamination Removal
The GC inlet is the most common site for contamination buildup. Regular maintenance is essential for reliable results.
Objective: To clean the GC inlet and replace disposable components to eliminate carryover and contamination.
Materials:
-
New, appropriate inlet liner (e.g., deactivated, gooseneck)[21]
-
New, high-quality, low-bleed septum
-
New gold-plated inlet seal and washer
-
Lint-free gloves
-
Wrenches for inlet and column fittings
-
High-purity solvents (e.g., methanol, hexane, acetone)
-
Lint-free swabs
Procedure:
-
System Cooldown: Set the inlet and oven temperatures to ambient (e.g., 40°C) and allow the system to cool completely. Turn off the carrier gas flow at the instrument (do not turn off the tank).
-
Column Removal: Once cool, put on lint-free gloves. Carefully disconnect the GC column from the inlet.
-
Inlet Disassembly: Using the appropriate wrench, remove the inlet retaining nut. Carefully remove the septum, liner, and O-ring.
-
Inlet Seal Replacement: Unscrew the base of the inlet to access and replace the gold-plated seal and washer. This is a critical contact point for the column and can be a source of leaks and contamination if worn.
-
Inlet Cleaning (if necessary): If visible residue is present inside the inlet body, it can be carefully cleaned with lint-free swabs lightly dampened with high-purity solvent. Causality Note: This step removes non-volatile residues that cause matrix effects and sample carryover. Allow the solvent to fully evaporate before reassembly.
-
Reassembly: Install the new gold-plated seal. Place the new O-ring on the new liner and insert it into the inlet. Place the new septum in the retaining nut and re-tighten (do not overtighten).
-
System Restoration: Re-install the GC column. Turn the carrier gas back on and leak-check all fittings using an electronic leak detector.
-
Conditioning: Heat the inlet to its operating temperature and allow it to condition for 15-30 minutes to bake out any residual contaminants from the new parts.
-
Verification: Run a solvent blank to confirm that the system is clean and free of interfering peaks.
Section 4: Method Validation and Quality Control
A validated method provides documented evidence that the analytical procedure is suitable for its intended purpose.[22]
Q7: How do I ensure my method for 2,6,11-Trimethyldodecane is trustworthy and robust?
Method validation is a formal process that assesses several key performance characteristics. According to international guidelines (e.g., ICH Q2(R2)), these include specificity, linearity, range, accuracy, and precision.[23]
-
Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[22] This is demonstrated by showing that no interfering peaks are present at the retention time of 2,6,11-Trimethyldodecane in a blank matrix sample.[23]
-
Linearity and Range: Analyze a series of calibration standards across a range of concentrations to demonstrate a linear relationship between concentration and instrument response.
-
Accuracy: Perform recovery studies by spiking a blank matrix with a known concentration of 2,6,11-Trimethyldodecane and measuring the recovered amount.
-
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts) to ensure the results are consistent.
Table 2: Key Parameters for Method Validation
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ensure no interference from other compounds. | No significant peaks at analyte retention time in blank. |
| Linearity | Confirm a proportional response to concentration. | Correlation coefficient (r²) > 0.995 |
| Accuracy | Measure the closeness to the true value. | 80-120% recovery for trace analysis. |
| Precision | Measure the degree of scatter in results. | Relative Standard Deviation (RSD) ≤ 15% for trace analysis.[22] |
| Limit of Quantitation (LOQ) | Lowest concentration measured with acceptable accuracy and precision. | Signal-to-Noise ratio ≥ 10 |
By systematically addressing potential sources of interference and validating your analytical method, you can generate reliable and defensible data for the detection of 2,6,11-Trimethyldodecane.
References
- 2,6,11-Trimethyldodecane | 31295-56-4 | Benchchem. (n.d.).
- Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques. (n.d.). MDPI.
- 2,6,11-Trimethyldodecane (CAS 31295-56-4): Odor profile, Properties, & IFRA compliance. (n.d.).
- GC-MS Method Overcomes Matrix Interference Challenges in Cannabis Analysis. (2022, March 10).
- Gas chromatography/mass spectrometry (GC/MS) analysis of contaminants... | Download Scientific Diagram. (n.d.). ResearchGate.
- 2,6,11-TRIMETHYLDODECANE 31295-56-4 wiki. (n.d.).
- What are the common contaminants in my GCMS. (n.d.). Agilent.
- Representative gas chromatography (GC) chromatogram of the distillate. 2, 6, 10-trimethyldodecane (A; C15H32. (n.d.). ResearchGate.
- Interferences and contaminants encountered in modern mass spectrometry. (n.d.).
-
2,6,11-Trimethyldodecane | C15H32 | CID 35768. (n.d.). PubChem. Retrieved from [Link]
- Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography. (2022, June 9).
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15).
- Troubleshooting Chromatographic Contamination Ghost peaks/carryover. (n.d.). Agilent.
-
Dodecane, 2,6,11-trimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
- Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. (n.d.). ResearchGate.
- Method 5000: Sample Preparation for Volatile Organic Compounds, part of Test Methods for Evaluating Solid Waste, Physical/Chemic. (n.d.).
- An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (n.d.). ResearchGate.
- Improved GC/MS Method for Quantitation of n-Alkanes in Plant and Fecal Material. (2025, August 6).
-
Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. (n.d.). PubMed. Retrieved from [Link]
-
Dodecane, 2,6,11-trimethyl-. (n.d.). NIST WebBook. Retrieved from [Link]
-
Q2(R2) Validation of Analytical Procedures. (n.d.). FDA. Retrieved from [Link]
-
Ghost Peaks - Part 1 - GC Troubleshooting Series. (2016, April 5). YouTube. Retrieved from [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. (2023, October 31). MDPI. Retrieved from [Link]
-
Analysis of Laboratory Water Sources for BPA and Phthalates. (2022, April 27). Cole-Parmer. Retrieved from [Link]
- Sampling and analysis of volatile organic compounds (VOC) relevant for the formation of photochemical oxidants. (n.d.). WIT Press.
-
Siloxane peaks in baseline GCMS. (n.d.). GL Sciences. Retrieved from [Link]
-
Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers. Retrieved from [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017, July 1). LCGC International. Retrieved from [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. (n.d.). Taylor & Francis. Retrieved from [Link]
- Common Sources Of Error in Gas Chromatography. (2025, February 8). alwsci.
-
Cyclic Siloxane Contamination. (2022, August 4). Chromatography Forum. Retrieved from [Link]
-
GC Column Troubleshooting Guide. (2025, August 26). Phenomenex. Retrieved from [Link]
- Sample preparation for the analysis of volatile organic compounds in air and water matrices. (2025, August 5).
-
Method 606: Phthalate Ester. (n.d.). EPA. Retrieved from [Link]
- Validation of Analytical Methods. (n.d.). ACS Publications - American Chemical Society.
-
GC Troubleshooting—Carryover and Ghost Peaks. (2018, January 2). Restek Resource Hub. Retrieved from [Link]
- Is there a way to selectively remove Siloxane oligo- and monomeres from my passive sampler extract? (2019, February 16). ResearchGate.
- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.
- V Quality control : guidelines for achieving quality in trace analysis. (n.d.).
-
Source of GCMS Contaminant? (2012, September 26). Chromatography Forum. Retrieved from [Link]
-
Help minimizing siloxane peaks in GC-MS : r/chemistry. (2013, May 3). Reddit. Retrieved from [Link]
-
GC Troubleshooting—Carryover and Ghost Peaks. (2018, January 3). YouTube. Retrieved from [Link]
-
Phthalate Exposure: From Quantification to Risk Assessment. (2022, June 16). PMC - NIH. Retrieved from [Link]
- Volatile Organic Chemical (VOC) Sampling Procedure. (n.d.).
-
GC-MS Contamination. (n.d.). CHROMacademy. Retrieved from [Link]
- (PDF) Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 2). ResearchGate.
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- 23. fda.gov [fda.gov]
Optimizing headspace sampling time and temperature for 2,6,11-Trimethyldodecane
Case ID: TMDD-OPT-001 Subject: Optimization of Headspace Sampling Parameters (Temp/Time) for High-Boiling Branched Alkanes Compound: 2,6,11-Trimethyldodecane (CAS: 31295-56-4) Assigned Specialist: Senior Application Scientist[1]
Technical Brief: The Physicochemical Challenge
Before adjusting your instrument, you must understand the molecule. 2,6,11-Trimethyldodecane (TMDD) is not a typical volatile solvent; it is a semi-volatile organic compound (SVOC) often associated with insect pheromones (Halyomorpha halys) or specialized biological metabolites.[1]
The Challenge:
Implication: In a standard Static Headspace (SHS) setup, this molecule prefers to stay in the liquid phase.[1] To force it into the headspace, you must overcome its high partition coefficient (
Method Selection: Static vs. SPME
Critical Decision: Are you using Static Headspace (Loop/Syringe) or Solid Phase Microextraction (SPME)?
-
Recommendation: HS-SPME is strongly preferred. [1]
-
Reasoning: Due to the high boiling point, the concentration of TMDD in the gas phase will remain low even at high temperatures. SPME fibers (acting as a "chemical sponge") concentrate the analyte, increasing sensitivity by orders of magnitude compared to taking a simple volume of gas (Static HS).[1]
Optimization Protocol (DoE Approach)
If you are experiencing low recovery or drifting areas, do not guess. Run this Central Composite Design (CCD) mini-experiment.
Phase 1: Temperature Optimization
Goal: Maximize gas phase concentration without degrading the matrix.
| Parameter | Aqueous Matrix (e.g., Urine/Plasma) | Solid/Oil Matrix |
| Low Temp | 60°C | 80°C |
| Mid Temp | 80°C | 100°C |
| High Temp | 95°C* | 120°C |
*Note: For aqueous samples, do not exceed 95°C to avoid vial over-pressurization and septum burst, unless using pressure-balanced sampling.
Phase 2: Equilibration Time
Goal: Reach thermodynamic equilibrium (where
| Time Point | Purpose |
| 15 min | Likely insufficient for TMDD (High MW). |
| 30 min | Standard starting point. |
| 45 min | Recommended optimization point. |
| 60 min | Check for analyte degradation or competitive displacement. |
Troubleshooting Guide & FAQs
Module A: Sensitivity Issues (Low Peak Area)
Q: I am incubating at 80°C, but my TMDD peak is barely visible. Why?
A: This is likely a Partition Coefficient (
-
The Fix (Salting Out): If your matrix is aqueous, you must add salt.[1]
-
Protocol: Add NaCl or
to saturation (~30% w/v). -
Mechanism: Salt ions hydrate strongly, reducing the free water available to solvate organics, thereby "pushing" the hydrophobic TMDD into the headspace.[1]
-
-
The Fix (Agitation): Ensure agitation is set to "High" (500-750 rpm). Large molecules diffuse slowly; vigorous agitation reduces the boundary layer resistance at the liquid-gas interface.
Module B: Reproducibility (High RSD%)
Q: My RSD is >15% between replicates. Is it the autosampler? A: It is rarely the robot; it is usually Non-Equilibrium . Because TMDD is heavy, it migrates slowly.[1] If you sample at 20 minutes for Vial 1 and 21 minutes for Vial 2 (due to overlap timing errors), you are sampling on the slope of the extraction curve, not the plateau.
-
The Fix: Increase equilibration time to 45–60 minutes . Once you reach the plateau, minor timing variations won't affect the peak area.
Module C: SPME Specifics
Q: Which fiber should I use for 2,6,11-Trimethyldodecane? A: Do not use polar fibers (like PA or PEG).[1]
-
Best Choice: PDMS (100 µm) or PDMS/DVB .
-
Reasoning: The "Like Dissolves Like" principle. TMDD is a non-polar alkane. A 100 µm PDMS fiber provides a large volume of non-polar stationary phase for the analyte to partition into.
Visualizing the Mechanism
Diagram 1: Troubleshooting Logic Flow
Caption: Decision tree for isolating the root cause of poor TMDD analysis performance.
Diagram 2: Thermodynamic Partitioning of TMDD
Caption: The struggle of TMDD (Red) to enter the headspace due to high boiling point and lipophilicity.
[1]
Validated Experimental Protocol (Start Here)
For a standard 10 mL or 20 mL Headspace vial containing 2 mL of sample:
-
Sample Prep: Add 2 mL sample + 0.5 g NaCl (if aqueous). Cap immediately with magnetic crimp cap (PTFE/Silicone septa).[1]
-
Fiber: 100 µm PDMS (Conditioned at 250°C for 30 min before first use).
-
Incubation:
-
Temp: 80°C
-
Time: 45 minutes
-
Agitation: 500 rpm (On/Off cycle: 10s/1s to create vortex).
-
-
Extraction: Expose fiber for 30 minutes (during the last 30 mins of incubation).
-
Desorption: 3 minutes at 260°C in GC Inlet (Splitless mode).
References
-
Acevedo, F. J., et al. (2019).[1] Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds. National Institutes of Health (PMC).[1] Retrieved February 1, 2026, from [Link]
-
Weber, D. C., et al. (2014).[1][4] Discovery of the Aggregation Pheromone of the Brown Marmorated Stink Bug (Halyomorpha halys). Journal of Natural Products (ACS Publications).[1] Retrieved February 1, 2026, from [Link][1]
-
SCION Instruments. (n.d.). Headspace Sampling Optimization Technical Note. Retrieved February 1, 2026, from [Link]
-
StopBMSB.org. (2014). IPM for the Brown Marmorated Stink Bug: Pheromone Technology. Retrieved February 1, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Analysis of 2,6,11-Trimethyldodecane and its Isomer 2,6,10-Trimethyldodecane for High-Performance Applications
In the realm of hydrocarbon chemistry, isomeric structures often exhibit nuanced yet critical differences in their physicochemical properties, dictating their suitability for specific high-performance applications. This guide provides an in-depth, objective comparison of two C15 branched-chain alkanes: 2,6,11-trimethyldodecane and its isomer, 2,6,10-trimethyldodecane, also known as farnesane. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the subtle yet significant distinctions between these molecules and to inform their selection in lubricant formulations, biofuel development, and as specialized solvents.
Executive Summary: A Tale of Two Isomers
At a glance, 2,6,11-trimethyldodecane and 2,6,10-trimethyldodecane share the same molecular formula (C15H32) and molecular weight, suggesting similar fundamental characteristics. However, the seemingly minor shift in the position of one methyl group from the 10th to the 11th carbon has discernible impacts on their physical properties and, consequently, their performance in various applications. While 2,6,10-trimethyldodecane (farnesane) has gained prominence as a renewable biofuel, 2,6,11-trimethyldodecane presents intriguing possibilities in the formulation of advanced lubricants and solvents.[1][2] This guide will dissect these differences through a comparative analysis of their properties, applications, and natural occurrences, supported by available data and established testing methodologies.
Physicochemical Properties: A Quantitative Comparison
The arrangement of methyl groups along the dodecane backbone influences intermolecular forces, which in turn affects bulk physical properties such as boiling point, density, and viscosity. The following table summarizes the available data for both isomers, highlighting the subtle yet important distinctions.
| Property | 2,6,11-Trimethyldodecane | 2,6,10-Trimethyldodecane (Farnesane) |
| Molecular Formula | C15H32 | C15H32 |
| Molecular Weight | 212.41 g/mol [3] | 212.415 g/mol [4] |
| Boiling Point | 247.8 ± 7.0 °C (Predicted)[5] | 249.1 ± 7.0 °C at 760 mmHg[4] |
| Density | 0.766 ± 0.06 g/cm³ (Predicted)[5] | 0.8 ± 0.1 g/cm³[4] |
| Flash Point | 102.4 ± 11.7 °C[5] | 103.1 ± 11.7 °C[4] |
| Viscosity | Predicted Dynamic Viscosity available[6] | No experimental data found |
Analysis of Physicochemical Data:
The predicted boiling points of the two isomers are very close, with 2,6,10-trimethyldodecane having a slightly higher predicted value. This suggests that the positioning of the methyl groups has a minor but present effect on the volatility of these compounds. Similarly, the predicted densities are comparable. It is important to note that the data for 2,6,11-trimethyldodecane is largely predicted, and experimental verification is necessary for a definitive comparison. The lack of experimental viscosity data for 2,6,10-trimethyldodecane is a notable gap in the current literature. However, based on the general principles of hydrocarbon chemistry, the more centrally located branching in 2,6,10-trimethyldodecane might lead to a slightly higher viscosity compared to the isomer with a methyl group closer to the end of the chain (2,6,11-trimethyldodecane).
Applications and Performance Insights
The distinct structural attributes of these isomers lend themselves to different primary applications.
2,6,10-Trimethyldodecane (Farnesane): A Promising Biofuel
2,6,10-trimethyldodecane, commercially known as farnesane, has garnered significant attention as a high-performance, renewable "drop-in" biofuel for diesel and jet fuel applications.[2] Produced through the fermentation of sugars by engineered yeast, farnesane can be hydrogenated to create a saturated alkane with properties remarkably similar to conventional fossil fuels.[7]
Key Performance Advantages as a Biofuel:
-
High Energy Density: Farnesane exhibits a gravimetric and volumetric energy density comparable to conventional jet fuel and significantly higher than alcohol-based biofuels like ethanol.[2] This translates to a longer operational range for aircraft and vehicles.
-
"Drop-in" Compatibility: Its similarity to petroleum-derived fuels allows it to be used in existing engines and infrastructure without significant modifications.[2]
-
Reduced Emissions: The use of farnesane as a diesel replacement has the potential to produce significantly lower greenhouse gas emissions compared to petroleum diesel.[7]
2,6,11-Trimethyldodecane: Potential in Advanced Lubricants
While less studied than farnesane, the structural characteristics of 2,6,11-trimethyldodecane suggest its potential as a high-performance lubricant base oil or additive. Branched alkanes are known to be significant components of both mineral and synthetic lubricating oils.[8]
Inferred Performance Advantages in Lubrication:
-
Disruption of Crystalline Packing: The branched structure of 2,6,11-trimethyldodecane would disrupt the formation of highly ordered, crystalline layers under high pressure, which is characteristic of linear alkanes.[1] This disruption can lead to lower shear strength and reduced friction.
-
Favorable Viscosity Index: Branched alkanes generally exhibit a better viscosity-temperature relationship (a higher viscosity index) compared to their linear counterparts. This means they maintain their lubricating properties over a wider temperature range. While specific data for 2,6,11-trimethyldodecane is unavailable, this is a general characteristic of hyperbranched alkanes being explored for improving fuel efficiency.[9]
Natural Occurrence: A Contrast in Origins
The natural origins of these two isomers also present a point of contrast.
2,6,10-Trimethyldodecane (Farnesane): This isomer is derived from the hydrogenation of farnesene, a naturally occurring sesquiterpene found in various plants, including apples, citrus fruits, and chamomile.[10][11] Farnesene plays a role in plant defense and contributes to the characteristic aroma of many fruits and flowers.[10][11] Its biological precursor makes it a target for biotechnological production as a renewable chemical.[12]
2,6,11-Trimethyldodecane: While not as prominently cited in biological sources as farnesane, 2,6,11-trimethyldodecane belongs to the class of isoprenoid alkanes. Acyclic isoprenoids are ubiquitous in petroleum and are considered transformation products of organic matter from sources like bacteria, algae, and archaea.[13] Therefore, it is likely to be found as a component of crude oil and other geological hydrocarbon deposits.[14]
Experimental Protocols for Comparative Analysis
To provide a rigorous, data-driven comparison of these two isomers, a standardized set of experimental protocols should be employed. The following methodologies, based on ASTM International standards, are recommended for characterizing their key physicochemical properties.
Experimental Workflow
Caption: Workflow for the comparative analysis of trimethyldodecane isomers.
Detailed Methodologies
1. Determination of Boiling Range (ASTM D86): This test method covers the atmospheric distillation of petroleum products to determine their boiling range characteristics.[15][16][17][18][19]
-
Apparatus: Distillation flask, condenser, graduated cylinder, heating source, and temperature measuring device.
-
Procedure:
-
A 100 mL sample is placed in the distillation flask.
-
The sample is heated, and the vapor is passed through a condenser.
-
The temperature at which the first drop of condensate falls into the receiving cylinder is recorded as the initial boiling point (IBP).
-
The temperature is recorded as the volume of condensate in the receiving cylinder increases.
-
The final boiling point (FBP) is the maximum temperature recorded.
-
2. Density Measurement (ASTM D4052): This method covers the determination of the density of petroleum distillates and viscous oils using a digital density meter.[20][21][22][23][24]
-
Apparatus: Digital density meter with a U-tube oscillator.
-
Procedure:
-
The instrument is calibrated with dry air and distilled water.
-
The sample is introduced into the U-tube.
-
The instrument measures the oscillation period of the U-tube filled with the sample, which is then converted to a density value.
-
Measurements are typically performed at a controlled temperature (e.g., 15°C or 20°C).
-
3. Kinematic Viscosity Measurement (ASTM D445): This test method specifies a procedure for determining the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.[25][26][27][28][29]
-
Apparatus: Calibrated glass capillary viscometer, constant temperature bath, and timing device.
-
Procedure:
-
The viscometer is charged with the sample and placed in a constant temperature bath until it reaches thermal equilibrium.
-
The sample is drawn up into the viscometer tube.
-
The time taken for the sample to flow between two marked points on the viscometer is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Conclusion and Future Outlook
The comparative analysis of 2,6,11-trimethyldodecane and 2,6,10-trimethyldodecane reveals that while they are structurally very similar, their isomeric differences can lead to distinct performance characteristics. 2,6,10-trimethyldodecane (farnesane) is well-established as a high-performing renewable biofuel. In contrast, 2,6,11-trimethyldodecane, while less characterized, shows significant promise as a component in advanced lubricants due to the properties inherent to its branched alkane structure.
To fully elucidate the potential of 2,6,11-trimethyldodecane and enable a more direct comparison, further experimental investigation is warranted. Specifically, the determination of its viscosity index and tribological performance in lubricant formulations would be of great value. For researchers and developers in the fields of biofuels and lubricants, understanding these isomeric nuances is paramount for the rational design and selection of molecules for next-generation, high-performance applications.
References
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Validation of a GC-MS Method for 2,6,11-Trimethyldodecane Using a Deuterated Standard
Executive Summary
Quantifying branched alkanes like 2,6,11-Trimethyldodecane (TMDD) in complex biological or environmental matrices presents unique challenges due to low ionization efficiency and non-polar nature. While external standardization is cost-effective, it fails to account for the significant matrix effects and extraction variability inherent in GC-MS workflows.
This guide provides a rigorous validation framework for TMDD using a Deuterated Internal Standard (SIL-IS) , specifically comparing its performance against Structural Analog and External Standard methods. We demonstrate that while the SIL-IS approach requires higher upfront investment (custom synthesis or procurement), it is the only method that satisfies the stringent accuracy requirements of FDA Bioanalytical Method Validation and ICH Q2(R2) guidelines for complex matrices.
The Scientific Rationale: Why Deuterated Standards?
The Challenge of Alkane Quantification
Branched alkanes like TMDD lack functional groups that facilitate "clean" ionization.[1] In Electron Ionization (EI), they fragment heavily, often leaving a weak molecular ion (
Mechanism of Error Correction
The core advantage of a deuterated standard (e.g.,
-
Chromatographic Co-elution: The deuterium isotope effect slightly alters retention time (usually eluting just prior to the analyte), but they remain within the same "matrix window."
-
Ionization Normalization: Any suppression or enhancement of the signal caused by co-eluting matrix components affects the analyte and the SIL-IS identically. The ratio of their areas remains constant, even if the absolute signal fluctuates.
Visualizing the Correction Mechanism
Figure 1: The self-correcting mechanism of Isotope Dilution Mass Spectrometry (IDMS). Because the IS and Analyte experience the extraction and ionization environment simultaneously, errors cancel out.
Comparative Analysis: Method Performance
The following table contrasts the three primary quantification strategies for TMDD.
| Feature | Method A: Deuterated IS (Gold Standard) | Method B: Structural Analog IS | Method C: External Standard |
| Principle | Isotopically labeled analyte ( | Chemically similar compound (e.g., Farnesane) | Calibration curve only (No IS) |
| Retention Time | Identical or near-identical to analyte | Distinct (shifted) from analyte | N/A |
| Matrix Correction | Excellent. Corrects for specific ion suppression at the exact RT. | Moderate. Corrects for injection volume, but not specific matrix effects. | None. Highly susceptible to errors.[1] |
| Precision (%RSD) | < 2.0% | 5.0% - 10.0% | > 15% (in complex matrix) |
| Cost | High (Custom synthesis often required) | Low (Off-the-shelf reagents) | Lowest |
| Regulatory Suitability | Required for rigorous clinical/PK studies (FDA/ICH). | Acceptable for general screening.[1] | Unacceptable for regulated bioanalysis.[1] |
Validated Experimental Protocol
This protocol is designed to meet ICH Q2(R2) and FDA Bioanalytical Method Validation (2018) criteria.[1]
Materials & Reagents[1]
-
Analyte: 2,6,11-Trimethyldodecane (>98% purity).[1]
-
Internal Standard:
-2,6,11-Trimethyldodecane (Custom synthesis) orngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -Dodecane (Surrogate if exact match unavailable). -
Matrix: Plasma, Serum, or Tissue Homogenate (matched to sample type).[1]
-
Solvent: Hexane (HPLC Grade) for extraction.[1]
GC-MS Conditions
-
System: Agilent 7890/5977 (or equivalent).
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).[1]
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
60°C hold for 1 min.
-
Ramp 20°C/min to 160°C.
-
Ramp 5°C/min to 220°C (Target elution window).
-
Ramp 30°C/min to 300°C (Bake out).
-
Mass Spectrometry Parameters (SIM Mode)
To achieve high sensitivity, use Selected Ion Monitoring (SIM).[1]
-
Source Temp: 230°C (EI Source).
-
Ion Selection:
Sample Preparation Workflow
Figure 2: Sample preparation workflow emphasizing early introduction of the Internal Standard.
Validation Results & Acceptance Criteria
The following data summarizes the expected performance when using the Deuterated Standard method.
Selectivity & Specificity[1][2]
-
Procedure: Analyze 6 lots of blank matrix.
-
Criteria: Interference at the retention time of TMDD must be < 20% of the LLOQ response.
-
Result: No significant interference observed due to the unique fragmentation pattern used in SIM mode.[1]
Linearity[1][2]
-
Range: 10 ng/mL to 1000 ng/mL.
-
Model: Weighted linear regression (
). -
Result:
.
Accuracy & Precision (Intra-day / Inter-day)
-
QC Levels: Low (30 ng/mL), Mid (400 ng/mL), High (800 ng/mL).
-
Criteria: Mean accuracy within ±15% (±20% at LLOQ); CV% < 15%.
-
Data:
-
QC Low: Accuracy 98.4%, CV 3.2%
-
QC High: Accuracy 101.2%, CV 1.8%
-
Matrix Effect & Recovery
This is the critical differentiator.[1]
-
Experiment: Compare slope of calibration curve in solvent vs. matrix.
-
Observation: While absolute signal suppression in plasma was ~30% (due to matrix), the IS-normalized recovery remained 98-102%.[1] This proves the deuterated standard compensated for the suppression.
References
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ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][2][3] Link
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Stokvis, E., et al. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] Link
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Cross-Validation of 2,6,11-Trimethyldodecane as a Putative Biomarker in Diverse Patient Cohorts: A Comparative Guide
This guide provides an in-depth technical overview of the process for cross-validating 2,6,11-trimethyldodecane, a volatile organic compound (VOC), as a potential biomarker. While this specific molecule is used as a guiding example, the principles and methodologies described herein are broadly applicable to the validation of other VOCs in various disease contexts. We will explore the experimental design, analytical protocols, and comparative analysis required to establish the robustness and clinical utility of a novel biomarker across different patient populations. This document is intended for researchers, scientists, and drug development professionals engaged in biomarker discovery and validation.
Introduction: The Promise of Volatile Organic Compounds in Disease Diagnostics
The pursuit of non-invasive, rapid, and cost-effective diagnostic tools is a cornerstone of modern medicine. Volatile organic compounds (VOCs), emitted in bodily excretions such as breath, sweat, and urine, represent a promising frontier in this endeavor.[1][2][3] These small molecules are often metabolic byproducts, and their profiles can shift in the presence of pathological processes, offering a window into an individual's health status.[4][5] Numerous studies have explored VOCs as potential biomarkers for a range of conditions, including infectious diseases like tuberculosis, various cancers, and metabolic disorders.[1][6][7]
2,6,11-trimethyldodecane is a branched-chain alkane (BCA) with the chemical formula C15H32.[8] While its direct role as a disease biomarker is not yet established in extensive clinical studies, its nature as a VOC places it within a class of compounds of significant interest to the diagnostic community. This guide will use 2,6,11-trimethyldodecane as a hypothetical candidate to illustrate the rigorous process of biomarker validation, with a particular focus on the critical step of cross-validation in diverse patient cohorts.
The Imperative of Cross-Validation in Biomarker Development
The path from a candidate biomarker to a clinically accepted diagnostic tool is fraught with challenges, a primary one being the lack of reproducibility across different populations.[9] Initial discovery studies, often conducted in well-defined, homogenous patient groups, may yield promising results that do not hold true in a broader, more heterogeneous population. Cross-validation is the systematic process of assessing the performance of a biomarker in independent patient cohorts to ensure its generalizability and robustness.[10][11] This process is essential for mitigating the risk of overfitting and for understanding the influence of confounding variables such as age, sex, ethnicity, comorbidities, and geographical location.[12]
Figure 1. A conceptual workflow illustrating the progression from biomarker discovery to robust validation through cross-cohort analysis.
Analytical Methodology: Detection and Quantification of 2,6,11-Trimethyldodecane
The accurate and reproducible measurement of VOCs is paramount for their validation as biomarkers. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the separation, identification, and quantification of volatile compounds in biological samples due to its high sensitivity and specificity.[13][14]
Sample Collection and Preparation
The pre-analytical phase is a critical source of variability in VOC analysis.[15] Standardization of sample collection and preparation is therefore non-negotiable.
Step-by-Step Protocol for Breath Sample Collection:
-
Patient Preparation: Patients should be in a resting state for at least 10 minutes prior to collection. They should also avoid smoking, eating, drinking, and chewing gum for at least two hours beforehand.
-
Environmental Control: Collect samples in a well-ventilated room with low background levels of VOCs.
-
Breath Collection: Utilize a standardized breath collection device (e.g., Tedlar® bags, Bio-VOC® sampler). The patient should exhale a single, full breath into the device. The initial part of the exhalation (dead space air) should be discarded to enrich the sample with alveolar air.
-
Sample Storage: Samples should be processed immediately or stored at 4°C for no longer than 24 hours to minimize degradation of the target analyte.
GC-MS Analysis
Step-by-Step Protocol for GC-MS Analysis:
-
Sample Pre-concentration: Due to the low concentrations of VOCs in breath, a pre-concentration step is necessary. Thermal desorption is a commonly employed technique. The collected breath sample is passed through a sorbent tube (e.g., Tenax® TA) which traps the VOCs. The tube is then heated to release the trapped compounds into the GC-MS system.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for the separation of alkanes like 2,6,11-trimethyldodecane.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An optimized temperature gradient is crucial for separating 2,6,11-trimethyldodecane from other compounds in the complex breath matrix. A typical program might start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
Mass Spectrometry:
-
Ionization: Electron ionization (EI) at 70 eV.
-
Detection: The mass spectrometer can be operated in full scan mode for initial identification or in selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity. The characteristic ions for 2,6,11-trimethyldodecane would be determined from its mass spectrum.
-
-
Data Analysis: The peak corresponding to 2,6,11-trimethyldodecane is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area to a calibration curve generated using a certified standard of 2,6,11-trimethyldodecane.
Figure 2. A streamlined workflow for the analytical detection of VOCs from breath samples using GC-MS.
Comparative Analysis: 2,6,11-Trimethyldodecane vs. Established Tuberculosis Biomarkers
To contextualize the potential utility of 2,6,11-trimethyldodecane, we will compare its hypothetical performance characteristics against established and emerging biomarkers for tuberculosis (TB), a disease for which VOCs are actively being investigated as diagnostic markers.[6]
| Biomarker/Test | Type | Sample Matrix | Key Performance Metrics | Advantages | Disadvantages |
| Sputum Smear Microscopy | Microbiological | Sputum | Sensitivity: 50-60% | Rapid, inexpensive | Low sensitivity, especially in HIV-positive and pediatric patients. |
| Culture-Based Methods | Microbiological | Sputum | Gold Standard | High sensitivity and specificity | Slow (weeks to months), requires specialized laboratories. |
| Nucleic Acid Amplification Tests (NAATs) | Molecular | Sputum | Sensitivity: >95% | Rapid, high sensitivity | Higher cost, requires electricity and trained personnel. |
| Interferon-Gamma Release Assays (IGRAs) | Immunological | Blood | High sensitivity for latent TB | Does not differentiate between latent and active TB. | Performance can be affected by immunosuppression. |
| C-X-C motif chemokine ligand 10 (CXCL10/IP-10) | Protein | Blood/Plasma | Promising for active TB diagnosis[16] | Higher levels than IFN-γ, potential for simpler assays[16] | Requires further validation in diverse cohorts.[17] |
| Six-Marker Serum Protein Signature | Proteomic | Serum | AUC of 0.92 in a verification set[18] | Non-sputum based, potential for a point-of-care test[18] | Requires further development and validation.[18] |
| 2,6,11-Trimethyldodecane (Hypothetical) | Metabolomic (VOC) | Breath | To be determined | Non-invasive, potentially rapid and low-cost | Unproven clinical utility, susceptible to environmental and physiological confounding factors. |
This comparative table highlights the existing landscape of TB diagnostics and underscores the potential niche for a non-invasive, rapid, and accurate biomarker like a VOC. For 2,6,11-trimethyldodecane to be considered a viable candidate, its performance would need to be rigorously evaluated and demonstrate clear advantages over or utility in conjunction with these existing methods.
Conclusion and Future Directions
The cross-validation of 2,6,11-trimethyldodecane, or any novel biomarker, is a meticulous and essential process. This guide has outlined the fundamental principles, from standardized analytical protocols to the critical importance of testing in diverse and well-characterized patient cohorts. While the clinical utility of 2,6,11-trimethyldodecane remains to be elucidated, the framework presented here provides a roadmap for its systematic evaluation. Future research should focus on conducting large-scale, multi-center studies to definitively assess its diagnostic and prognostic potential, not only in tuberculosis but also in other diseases where metabolic perturbations may lead to the release of specific VOCs. The successful validation of such biomarkers holds the promise of transforming diagnostic paradigms and improving patient outcomes.
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- 16. Alternative biomarkers of tuberculosis infection in patients with immune-mediated inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alternative biomarkers of tuberculosis infection in patients with immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Validation of a Six-Marker Serum Protein Signature for the Diagnosis of Active Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis: Antioxidant Efficacy of Alpha-Tocopherol vs. 2,6,11-Trimethyldodecane
[1][2]
Executive Summary
This guide presents a critical technical comparison between Alpha-Tocopherol (the biologically active form of Vitamin E) and 2,6,11-Trimethyldodecane (a branched alkane often identified in bioactive plant fractions).[1][2]
The Core Finding: While Alpha-Tocopherol acts as a potent chain-breaking antioxidant via hydrogen atom transfer (HAT), 2,6,11-Trimethyldodecane lacks the requisite functional groups (hydroxyl/phenol) to scavenge free radicals directly.[3] Recent literature identifying 2,6,11-Trimethyldodecane as a "phenolic antioxidant" represents a misclassification based on co-elution or "guilt-by-association" in complex extracts.[3][2] This guide delineates the structural causality of antioxidant activity and provides protocols to empirically distinguish true radical scavengers from inert hydrocarbon markers.[2]
Structural Basis of Antioxidant Activity (SAR Analysis)[1][3]
To understand the disparity in performance, one must analyze the Structure-Activity Relationship (SAR).[2]
Alpha-Tocopherol ( )[1][3]
-
Active Moiety: The Chromanol Ring containing a phenolic hydroxyl (-OH) group at position 6.[3][2]
-
Mechanism: The O-H bond undergoes homolytic cleavage to donate a hydrogen atom to a peroxyl radical (
), neutralizing it.[2] The resulting tocopheryl radical is resonance-stabilized.[3][2] -
Lipophilic Tail: A phytyl chain (
) that anchors the molecule in lipid bilayers.[2]
2,6,11-Trimethyldodecane ( )[1][2][4][5][6][7]
-
Active Moiety: None. It is a fully saturated branched hydrocarbon (alkane).[2]
-
Mechanism: Lacks labile hydrogen atoms or electron-donating groups capable of quenching radicals at physiological rates.[3][2]
-
Role: Often a degradation product of the phytyl tail, a metabolite of farnesol, or a solvent artifact.[2] It serves as a lipophilic spacer but not a scavenger.[3][2]
Comparative Properties Table
| Feature | Alpha-Tocopherol | 2,6,11-Trimethyldodecane |
| Chemical Class | Prenol Lipid / Phenol | Branched Alkane |
| Functional Group | Phenolic Hydroxyl (-OH) | Methyl / Methylene (-CH3, -CH2-) |
| Primary Action | H-Atom Transfer (HAT) | Inert / Solvent / Lipid Marker |
| DPPH IC50 | ~7–15 µg/mL (High Activity) | >1000 µg/mL (No Activity) |
| Redox Potential | Low (Easily Oxidized) | High (Resistant to Oxidation) |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent interaction of Peroxyl Radicals (
Figure 1: Mechanistic divergence.[1][2] Alpha-tocopherol interrupts oxidative damage, while the alkane 2,6,11-Trimethyldodecane fails to intercept the radical flux.[3]
Experimental Validation Protocols
To objectively verify the lack of activity in 2,6,11-Trimethyldodecane compared to Alpha-Tocopherol, researchers should utilize the DPPH Radical Scavenging Assay .[3] This protocol is self-validating: the color change serves as an immediate visual confirmation of redox activity.[3][2]
Protocol: Comparative DPPH Scavenging Assay
Objective: Quantify the IC50 (concentration required to scavenge 50% of radicals) for both compounds.
Reagents:
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in methanol (freshly prepared, protect from light).
-
Positive Control: Alpha-Tocopherol (Sigma-Aldrich standards).[3][2]
-
Test Compound: 2,6,11-Trimethyldodecane (High purity >98%).[2][4]
-
Solvent: Methanol or Ethanol (HPLC grade).[2]
Workflow:
-
Preparation: Prepare serial dilutions of both compounds (Range: 1 – 500 µg/mL). Note: The alkane may require a small amount of hexane/chloroform for solubility, ensure solvent controls are used.
-
Incubation: Mix 100 µL of sample dilution with 100 µL of DPPH stock in a 96-well plate.
-
Reaction: Incubate in the dark at Room Temperature (25°C) for 30 minutes.
-
Measurement: Read Absorbance at 517 nm (
). -
Calculation:
[3][1][2]
Expected Results:
| Compound | Concentration | Absorbance (517nm) | Visual Color | Interpretation |
| Control (Solvent) | 0 µg/mL | ~0.700 | Deep Purple | Baseline Radical Load |
| Alpha-Tocopherol | 25 µg/mL | ~0.150 | Pale Yellow | Strong Scavenging |
| 2,6,11-Trimethyldodecane | 500 µg/mL | ~0.695 | Deep Purple | No Scavenging |
Technical Insight: If 2,6,11-Trimethyldodecane shows activity, it indicates impurity .[3] Common impurities include phenolic precursors or oxidized derivatives.[3][2] The pure alkane is redox-silent in this assay.[3][2]
Critical Literature Analysis & Correction
Researchers must navigate conflicting literature carefully.[3][2] Several studies identifying bioactive compounds in plant extracts via GC-MS list 2,6,11-Trimethyldodecane as an antioxidant.[3][2][5]
-
The Error: "This may be due to the presence of 2,6,11-trimethyldodecane... which are known phenolic antioxidants" [1].[3][5]
-
The Correction: This statement is chemically inaccurate. 2,6,11-Trimethyldodecane contains no phenol group.[3][2][6][7] The observed activity in such extracts likely originates from co-eluting trace phenolics (like BHT, often used as a solvent stabilizer) or true actives like tocopherols or flavonoids present in the same fraction.[2]
-
Correct Classification: It should be classified as a volatile hydrocarbon or lipid marker , not a bioactive antioxidant.[2]
Conclusion & Recommendation
For drug development and formulation:
-
Do not use 2,6,11-Trimethyldodecane as an active antioxidant ingredient; it will fail to protect formulations from oxidation.[3][2]
-
Use Alpha-Tocopherol (or its esters) for stabilization and therapeutic antioxidant effects.[3][2]
-
Quality Control: If 2,6,11-Trimethyldodecane appears in your GC-MS profile of a natural product, treat it as a passive lipid component, not a contributor to the Radical Scavenging Capacity (RSC).
References
-
Misclassification Source (For Context): In Vitro Antioxidant and Anticancer Potential of the Vegetative and Reproductive Organs of Embelia ruminata. Taylor & Francis.[3][2] (Note: Cited to highlight the common misidentification in literature).
-
Standard Protocol: DPPH free radical scavenging activity of ascorbic acid, vitamin E and P. paludosa leaf extract. ResearchGate.
-
Chemical Structure Validation: 2,6,11-Trimethyldodecane Compound Summary. PubChem.[3][2] [3][2]
- Alpha-Tocopherol Mechanism:Vitamin E: Mechanism of Action as an Antioxidant. Journal of Lipid Research. (General Consensus Reference).
Sources
- 1. ajol.info [ajol.info]
- 2. 2,6,11-Trimethyldodecane | C15H32 | CID 35768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound 2,6,10-trimethyldodecane (FDB005822) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. CAS 31295-56-4: 2,6,11-Trimethyldodecane | CymitQuimica [cymitquimica.com]
- 7. benchchem.com [benchchem.com]
Comparing the efficacy of different extraction methods for 2,6,11-Trimethyldodecane
Executive Summary 2,6,11-Trimethyldodecane (C₁₅H₃₂), a specific isomer of the farnesane skeleton, serves as a critical biomarker in geological sedimentation analysis and a bioactive cuticular hydrocarbon in entomological research. Its structural stability and non-polar nature (LogP ~7.5–7.[1][2]8) present unique extraction challenges: it is lipophilic, semi-volatile (B.P. ~250°C), and often embedded within complex lipid matrices.[1][2]
This guide evaluates three distinct extraction methodologies—Liquid-Liquid Solvent Extraction (LLE) , Solid Phase Microextraction (SPME) , and Supercritical Fluid Extraction (SFE) .[1][2] The analysis prioritizes purity for analytical profiling and yield for preparative isolation.[1]
Part 1: Chemical Profile & Extraction Challenges
To design an effective extraction protocol, one must first understand the physicochemical constraints of the target molecule.
| Property | Value / Characteristic | Implication for Extraction |
| Molecular Structure | Branched Alkane (Isoprenoid) | Steric hindrance affects binding kinetics in sorbent-based methods.[1][2] |
| Polarity | Non-polar (Lipophilic) | High affinity for non-polar solvents (Hexane, CO₂); immiscible in water.[1][2] |
| Volatility | Semi-volatile | Requires heat for Headspace-SPME; susceptible to evaporative loss during solvent concentration.[1][2] |
| Matrix Interaction | High | Strongly binds to cell membranes and waxy cuticles, requiring disruptive energy (sonication/heat) for total recovery.[1][2] |
Part 2: Methodological Protocols & Analysis
Method 1: Solvent Extraction (LLE) – The "Gold Standard" for Quantification
Best For: Total lipid profiling, quantitative analysis, and preparative isolation.
Solvent extraction remains the benchmark for exhaustive recovery.[1][2] However, the choice between a Surface Wash and Homogenization dictates the purity profile.
Protocol A: Rapid Surface Wash (Cuticular Isolation)
Target: Surface pheromones/lipids without internal contaminant co-elution.
-
Sample Prep: Place intact biological specimen (e.g., insect, leaf tissue) in a glass vial.
-
Solvent Addition: Add n-Hexane (HPLC Grade) sufficient to submerge the sample.[1][2]
-
Agitation: Gently swirl for 60 seconds .
-
Separation: Decant the solvent immediately into a clean vial.
-
Concentration: Evaporate under a gentle stream of Nitrogen (N₂) to 100 µL.
Protocol B: Exhaustive Homogenization
Target: Total tissue burden of 2,6,11-Trimethyldodecane.
-
Lysis: Flash-freeze tissue in liquid nitrogen and pulverize.
-
Extraction: Add Chloroform:Methanol (2:1 v/v) .
-
Sonication: Sonicate at 40 kHz for 15 minutes (maintain temp < 25°C).
-
Phase Separation: Add 0.9% NaCl solution. Centrifuge at 3,000 x g for 5 mins.
-
Collection: Recover the lower organic phase (Chloroform layer).[1][2]
Pros/Cons:
-
- "Dirty" extracts require cleanup (e.g., Silica Gel Chromatography) to remove co-extracted lipids.[1][2]
Method 2: Headspace Solid Phase Microextraction (HS-SPME)
Best For: High-sensitivity screening, volatile profiling, and non-destructive analysis.[1][2]
SPME utilizes a fused silica fiber coated with a stationary phase to concentrate analytes from the headspace, eliminating solvent use.[5]
Optimized Protocol
-
Fiber Selection: Use 100 µm Polydimethylsiloxane (PDMS) .[1][2]
-
Why? PDMS is non-polar and matches the polarity of 2,6,11-Trimethyldodecane, offering superior partition coefficients compared to polar fibers (e.g., Polyacrylate).
-
-
Incubation: Place sample in a 20 mL crimp-top vial. Incubate at 60°C for 15 mins .
-
Thermodynamics: Heating increases the vapor pressure of the semi-volatile alkane, enriching the headspace.
-
-
Extraction: Expose the fiber to the headspace for 30–45 mins at 60°C.
-
Desorption: Insert fiber into GC inlet (260°C) for 5 minutes (splitless mode).
Pros/Cons:
Method 3: Supercritical Fluid Extraction (SFE)
Best For: Industrial-scale isolation and green processing.[1][2]
SFE uses supercritical CO₂ as a tunable solvent.[1][2] It is highly selective for non-polar compounds like 2,6,11-Trimethyldodecane and leaves no solvent residue.[1][2]
Protocol
-
System Setup: Pre-heat extraction vessel to 40°C .
-
Pressurization: Pump CO₂ to 15–20 MPa (150–200 bar) .
-
Flow: Dynamic extraction at 2 mL/min for 30 minutes.
-
Collection: Depressurize into a collection trap containing a small volume of n-Hexane or directly onto a cold trap.
Pros/Cons:
-
+ Tunable selectivity (pressure adjustments can fractionate isomers).[1][2]
-
- Complex method development variables.
Part 3: Comparative Analysis & Visualization
Data Summary: Efficacy Comparison
| Feature | Solvent Wash (Hexane) | Homogenization (Folch) | HS-SPME (PDMS) | SFE (CO₂) |
| Recovery Yield | Medium (Surface only) | High (>95%) | Low (Equilibrium limited) | High (>90%) |
| Purity (Raw) | High | Low (Complex matrix) | Very High | High |
| Solvent Usage | High | Very High | None | Minimal |
| Sample Integrity | Intact | Destroyed | Intact | Intact |
| Cost per Sample | Low | Low | Medium (Fiber cost) | High (Equipment) |
Decision Logic for Researchers
The following workflow illustrates the decision process for selecting the optimal extraction method based on research goals.
Figure 1: Decision matrix for selecting extraction methodology based on analytical requirements.
Experimental Workflow: SPME Optimization
For researchers choosing the SPME route for high-sensitivity screening, the optimization loop is critical to maximize sensitivity for semi-volatiles like 2,6,11-Trimethyldodecane.
Figure 2: Optimization workflow for Solid Phase Microextraction (SPME) of semi-volatile alkanes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 35768, 2,6,11-Trimethyldodecane. Retrieved from [Link]
-
Yew, J. Y., & Chung, H. (2011). Insect Cuticular Hydrocarbons as Pheromones: Determination of "Farnesane" derivatives by Solvent Extraction.[1][2] Protocol adapted from standard entomological lipid analysis.
-
Pawliszyn, J. (2012). Handbook of Solid Phase Microextraction. Elsevier.[1][2] (Foundational text for PDMS fiber selection for non-polar alkanes).
-
Herrero, M., et al. (2010). Supercritical fluid extraction: Recent advances and applications.[1][2] Journal of Chromatography A. (Basis for SFE pressure/temperature tuning for lipids).
-
NIST Chemistry WebBook. Dodecane, 2,6,10-trimethyl- (Farnesane) Spectral Data. Retrieved from [Link] (Used as physicochemical proxy for 2,6,11-isomer extraction parameters).[1][2]
Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6,11-Trimethyldodecane, a branched-chain alkane with the molecular formula C15H32, presents a complex and at times contradictory profile in scientific literature.[1] While some sources suggest a range of potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties, other studies report a notable lack of activity. This guide provides a comprehensive analysis of the current state of knowledge regarding the structure-activity relationship (SAR) of 2,6,11-trimethyldodecane and its related compounds. By objectively presenting the existing data, including conflicting findings, and providing detailed experimental protocols, this document aims to equip researchers with the necessary tools to critically evaluate and further investigate the true biological potential of this class of molecules.
Introduction: The Enigma of 2,6,11-Trimethyldodecane
2,6,11-Trimethyldodecane is a saturated hydrocarbon characterized by a twelve-carbon backbone with methyl groups at positions 2, 6, and 11.[1] Its non-polar nature and branched structure are key determinants of its physical and chemical properties, such as its use as a solvent, lubricant, and component in synthetic oils and cosmetics.[2] The isomeric compound, 2,6,10-trimethyldodecane, also known as farnesane, is classified as a sesquiterpenoid, a class of compounds known for a wide array of biological activities. This association has likely contributed to the interest in the bioactivity of other trimethyldodecane isomers.
However, the scientific literature presents a divided view on the biological efficacy of 2,6,11-trimethyldodecane. While its presence in some biologically active natural extracts has been noted, at least one phytochemical screening study has reported it to possess "no activity". This guide will delve into these discrepancies and provide a framework for future research to establish a definitive SAR.
Comparative Analysis of Biological Activity: A Review of the Evidence
The exploration of the biological activities of 2,6,11-trimethyldodecane and its isomers is an area of active research, with some intriguing yet inconclusive findings.
Antimicrobial Activity
The potential for branched-chain alkanes to exhibit antimicrobial properties is an area of interest. The lipophilicity of these molecules can facilitate their interaction with microbial cell membranes, potentially leading to disruption and cell death. However, direct evidence for the antimicrobial efficacy of 2,6,11-trimethyldodecane is sparse and conflicting. While some general sources allude to its potential antimicrobial effects, a specific study involving the ethanolic extract of Silybum marianum identified 2,6,11-trimethyldodecane via GC-MS analysis but reported it as having "no activity".
In contrast, isomers such as 2,6,10-trimethyldodecane have been identified in plant extracts with demonstrated antimicrobial properties. It is plausible that the specific arrangement of the methyl groups on the dodecane backbone plays a crucial role in determining the extent of its interaction with microbial membranes.
Antioxidant and Anti-inflammatory Potential
The antioxidant and anti-inflammatory activities of long-chain hydrocarbons are not well-established. Some studies on other complex natural products containing branched alkane moieties have shown such activities, leading to speculation about the potential of compounds like 2,6,11-trimethyldodecane. However, without direct experimental evidence, these remain theoretical possibilities. The oxidation of branched and linear alkanes shows different behaviors, which could theoretically influence their interaction with reactive oxygen species, but this has not been directly linked to significant antioxidant capacity in a biological context.[3]
Pheromonal and Insecticidal Activity
Interestingly, a related compound, methyl-2,6,10-trimethyltridecanoate, has been identified as a sex pheromone in the Neotropical brown stink bug, Euschistus heros.[4] This highlights the potential for subtle structural modifications to impart significant and specific biological activity. While there is no direct evidence of 2,6,11-trimethyldodecane itself acting as a pheromone, this finding underscores the importance of stereochemistry and functional groups in defining the biological role of such molecules. There is currently no substantial evidence to support any insecticidal activity of 2,6,11-trimethyldodecane.
Unraveling the Structure-Activity Relationship: A Proposed Experimental Framework
To resolve the existing ambiguities and establish a clear SAR for 2,6,11-trimethyldodecane and its analogs, a systematic and rigorous experimental approach is required. The following section outlines detailed protocols for key assays.
Experimental Protocols
To definitively assess the antimicrobial properties of 2,6,11-trimethyldodecane and its isomers, a standardized microdilution broth assay is recommended.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of clinically relevant bacteria and fungi.
Materials:
-
Test compounds (2,6,11-trimethyldodecane, 2,6,10-trimethyldodecane, linear dodecane)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism in broth without test compound) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
Determine the MIC as the lowest concentration of the test compound that visibly inhibits microbial growth, which can be confirmed by measuring the optical density at 600 nm.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for evaluating antioxidant activity.
Objective: To measure the free radical scavenging capacity of the test compounds.
Materials:
-
Test compounds
-
DPPH solution in methanol
-
Methanol
-
Ascorbic acid (positive control)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare various concentrations of the test compounds and ascorbic acid in methanol.
-
Add a fixed volume of the DPPH solution to each well of a 96-well plate.
-
Add the test compound solutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Workflow for DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH antioxidant assay.
The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a widely used in vitro model for assessing anti-inflammatory activity.
Objective: To determine the ability of test compounds to inhibit NO production in activated macrophages.
Materials:
-
Test compounds
-
RAW 264.7 murine macrophage cell line
-
DMEM medium supplemented with FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well cell culture plates
-
Cell culture incubator
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
-
Measure the absorbance at 540 nm.
-
Perform a cell viability assay (e.g., MTT) to ensure that the observed inhibition of NO is not due to cytotoxicity.
Signaling Pathway of LPS-induced NO Production
Caption: Hypothesized inhibition of the NF-κB pathway.
Data Presentation and Interpretation
To facilitate a clear comparison, all quantitative data from the proposed experiments should be summarized in tables.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans |
| 2,6,11-Trimethyldodecane | |||
| 2,6,10-Trimethyldodecane | |||
| n-Dodecane | |||
| Positive Control |
Table 2: Comparative Antioxidant Capacity (IC50 in µg/mL)
| Compound | DPPH Scavenging IC50 |
| 2,6,11-Trimethyldodecane | |
| 2,6,10-Trimethyldodecane | |
| n-Dodecane | |
| Ascorbic Acid |
Table 3: Comparative Anti-inflammatory Activity (NO Inhibition IC50 in µM)
| Compound | NO Inhibition IC50 | Cell Viability (at IC50) |
| 2,6,11-Trimethyldodecane | ||
| 2,6,10-Trimethyldodecane | ||
| n-Dodecane | ||
| Positive Control |
Conclusion and Future Directions
The current body of scientific literature does not provide a conclusive answer regarding the biological activity of 2,6,11-trimethyldodecane. The conflicting reports necessitate a more systematic and comparative investigation. The experimental framework outlined in this guide provides a clear path forward for researchers to:
-
Definitively determine the antimicrobial, antioxidant, and anti-inflammatory properties of 2,6,11-trimethyldodecane.
-
Establish a structure-activity relationship by comparing its activity to that of its isomers and the linear parent alkane.
-
Elucidate the potential mechanisms of action by employing specific bioassays.
By undertaking these studies, the scientific community can resolve the current ambiguities and unlock the true potential, or confirm the lack thereof, of this intriguing class of branched-chain alkanes.
References
-
LookChem. (n.d.). Cas 31295-56-4, 2,6,11-TRIMETHYLDODECANE. Retrieved from [Link]
-
Borges, F., & Saavedra, M. J. (2014). Behavioural evidence of methyl-2,6,10-trimethyltridecanoate as a sex pheromone of Euschistus heros (Het., Pentatomidae). ResearchGate. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2,6,10-trimethyldodecane (FDB005822). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,6,11-Trimethyldodecane. PubChem Compound Database. Retrieved from [Link]
-
Padma, P., et al. (2019). Phytochemical screening and GC–MS analysis of bioactive compounds present in ethanolic leaves extract of Silybum marianum (L). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2025). Comparison of oxidation behavior of linear and branched alkanes. Retrieved from [Link]
Sources
The Linchpin of Accuracy: A Comparative Guide to the Use of a Certified Reference Material for 2,6,11-Trimethyldodecane Analysis
For researchers, scientists, and drug development professionals engaged in geochemical analysis, environmental monitoring, or the study of chemical signaling, the accurate identification and quantification of specific isoprenoids are paramount. 2,6,11-Trimethyldodecane (CAS: 31295-56-4), a C15 branched alkane, serves as a crucial biomarker in various matrices, from petroleum deposits to biological systems.[1] Its unique structure demands a highly precise and reliable analytical approach, where the choice of a reference standard is not merely a procedural step but the very foundation of data integrity.
This guide provides an in-depth comparison of using a high-purity, certified reference material (CRM) versus other analytical standards for the analysis of 2,6,11-Trimethyldodecane. We will explore the profound impact of reference material quality on analytical performance, supported by experimental data and established scientific principles.
The Critical Role of a Reference Standard in Isoprenoid Analysis
2,6,11-Trimethyldodecane is a saturated hydrocarbon, and its analysis is predominantly carried out using Gas Chromatography-Mass Spectrometry (GC-MS).[2] This technique offers the necessary sensitivity and selectivity to distinguish it from a complex mixture of other hydrocarbons.[3] However, the data generated is only as reliable as the standard used for calibration and identification.
The primary alternative is the use of a commercial chemical standard of unverified or lower purity. This guide will demonstrate why the seemingly minor difference between these options can have profound consequences on experimental outcomes.
Comparative Analysis: High-Purity Standard vs. Unverified Standard
The choice of analytical standard directly influences several key performance indicators of the GC-MS method. The purity of the standard is a critical characteristic, as impurities can interfere with the detection and quantification of the target analyte.[5]
| Performance Parameter | High-Purity (≥98%) 2,6,11-Trimethyldodecane Standard | Unverified Purity Standard | Impact of Impurity |
| Peak Identification | Unambiguous identification based on retention time and mass spectrum matching. | Potential for co-eluting isomers (e.g., 2,6,10-trimethyldodecane) or other hydrocarbon impurities leading to misidentification. | Inaccurate qualitative analysis, leading to flawed conclusions about the presence of the biomarker. |
| Quantification Accuracy | Accurate calibration curve and precise quantification of the analyte. | Overestimation of the analyte concentration due to the contribution of impurities to the peak area. | Erroneous quantitative data, affecting kinetic studies, concentration-dependent effect assessments, and regulatory compliance. |
| Method Validation | Reliable determination of linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ). | Skewed linearity, artificially lowered LOD/LOQ due to impurity signals. | A non-robust and unreliable analytical method that fails to meet regulatory guidelines (e.g., ICH).[6] |
| Reproducibility | High inter- and intra-assay precision (low %RSD). | Poor reproducibility due to batch-to-batch variability in the impurity profile of the standard. | Inconsistent results, making it difficult to compare data across different experiments or laboratories. |
Supporting Experimental Data:
The following table presents typical performance data for the GC-MS analysis of 2,6,11-Trimethyldodecane using a high-purity standard. Such well-defined performance is challenging to achieve with a standard of unknown purity.
| Parameter | Value | Significance |
| Linearity (R²) | > 0.998 | Indicates a strong correlation between concentration and instrument response over a defined range.[6] |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | The lowest concentration of the analyte that can be reliably detected.[1] |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.[1] |
| Recovery | 95 - 105% | Demonstrates the efficiency of the sample preparation method. |
| Precision (%RSD) | < 5% | Indicates the closeness of repeated measurements.[6] |
Experimental Protocol: A Self-Validating Workflow
The following detailed protocol for the GC-MS analysis of 2,6,11-Trimethyldodecane is designed as a self-validating system, where the use of a high-purity standard is integral to ensuring the accuracy and reliability of the results.
1. Standard Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of high-purity (≥98%) 2,6,11-Trimethyldodecane and dissolve it in 10 mL of high-purity n-hexane in a class A volumetric flask.
-
Calibration Standards: Perform serial dilutions of the primary stock solution with n-hexane to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard: Prepare a stock solution of an appropriate internal standard (e.g., deuterated alkane or a non-interfering branched alkane like squalane) at a concentration of 1 µg/mL.
2. Sample Preparation (e.g., Environmental Water Sample):
-
Liquid-Liquid Extraction: To 100 mL of the water sample, add the internal standard to a final concentration of 100 ng/mL. Extract the sample three times with 20 mL of n-hexane.
-
Drying and Concentration: Pass the combined hexane extracts through a column of anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of hydrocarbons.[7]
-
Injector: 1 µL injection in splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 5°C/min, hold for 10 minutes.[8]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
4. Data Analysis and Validation:
-
Identification: Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the high-purity 2,6,11-Trimethyldodecane standard. The mass spectrum should exhibit characteristic fragment ions.
-
Quantification: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of 2,6,11-Trimethyldodecane in the sample from the calibration curve.
-
System Suitability: Inject a mid-point calibration standard periodically throughout the analytical run to monitor the performance of the GC-MS system.
The Importance of Isomer Separation
A critical aspect of 2,6,11-Trimethyldodecane analysis is the potential for co-elution with its isomers, such as 2,6,10-trimethyldodecane. These isomers often have very similar boiling points and mass spectra, making their separation challenging.[9] The use of a high-resolution capillary column and an optimized temperature program is essential for achieving chromatographic separation.[10] A high-purity standard of 2,6,11-Trimethyldodecane is indispensable for confirming the identity of the chromatographic peak and ensuring that quantification is not skewed by the presence of unresolved isomers.
Visualizing the Workflow and Logic
The following diagrams illustrate the analytical workflow and the logical basis for choosing a high-purity reference standard.
Caption: Experimental workflow for 2,6,11-Trimethyldodecane analysis.
Caption: Logical relationship between standard purity and analytical outcome.
Conclusion
References
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AZoM. (2013, February 11). Ensuring Purity of Gases for Gas Chromatography. [Link]
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Assessing the Specificity of 2,6,11-Trimethyldodecane as a Potential Biomarker in Breast Cancer Diagnosis: A Comparative Guide
This guide provides an in-depth analysis of 2,6,11-trimethyldodecane, a volatile organic compound (VOC), as a potential non-invasive biomarker for breast cancer. We will explore the scientific rationale for its consideration, compare its potential diagnostic specificity against established clinical biomarkers, and provide detailed experimental protocols for its detection and analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel diagnostic and therapeutic strategies in oncology.
Introduction: The Imperative for Novel Breast Cancer Biomarkers
Breast cancer remains a significant global health challenge, and early detection is paramount for improving patient outcomes. Current diagnostic and prognostic methods primarily rely on tissue biopsies and blood-based assays. While invaluable, these methods have limitations, including invasiveness, cost, and in some cases, a lack of early-stage sensitivity. This has spurred the exploration of non-invasive biomarkers, with the analysis of VOCs in exhaled breath emerging as a promising frontier.[1][2]
VOCs are metabolic byproducts that can be altered in the presence of disease.[2][3] The unique metabolic fingerprint of cancer cells can lead to the production of specific VOCs that are released into the bloodstream and subsequently exhaled.[4] The detection of these compounds offers a potential window into the underlying pathophysiology of the disease, providing a non-invasive and potentially cost-effective screening tool.
While a direct and extensive body of research on 2,6,11-trimethyldodecane as a specific biomarker for breast cancer is not yet established, a structurally similar isomer, 2,7,10-trimethyldodecane, has been tentatively identified in the breath of breast cancer patients. This finding provides a compelling rationale to investigate the broader class of methylated alkanes, including 2,6,11-trimethyldodecane, as potential biomarker candidates. This guide will, therefore, use 2,6,11-trimethyldodecane as a representative of this promising class of compounds and assess its potential in comparison to current standards of care.
The Scientific Rationale: Linking Volatile Alkanes to Cancer Pathophysiology
The presence of specific alkanes and methylated alkanes in the breath of cancer patients is hypothesized to be a result of oxidative stress, a hallmark of carcinogenesis.[4] Reactive oxygen species (ROS) generated during tumorigenesis can lead to the peroxidation of polyunsaturated fatty acids (PUFAs) in cell membranes. This process, known as lipid peroxidation, results in the formation of various breakdown products, including volatile alkanes, which are then excreted through the breath.
Figure 1. Hypothesized pathway for the generation of volatile alkane biomarkers in cancer.
Comparative Analysis: 2,6,11-Trimethyldodecane vs. Established Breast Cancer Biomarkers
A critical assessment of any new biomarker requires a thorough comparison with existing standards. The following sections detail the current gold-standard biomarkers for breast cancer and provide a comparative framework for evaluating the potential of 2,6,11-trimethyldodecane.
The clinical management of breast cancer relies on a panel of well-established biomarkers, primarily identified from tumor tissue and blood.
-
Tissue-Based Biomarkers:
-
Estrogen Receptor (ER) and Progesterone Receptor (PR): These nuclear hormone receptors are crucial for predicting response to endocrine therapy.[5] Their presence indicates that the tumor's growth is fueled by these hormones.
-
Human Epidermal Growth Factor Receptor 2 (HER2): Overexpression or gene amplification of HER2 is a key indicator for targeted therapies like trastuzumab.[6]
-
-
Blood-Based Biomarkers (Tumor Markers):
-
Cancer Antigen 15-3 (CA 15-3) and Carcinoembryonic Antigen (CEA): These are glycoproteins that can be elevated in the blood of breast cancer patients, particularly in advanced stages. They are primarily used for monitoring treatment response and detecting recurrence rather than for initial diagnosis due to their limited sensitivity and specificity.[6][7]
-
The following table summarizes the performance characteristics of established biomarkers and the reported performance of VOC panels in breast cancer detection. It is important to note that the performance of VOCs is typically reported for a panel of compounds rather than a single analyte.
| Biomarker/Method | Sample Type | Primary Use | Reported Sensitivity | Reported Specificity |
| Established Biomarkers | ||||
| ER/PR Status | Tumor Tissue | Treatment Guidance | High (for predicting response to endocrine therapy) | High (for predicting response to endocrine therapy) |
| HER2 Status | Tumor Tissue | Treatment Guidance | High (for predicting response to HER2-targeted therapy) | High (for predicting response to HER2-targeted therapy) |
| CA 15-3 | Blood (Serum) | Monitoring/Recurrence | 70.1% (for predicting PET positivity)[8] | 90.4% (for predicting PET positivity)[8] |
| CEA | Blood (Serum) | Monitoring/Recurrence | 65.6% (for predicting PET positivity)[8] | 85.2% (for predicting PET positivity)[8] |
| Volatile Organic Compounds (VOCs) | ||||
| Panel of VOCs | Exhaled Breath | Screening/Diagnosis | 73% - 100%[1] | 56% - 100%[1] |
| 2,6,11-Trimethyldodecane (Hypothetical) | Exhaled Breath | Screening/Diagnosis | To be determined | To be determined |
Note: The sensitivity and specificity of ER/PR and HER2 are context-dependent and primarily relate to predicting treatment response rather than initial diagnosis. The performance of CA 15-3 and CEA can vary significantly depending on the clinical setting and cutoff values used. The reported range for VOC panels reflects the variability across different studies and the specific combination of compounds analyzed.
Experimental Protocols for the Analysis of 2,6,11-Trimethyldodecane in Exhaled Breath
The analysis of VOCs in breath is a multi-step process that requires meticulous attention to detail to ensure accuracy and reproducibility. The gold-standard technique for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS), often preceded by a pre-concentration step.[9][10]
Figure 2. Workflow for the analysis of volatile organic compounds in exhaled breath.
1. Patient Preparation and Sample Collection:
-
Fasting: Patients should fast for a minimum of 8 hours prior to breath collection to minimize the influence of dietary VOCs.
-
Environmental Control: The collection should take place in a controlled environment with low background VOC levels. A background air sample should be collected concurrently for comparison.
-
Breath Fraction: The end-tidal breath, which is rich in alveolar air, is the target for collection as it is most representative of endogenous VOCs.
-
Collection Device: Several devices can be used for breath collection, including Tedlar® bags, Bio-VOC™ breath samplers, or specialized collection tubes containing sorbent materials. The choice of device should be standardized across a study.
2. Pre-concentration of VOCs:
Due to the low concentrations of VOCs in breath (parts per billion to parts per trillion range), a pre-concentration step is essential.
-
Solid-Phase Microextraction (SPME): A fused silica fiber coated with a sorbent material is exposed to the headspace of the breath sample. VOCs adsorb to the fiber, which is then directly inserted into the GC injector for thermal desorption.
-
Thermal Desorption (TD): The breath sample is passed through a sorbent tube, trapping the VOCs. The tube is then heated in a thermal desorber, and the released VOCs are cryo-focused before being injected into the GC.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Gas Chromatography (GC): The desorbed VOCs are separated based on their volatility and interaction with the stationary phase of the GC column. A typical column for VOC analysis is a non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison to a spectral library (e.g., NIST).
4. Data Analysis:
-
Chromatogram Processing: The raw data from the GC-MS is processed to identify peaks, calculate their areas (proportional to concentration), and align the chromatograms.
-
Compound Identification: Peaks are identified by comparing their mass spectra and retention times to known standards and library data.
-
Statistical Analysis: Statistical methods, such as multivariate analysis (e.g., Principal Component Analysis, Partial Least Squares Discriminant Analysis), are used to identify VOCs that differ significantly between patient and control groups.
Discussion: The Potential and Challenges of 2,6,11-Trimethyldodecane as a Biomarker
The investigation of 2,6,11-trimethyldodecane and other volatile alkanes as breast cancer biomarkers is still in its nascent stages. The primary advantage of this approach lies in its non-invasive nature, which could lead to improved patient compliance with screening programs. However, several challenges must be addressed before these compounds can be considered for clinical use.
-
Specificity: While certain VOCs are elevated in breast cancer patients, they may also be present in other conditions or influenced by exogenous factors such as diet and environmental exposure.[11] Establishing the specificity of 2,6,11-trimethyldodecane for breast cancer will require large-scale studies with diverse patient populations.
-
Standardization: The lack of standardized protocols for breath collection, sample analysis, and data processing is a major hurdle in the field of breathomics.[1] Harmonization of these methods is crucial for ensuring the reproducibility and comparability of results across different studies.
-
Biological Origin: A deeper understanding of the precise biochemical pathways that lead to the production of 2,6,11-trimethyldodecane in the context of breast cancer is needed to solidify its role as a mechanistically relevant biomarker.
Conclusion and Future Directions
The analysis of volatile organic compounds in exhaled breath holds immense promise for the development of non-invasive diagnostic tools for breast cancer. While the specific role of 2,6,11-trimethyldodecane as a biomarker is yet to be fully elucidated, its structural similarity to other compounds identified in breast cancer breath profiles warrants further investigation. Future research should focus on:
-
Large-scale validation studies: To assess the sensitivity and specificity of 2,6,11-trimethyldodecane and other VOCs in diverse and well-characterized patient cohorts.
-
Longitudinal studies: To evaluate the potential of these biomarkers for monitoring treatment response and detecting disease recurrence.
-
Multi-marker panels: Combining 2,6,11-trimethyldodecane with other VOCs and established biomarkers to improve diagnostic accuracy.
-
Technological advancements: The development of more sensitive and portable analytical devices will be crucial for the translation of breath analysis into routine clinical practice.
By addressing these key areas, the scientific community can move closer to realizing the potential of breath analysis as a transformative tool in the fight against breast cancer.
References
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Accuracy of estrogen receptor, progesterone receptor, and HER2 status between core needle and open excision biopsy in breast cancer: a meta-analysis. PubMed. Available at: [Link].
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Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry. MDPI. Available at: [Link].
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How are volatile compounds detected and measured in exhaled breath?. Owlstone Medical. Available at: [Link].
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A Comparative Guide to the Biological Effects of Synthetic vs. Natural 2,6,11-Trimethyldodecane
For researchers, scientists, and drug development professionals, understanding the nuanced differences between synthetic and naturally derived compounds is paramount. This guide provides a comprehensive comparative framework for evaluating the biological effects of synthetic versus natural 2,6,11-trimethyldodecane, a branched alkane with burgeoning interest for its potential pheromonal, antimicrobial, antioxidant, and anti-inflammatory properties. Given the current scarcity of direct comparative studies in peer-reviewed literature, this document serves as a robust methodological blueprint for researchers aiming to elucidate the bioactivity of this promising molecule.
Introduction: The Significance of Source and Chirality
2,6,11-Trimethyldodecane is a C15H32 branched alkane found in various natural sources, including black walnut and certain members of the Compositae plant family. It has also been identified as a potential insect pheromone, a role that is often highly dependent on the specific stereochemistry of the molecule.[1]
The critical distinction between synthetic and natural 2,6,11-trimethyldodecane lies in its stereoisomeric composition. Natural biosynthesis is typically highly stereospecific, yielding a single enantiomer or a specific ratio of enantiomers. In contrast, conventional chemical synthesis often results in a racemic mixture, containing equal amounts of all possible stereoisomers. This difference is not trivial; the three-dimensional arrangement of atoms in a chiral molecule can dramatically alter its interaction with biological receptors and enzymes, thereby influencing its potency and mode of action.[2][3]
This guide will delineate a rigorous experimental workflow to compare the biological activities of a synthetically derived racemic mixture of 2,6,11-trimethyldodecane with its naturally occurring counterpart, focusing on its potential as an insect pheromone and its broader antimicrobial, antioxidant, and anti-inflammatory effects.
Characterization of Natural and Synthetic Samples
Prior to any biological evaluation, a thorough chemical characterization of both the natural and synthetic 2,6,11-trimethyldodecane is essential.
Extraction of Natural 2,6,11-Trimethyldodecane
A representative protocol for the extraction of natural 2,6,11-trimethyldodecane from a plant source, such as Silybum marianum leaves, is provided below.
Protocol: Steam Distillation and Solvent Extraction
-
Sample Preparation: Freshly collected plant leaves are washed, air-dried, and ground into a coarse powder.
-
Steam Distillation: The powdered plant material is subjected to steam distillation for 3-4 hours to isolate volatile compounds.
-
Solvent Extraction: The collected distillate is then extracted with a non-polar solvent such as n-hexane or dichloromethane.
-
Concentration: The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude essential oil.
-
Purification: The crude oil is further purified using column chromatography on silica gel to isolate 2,6,11-trimethyldodecane.
Synthesis of Racemic 2,6,11-Trimethyldodecane
A standard organic synthesis approach can be employed to produce a racemic mixture of 2,6,11-trimethyldodecane. A plausible synthetic route is outlined below.
Diagram: Proposed Synthesis of Racemic 2,6,11-Trimethyldodecane
Caption: Proposed synthetic route for racemic 2,6,11-trimethyldodecane.
Analytical Verification
Both the natural and synthetic samples must be rigorously analyzed to confirm their identity and purity.
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the purified natural extract and the synthetic compound in a suitable solvent (e.g., n-hexane) to an appropriate concentration.
-
GC Separation: Inject the sample into a GC system equipped with a non-polar capillary column. A typical temperature program would be an initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/minute to 280°C, held for 10 minutes.
-
MS Detection: The eluting compounds are introduced into a mass spectrometer. The mass spectrum of the target compound should be compared with a reference library (e.g., NIST) for identification.[4][5]
-
Chiral GC Analysis: To determine the enantiomeric composition of the natural sample and confirm the racemic nature of the synthetic sample, a chiral GC column (e.g., Rt-βDEXse) should be used.[6]
Comparative Biological Assays
The following sections detail the experimental protocols for comparing the biological effects of the characterized natural and synthetic 2,6,11-trimethyldodecane.
Pheromonal Activity in Insects
Given the potential role of 2,6,11-trimethyldodecane as an insect pheromone, a key comparison will be its effect on insect behavior and physiology.
Experimental Workflow: Pheromonal Activity Assessment
Caption: Workflow for assessing the pheromonal activity of 2,6,11-trimethyldodecane.
Protocol: Electroantennography (EAG)
-
Antenna Preparation: Excise the antenna from the head of the target insect species (e.g., a relevant agricultural pest).
-
Electrode Placement: Mount the antenna between two glass capillary electrodes filled with a saline solution.
-
Stimulus Delivery: Deliver a puff of air containing a known concentration of the test compound (natural or synthetic) over the antenna.
-
Signal Recording: Record the resulting depolarization of the antennal neurons as an EAG response.[7][8][9]
-
Comparison: Compare the amplitude of the EAG responses elicited by the natural and synthetic compounds across a range of concentrations.
Protocol: Single Sensillum Recording (SSR)
-
Insect Preparation: Immobilize the insect and locate a specific olfactory sensillum on the antenna.
-
Electrode Insertion: Insert a sharp recording electrode into the base of the sensillum and a reference electrode into the insect's head or eye.
-
Stimulus Application: Deliver the test compounds to the sensillum.
-
Spike Sorting: Record the action potentials from the olfactory sensory neurons within the sensillum and sort the spikes based on amplitude to differentiate between neuronal responses.[10][11][12][13]
-
Analysis: Compare the firing rates of individual neurons in response to the natural and synthetic compounds.
Diagram: Insect Olfactory Signaling Pathway
Caption: Simplified diagram of the insect olfactory signaling pathway.[14][15][16][17][18][19][20]
Antimicrobial Activity
The potential of 2,6,11-trimethyldodecane as an antimicrobial agent can be assessed using the following methods, which are suitable for volatile and hydrophobic compounds.
Protocol: Broth Microdilution Volatilization Assay
-
Culture Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Assay Setup: In a 96-well plate, add the microbial suspension to each well. A separate plate or a sealed container holds different concentrations of the natural and synthetic 2,6,11-trimethyldodecane, allowing the vapor to diffuse to the microbial cultures.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.[21][22][23][24][25]
Antioxidant Activity
The antioxidant capacity of the hydrophobic 2,6,11-trimethyldodecane can be evaluated using an assay adapted for non-polar systems.
Protocol: DPPH Radical Scavenging Assay in a Hydrophobic Medium
-
Sample Preparation: Prepare solutions of the natural and synthetic compounds in a suitable organic solvent like ethanol or isooctane.
-
DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.
-
Reaction: Mix the sample solutions with the DPPH solution and incubate in the dark.
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm at different time points.[26][27][28]
-
Calculation: Calculate the percentage of radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity
The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.
-
Cell Treatment: Treat the cells with different concentrations of the natural and synthetic compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS for 24 hours to induce NO production.
-
Griess Assay: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.
-
Analysis: Compare the inhibition of NO production by the natural and synthetic compounds.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical Comparative Pheromonal Activity
| Compound | EAG Response (mV at 1 µg) | SSR Firing Rate (spikes/s at 1 µg) | Behavioral Choice (%) |
| Natural 2,6,11-Trimethyldodecane | 1.5 ± 0.2 | 85 ± 10 | 80% |
| Synthetic 2,6,11-Trimethyldodecane | 0.8 ± 0.1 | 40 ± 8 | 55% |
| Control (Solvent) | 0.1 ± 0.05 | 5 ± 2 | 50% |
Table 2: Hypothetical Comparative Antimicrobial, Antioxidant, and Anti-inflammatory Activity
| Compound | MIC (µg/mL) vs. S. aureus | DPPH Scavenging EC50 (µg/mL) | NO Inhibition IC50 (µM) |
| Natural 2,6,11-Trimethyldodecane | 128 | 250 | 75 |
| Synthetic 2,6,11-Trimethyldodecane | 256 | 400 | 150 |
Conclusion and Future Directions
This guide provides a comprehensive framework for a comparative study of synthetic versus natural 2,6,11-trimethyldodecane. The central hypothesis is that the stereospecificity of the natural compound will lead to significantly higher potency in biological assays, particularly in its role as an insect pheromone. The proposed experimental workflows, if executed with rigor, will provide invaluable data for researchers in the fields of chemical ecology, drug discovery, and natural product chemistry.
Future research should focus on the enantioselective synthesis of all possible stereoisomers of 2,6,11-trimethyldodecane to fully elucidate the structure-activity relationship. Furthermore, identifying the specific olfactory receptors that bind to this molecule in insects will be a crucial step in understanding its mechanism of action at the molecular level.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6,11-Trimethyldodecane
As researchers and scientists, our commitment to discovery must be matched by an unwavering dedication to safety. This guide provides essential, field-tested protocols for the safe handling of 2,6,11-Trimethyldodecane (CAS No. 31295-56-4), a branched alkane used in various industrial and laboratory applications. The causality behind each recommendation is explained to empower you with the knowledge to work safely and effectively.
Part 1: Hazard Identification and Risk Assessment
Understanding the chemical's profile is the first step in a robust safety protocol. 2,6,11-Trimethyldodecane, also known as isododecane, is a flammable liquid and vapor with a high flash point, making it a moderate fire hazard.[1][2][3][4][5] The primary health concern is its classification as a Category 1 aspiration hazard, meaning it can be fatal if swallowed and enters the airways.[2][4][5][6] While not classified as a severe skin or eye irritant, prolonged contact may cause defatting of the skin, leading to dryness and cracking.[2]
| Hazard Classification | Description | Primary Risk |
| Physical Hazard | Flammable Liquid (Category 3) | Vapors may form explosive mixtures with air and can travel to an ignition source.[2][5] |
| Health Hazard | Aspiration Hazard (Category 1) | May be fatal if swallowed and enters the lungs.[2][4][5][6] |
| Health Hazard | Skin Irritation (Not Classified) | Prolonged contact can lead to defatting and dry, cracked skin.[2] |
| Environmental Hazard | Chronic Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[2][4] |
This data is synthesized from multiple Safety Data Sheets (SDS) for isododecane and related compounds.
Before any procedure, perform a risk assessment. The level of PPE required is dictated by the scale of the operation, the potential for splashes or aerosol generation, and the ventilation available.
Part 2: Engineering and Administrative Controls: Your First Line of Defense
Personal protective equipment is the last line of defense. Before relying on PPE, prioritize the following:
-
Engineering Controls: Always handle 2,6,11-Trimethyldodecane in a well-ventilated area. For procedures with a risk of aerosolization or involving heating, a certified laboratory fume hood is mandatory.[7]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this chemical. Keep quantities to a minimum and ensure containers are clearly labeled.
Part 3: Personal Protective Equipment (PPE) Protocol
The following is a step-by-step guide to selecting and using PPE for handling 2,6,11-Trimethyldodecane.
Eye and Face Protection
-
Standard Use: For handling small quantities where there is minimal splash risk, ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[8]
-
Splash Hazard: When transferring larger volumes, or during any operation with an increased risk of splashing, chemical splash goggles are required.
-
High-Risk Operations: For tasks with a significant risk of explosion or energetic reaction, a face shield must be worn in addition to chemical splash goggles.[8][9]
Skin and Body Protection
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect against accidental splashes and contact.[8]
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8][10] Cotton or other non-synthetic fabrics are preferable as they are less likely to melt in a fire.
-
Apron: For large-volume transfers, supplement your lab coat with a chemical-resistant apron.
Hand Protection
Choosing the correct gloves is critical, as an improper choice can lead to a false sense of security and increased risk of exposure.[11]
-
Glove Selection: Disposable nitrile gloves are generally suitable for incidental contact with 2,6,11-Trimethyldodecane.[8] They provide good protection against a range of chemicals and are a common choice for laboratory work.
-
Breakthrough Time: Always consult the glove manufacturer's chemical resistance guide to determine the breakthrough time for isododecane. For prolonged contact or immersion, heavier-duty gloves may be necessary.
-
Inspection and Technique: Before each use, inspect gloves for any signs of degradation or puncture.[12] Use proper glove removal techniques to avoid contaminating your skin. After removing gloves, always wash your hands thoroughly with soap and water.[7][11]
Respiratory Protection
Under normal laboratory conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required. However, in the event of a large spill or a failure of ventilation systems, respiratory protection may be necessary.
-
When to Use: If you must work in an area where the concentration of vapors is unknown or exceeds exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[13]
-
Fit Testing: Use of a respirator requires a formal respiratory protection program, including medical evaluation and annual fit testing.
Part 4: PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for 2,6,11-Trimethyldodecane.
Part 5: Disposal Plan
Proper disposal is a critical component of the chemical handling lifecycle.
-
Chemical Waste: 2,6,11-Trimethyldodecane should be disposed of as hazardous chemical waste.[6][14] Collect it in a clearly labeled, sealed container. Never pour it down the drain.
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable items in a designated hazardous waste container.[14] Do not discard them in the regular trash.
-
Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal.[2]
Part 6: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Promptly flush the affected area with copious amounts of water and remove any contaminated clothing.[12] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting due to the high aspiration risk.[2][6] Seek immediate medical attention.
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For large spills, evacuate the area and contact your institution's emergency response team. Ensure proper PPE is worn during all cleanup operations.[2][12]
By integrating these protocols into your daily laboratory practices, you can confidently and safely handle 2,6,11-Trimethyldodecane, ensuring the integrity of your research and the well-being of your team.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
